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2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Documentation Hub

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  • Product: 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
  • CAS: 60467-74-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Derivatives

This guide provides a detailed exploration of the molecular mechanisms underpinning the biological activities of derivatives based on the 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide scaffold. This privileged hetero...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of the molecular mechanisms underpinning the biological activities of derivatives based on the 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide scaffold. This privileged heterocyclic system has been the foundation for a diverse range of therapeutic agents, and understanding its mechanisms of action is crucial for the continued development of novel and effective drugs. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical experimental insights.

Introduction: The Versatile 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system, particularly when functionalized with a 2-oxo group and a 3-carboxamide moiety, represents a cornerstone in medicinal chemistry. This scaffold has given rise to a plethora of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neurological effects.[1] The remarkable versatility of this core structure lies in its ability to be extensively decorated with various substituents, allowing for the fine-tuning of its pharmacological profile. These modifications influence the compound's interaction with specific biological targets, leading to a range of mechanisms of action. This guide will focus on two of the most prominent and well-characterized mechanisms: the antimicrobial and anticancer activities of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives.

Antimicrobial Mechanism of Action: Inhibition of Bacterial DNA Topoisomerases

A significant class of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives, most notably the fluoroquinolone antibiotics, exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair.

Molecular Targets: DNA Gyrase and Topoisomerase IV

DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is the primary target in many Gram-negative bacteria.[3][4] Its essential function is to introduce negative supercoils into the bacterial chromosome, a process necessary to relieve the torsional stress that arises during DNA unwinding for replication and transcription.[5][6]

Topoisomerase IV, with its ParC and ParE subunits (homologous to GyrA and GyrB, respectively), is the main target in many Gram-positive bacteria.[2][4] Its primary role is the decatenation (separation) of interlinked daughter chromosomes following DNA replication, ensuring proper segregation into daughter cells.

Mechanism of Inhibition

Derivatives of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide function by stabilizing a transient intermediate in the topoisomerase catalytic cycle. The enzymes create a double-strand break in the DNA, pass another segment of DNA through the break, and then reseal the break.[2] These inhibitors bind to the enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strands.[6] This leads to an accumulation of double-strand DNA breaks, which are lethal to the bacterium as they trigger the SOS response and halt DNA replication.[2]

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Drug 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Derivative Gyrase_TopoIV DNA Gyrase / Topoisomerase IV Drug->Gyrase_TopoIV Inhibition Cleavage_Complex Stable Drug-Enzyme-DNA Cleavage Complex Drug->Cleavage_Complex Stabilizes DNA Bacterial DNA Gyrase_TopoIV->DNA Binds to Gyrase_TopoIV->Cleavage_Complex DNA->Cleavage_Complex Forms DSB Double-Strand Breaks Cleavage_Complex->DSB Leads to Replication_Block DNA Replication Blockage DSB->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Figure 1: Antimicrobial mechanism of action.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Relaxed plasmid DNA (e.g., pBR322)

  • DNA Gyrase enzyme

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM ATP, 2.5 mg/mL BSA)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Nalidixic acid or Ciprofloxacin (as positive control)

  • Stop Solution/Loading Dye (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Procedure:

  • On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:

    • 4 µL of 5X Assay Buffer

    • 1 µL of relaxed plasmid DNA (e.g., 0.5 µg)

    • 1 µL of the test compound at various concentrations (or solvent/positive control)

    • Sterile distilled water to bring the volume to 19 µL

  • Initiate the reaction by adding 1 µL of DNA gyrase enzyme.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis until the dye front has migrated sufficiently.

  • Stain the gel with a DNA stain and visualize under UV light.

  • Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

DNA_Gyrase_Assay_Workflow Start Start Prepare_Mixture Prepare reaction mixture: - Relaxed plasmid DNA - Assay buffer - Test compound Start->Prepare_Mixture Add_Enzyme Add DNA gyrase Prepare_Mixture->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop reaction with loading dye Incubate->Stop_Reaction Gel_Electrophoresis Agarose gel electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Stain and visualize gel Gel_Electrophoresis->Visualize Analyze Analyze results: Compare supercoiled vs. relaxed DNA Visualize->Analyze End End Analyze->End Anti_inflammatory_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Gene_Expression Induces Drug 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Derivative Drug->IKK Inhibits

Figure 3: Anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Protocol: LPS-Induced Cytokine Production Assay

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS). [7][8] Materials:

  • Immune cells (e.g., murine macrophages like RAW 264.7, or human peripheral blood mononuclear cells)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • Dexamethasone (as positive control)

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Seed the immune cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or controls for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Inhibition is determined by the reduction in cytokine levels in the presence of the test compound compared to the LPS-only control.

Quantitative Data: Anticancer and Anti-inflammatory Activity

The anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 47MIAPaCa (Pancreatic)0.41[9][10]
K-562 (Leukemia)0.77[9][10]
Compound 36PA-1 (Ovarian)1.19[9][10]
Compound 12HBL-100 (Breast)1.37[11][12]
Compound 17KB (Oral)3.7[11][12]
Compound 22SW-620 (Colon)3.0[11][12]

Conclusion

The 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide scaffold is a remarkably versatile platform for the development of potent therapeutic agents. Its derivatives have demonstrated significant efficacy as both antimicrobial and anticancer drugs through well-defined mechanisms of action. A thorough understanding of these mechanisms, supported by robust experimental validation as outlined in this guide, is paramount for the rational design and optimization of future drug candidates based on this privileged core structure. The continued exploration of this chemical space holds great promise for addressing unmet medical needs in infectious diseases and oncology.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Sugino, A., Peebles, C. L., Kreuzer, K. N., & Cozzarelli, N. R. (1977). Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme. Proceedings of the National Academy of Sciences of the United States of America, 74(11), 4767–4771. [Link]

  • Rusu, A., Butnariu, M., & Sirbu, I. O. (2020). Mechanism of action of fluoroquinolones. ResearchGate. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Nalidixic Acid? [Link]

  • Hooper, D. C. (1999). Mode of action of fluoroquinolones. Drugs, 58 Suppl 2, 6–10. [Link]

  • Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by analogues of nalidixic acid: the target of the drugs is DNA. Proceedings of the National Academy of Sciences of the United States of America, 82(2), 307–311. [Link]

  • Sato, M., et al. (1984). Mechanism of Action of New Synthetic Nalidixic Acid-related Antibiotics: Inhibition of DNA Supercoiling Catalyzed by DNA Gyrase. Agricultural and Biological Chemistry, 48(3), 821-823. [Link]

  • Elsevier India. (2017). Mechanism of Action of Fluoroquinolones. YouTube. [Link]

  • Khodursky, A. B., & Cozzarelli, N. R. (1998). DNA topoisomerase targets of the fluoroquinolones: a strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences of the United States of America, 95(16), 9155–9160. [Link]

  • Ashley, A. K., & Osheroff, N. (2012). Topoisomerase Assays. Current protocols in toxicology, Chapter 2, Unit2.10. [Link]

  • ProFoldin. (n.d.). Human Topoisomerase II DNA Decatenation Assay Kit. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay. [Link]

  • ProFoldin. (n.d.). 96-Well Human Topo II DNA Decatenation Assay Kits. [Link]

  • El-Sayed, N., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(6), e2300035. [Link]

  • Galabov, B., et al. (2007). QSAR analysis of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines with anticancer activity. European Journal of Medicinal Chemistry, 42(11-12), 1364-1371. [Link]

  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 19(20), 5899-5902. [Link]

  • Monks, T. J., et al. (2016). Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. Shock, 45(4), 359-365. [Link]

  • Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 606-613. [Link]

  • Shih, Y. W., et al. (2017). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Molecules, 22(12), 2139. [Link]

  • Charles River. (n.d.). LPS-Induced Cytokine Release Model. [Link]

  • ResearchGate. (n.d.). Reported 1,8-naphthyridines with topoisomerase inhibitor activity. [Link]

  • Nguyen, P. L., et al. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2527. [Link]

  • de Oliveira, A. C. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1509. [Link]

  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry, 17(20), 7063-7069. [Link]

  • Kumar, V., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 15(24), 7786-7793. [Link]

  • ResearchGate. (n.d.). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. [Link]

  • Wójcik, E., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Wróbel, A., & Bąk, A. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 27(1), 226. [Link]

  • Arora, S., et al. (2010). Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM. The Journal of biological chemistry, 285(49), 38481–38491. [Link]

  • Nguyen, P. L., et al. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2527. [Link]

  • Bell, A., et al. (2004). 2-Oxo-tetrahydro-1,8-naphthyridines as Selective Inhibitors of Malarial Protein Farnesyltransferase Inhibitors and as Antimalarials. Journal of Medicinal Chemistry, 47(11), 2736-2743. [Link]

  • Tadano, G., et al. (2018). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1013-1018. [Link]

  • Ellanti, M., et al. (2024). Design, synthesis, and antimicrobial evaluation of novel imidazo[1,2-a] [2][13]naphthyridine based thiazole and chromenone scaffolds. ARKIVOC. [Link]

  • NIH Molecular Libraries Program. (2011). B-cell Specific Inhibitors of NF-κB Activation. Probe Reports. [Link]

  • Michalska, D., et al. (2020). Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. International Journal of Molecular Sciences, 21(23), 9089. [Link]

  • Kumar, V. K., et al. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 19(20), 5899-5902. [Link]

Sources

Exploratory

In Silico Optimization of 1,8-Naphthyridine-3-Carboxylic Acid Scaffolds

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads Focus: Antibacterial & Anticancer Ligand Engineering Executive Summary The 1,8-naphthyridine-3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads Focus: Antibacterial & Anticancer Ligand Engineering

Executive Summary

The 1,8-naphthyridine-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to quinolones (e.g., nalidixic acid, enoxacin). While traditionally exploited for antibacterial activity via DNA gyrase inhibition, recent in silico explorations have expanded its utility to anticancer (Topoisomerase II inhibition) and antiviral (HIV Integrase) domains.

This guide provides a rigorous, self-validating computational workflow for designing and optimizing these analogues. Unlike broad-spectrum screening guides, this document focuses on the specific electronic and steric requirements of the naphthyridine core, detailing a pipeline that integrates QSAR, molecular docking, MD simulations, and ADMET profiling.

Structural Basis & Target Landscape

The Pharmacophore

The 1,8-naphthyridine core relies on specific substitution patterns to modulate affinity and solubility.

  • N-1 Position: Requires a small alkyl/cycloalkyl group (ethyl, cyclopropyl) for hydrophobic pocket occupancy.

  • C-3 Carboxyl Group: Essential for water-mediated bridging with Serine/Acidic residues in the enzyme active site (e.g., Ser84 in GyrA).

  • C-7 Position: The primary vector for modification. Introduction of bulky heterocycles (piperazine, pyrrolidine) here dramatically alters spectrum of activity and pharmacokinetic profiles.

Primary Biological Targets
Therapeutic AreaPrimary TargetPDB ID ExamplesMechanism of Action
Antibacterial DNA Gyrase (GyrA/GyrB)2XCT, 1KZNStabilization of DNA-enzyme cleavage complex.
Anticancer Topoisomerase II

1ZXM, 5GWKInhibition of DNA religation, inducing apoptosis.
Antiviral HIV-1 Integrase1QS4Strand transfer inhibition via metal chelation (

).

Ligand-Based Drug Design (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is the first filter to predict the bioactivity of hypothetical analogues before synthesis.

Descriptor Selection & Calculation

For 1,8-naphthyridine analogues, electronic parameters are critical due to the dipoles created by the N-N ring system.

  • Tools: PaDEL-Descriptor, Dragon.

  • Key Descriptors:

    • Electronic: HOMO/LUMO gap (reactivity), Dipole Moment.

    • Steric: Molar Refractivity (MR), Principal Moments of Inertia (PMI).

    • Topological: Balaban Index (

      
      ), Wiener Index (
      
      
      
      ).
Model Validation Protocol

A predictive model is only as good as its validation. Do not rely solely on


.
  • Internal Validation: Leave-One-Out (LOO) Cross-Validation (

    
    ). Threshold: 
    
    
    
    .
  • External Validation: Split dataset (80% training, 20% test). Calculate

    
    .
    
  • Y-Scrambling: Randomize activity data and rebuild the model. If the new

    
     is high, the original model is a chance correlation.
    

Structure-Based Design: Docking Protocol

This section details the workflow for docking 1,8-naphthyridine derivatives into the DNA Gyrase active site (using PDB 2XCT as the template).

Protein Preparation

Raw PDB structures are unsuitable for docking due to missing hydrogens and incorrect bond orders.

  • Water Removal: Remove solvent molecules, except those bridging the ligand and the

    
     ion (critical for quinolone-like binding).
    
  • Protonation: Add polar hydrogens assuming pH 7.4.

  • Active Site Definition: Define a grid box centered on the crystallographic ligand (e.g., Ciprofloxacin).

    • Dimensions:

      
       Å (sufficient to cover the C-7 substituent extension).
      
Ligand Preparation[1]
  • Geometry Optimization: Use DFT (B3LYP/6-31G*) to optimize the naphthyridine core geometry.

  • Charge Assignment: Compute Gasteiger-Marsili partial charges.

Docking Workflow Visualization

The following diagram outlines the logical flow from structure retrieval to complex generation.

DockingWorkflow PDB PDB Retrieval (e.g., 2XCT) Prep Protein Prep (H-addition, Charge Assignment) PDB->Prep Grid Grid Generation (Center: X=24.5, Y=12.1, Z=45.3) Prep->Grid Dock Docking Algorithm (Lamarckian GA) Grid->Dock Ligand Ligand Library (1,8-Naphthyridine Analogues) DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT DFT->Dock Score Scoring Function (Binding Energy $Delta G$) Dock->Score Filter Interaction Filter (Mg++ bridge, Ser84 H-bond) Score->Filter

Caption: Figure 1. Standardized docking workflow for 1,8-naphthyridine derivatives targeting bacterial DNA gyrase.

Molecular Dynamics (MD) Stability Analysis

Docking provides a static snapshot. MD simulations are required to verify the stability of the Ligand-Protein complex over time.

System Setup
  • Force Field: CHARMM36 or AMBER99SB-ILDN (robust for protein-nucleic acid complexes).

  • Solvation: TIP3P water model; cubic box with 1.0 nm buffer.

  • Neutralization: Add

    
     or 
    
    
    
    ions to neutralize the system charge.
Simulation Protocol
  • Minimization: Steepest descent (50,000 steps) to remove steric clashes.

  • Equilibration (NVT): 100 ps at 300K (V-rescale thermostat).

  • Equilibration (NPT): 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production Run: 50–100 ns.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): A stable complex should plateau (drift < 2 Å) after equilibration.

  • RMSF (Root Mean Square Fluctuation): High fluctuations in the binding pocket loops indicate unstable binding.

  • Hydrogen Bond Lifetime: Calculate the percentage of simulation time key H-bonds (e.g., with Ser84 or Arg121) are maintained.

ADMET Profiling & Toxicity Alerts

Optimization of the C-7 substituent often increases molecular weight and lipophilicity, potentially violating Lipinski's Rule of 5.

Key Parameters to Monitor
ParameterOptimal RangeSignificance for Naphthyridines
LogP 1.0 – 4.0High LogP (>5) in C-7 alkyl derivatives leads to poor solubility.
TPSA < 140 ŲCritical for cell membrane permeation (bacteria) or BBB crossing (CNS targets).
hERG Inhibition Low RiskNaphthyridines can block

channels; screen early to avoid cardiotoxicity.
PAINS Filtering

Run all analogues through a Pan-Assay Interference Compounds (PAINS) filter. Certain fused naphthyridine derivatives can act as promiscuous aggregators, giving false positives in biochemical assays.

Integrated Interaction Pathway

Understanding the binding mode is crucial for rational design. The diagram below illustrates the critical interactions required for a potent 1,8-naphthyridine antibacterial agent.

InteractionMap C3 C-3 Carboxyl Mg Mg++ Ion C3->Mg Chelation C4 C-4 Carbonyl C4->Mg Chelation C7 C-7 Substituent (Piperazine) Arg121 Arg121 C7->Arg121 H-Bond / Electrostatic DNA DNA Base Pairs C7->DNA Stacking (if planar) N1 N-1 Ethyl/Cyclopropyl N1->DNA Hydrophobic / Intercalation Ser84 Ser84/Ser1072 Mg->Ser84 Water Bridge

Caption: Figure 2.[1] Pharmacophoric interaction map of 1,8-naphthyridine derivatives within the DNA Gyrase-DNA complex.

References

  • Gurjar, V. K., et al. "Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents." Oriental Journal of Chemistry, vol. 39, no. 2, 2023, pp. 320-334.[2]

  • Madaan, A., et al. "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Archiv der Pharmazie, vol. 348, no. 12, 2015, pp. 837-860.

  • Suleiman, G., et al. "Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds."[3] ResearchGate, 2024.

  • Sachdeva, S., et al. "Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity."[4] Journal of Applied Pharmaceutical Science, vol. 5, no. 7, 2015, pp. 053-059.[4]

  • Olukunle, O., et al. "Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM." Frontiers in Molecular Biosciences, 2023.

Sources

Foundational

Unveiling the 1,8-Naphthyridine Core: A Chronicle of Discovery and Therapeutic Evolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 1,8-naphthyridine scaffold, a bicyclic nitrogen-containing heterocycle, stands as a quintessential "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold, a bicyclic nitrogen-containing heterocycle, stands as a quintessential "privileged scaffold" in the annals of medicinal chemistry.[1] Its journey from a synthetic curiosity to the centerpiece of numerous therapeutic agents is a compelling narrative of serendipity, synthetic innovation, and pharmacological exploration. This guide offers a comprehensive technical overview of the history, pivotal discoveries, synthetic methodologies, and the broad therapeutic applications of 1,8-naphthyridine derivatives, tailored for professionals in drug discovery and development.

I. Genesis: From Initial Synthesis to a Therapeutic Dawn

The story of 1,8-naphthyridine begins in the early 20th century, with its first documented synthesis credited to Koller's group in 1927.[1][2] For several decades, the scaffold remained in relative obscurity. The watershed moment that propelled 1,8-naphthyridines into the pharmaceutical limelight was the discovery of nalidixic acid in 1962 by George Lesher and his colleagues.[1][3][4][5] In a remarkable instance of serendipity, nalidixic acid was identified as a byproduct during the synthesis of the antimalarial drug chloroquine.[3][4][5][6]

This discovery was groundbreaking, establishing nalidixic acid as the first of the synthetic quinolone antibiotics.[3][4][7] It exhibited potent antibacterial activity, particularly against Gram-negative bacteria, and was approved for treating urinary tract infections.[1][4][8] The mechanism of action was later determined to be the selective inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication, a mode of action that spared the analogous mammalian enzymes.[4][8][9] The success of nalidixic acid laid the foundational groundwork for the entire class of quinolone antibiotics, sparking decades of research that led to more potent and broad-spectrum fluoroquinolone successors.[3][9][10]

II. The Art of the Core: Evolution of Synthetic Methodologies

The ability to access a diverse range of derivatives has been paramount to exploring the full potential of the 1,8-naphthyridine scaffold. While classical methods like the Skraup and Combes reactions were historically employed, they often required harsh conditions.[11] The Friedländer annulation has since emerged as one of the most straightforward, versatile, and high-yielding methods for constructing the 1,8-naphthyridine core.[1][11]

The Friedländer synthesis involves the condensation of a 2-aminonicotinaldehyde (or a related 2-aminopyridine with a carbonyl group) with a compound containing an α-methylene group, such as a ketone or ester. This reaction can be catalyzed by acids or bases and has been adapted for various conditions, including microwave-assisted and solvent-free protocols.[11]

This protocol details a general, robust methodology for the synthesis of a substituted 1,8-naphthyridine derivative, a process frequently employed in medicinal chemistry campaigns.

Objective: To synthesize a 1,8-naphthyridine derivative via a base-catalyzed Friedländer condensation.

Materials:

  • 2-Aminonicotinaldehyde (1.0 eq)

  • Active methylene compound (e.g., Ethyl acetoacetate, 1.1 eq)

  • Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane, 20 mol %) or Piperidine

  • Solvent: Ethanol or solvent-free conditions

  • Reaction Vessel: Microwave vial or round-bottom flask with reflux condenser

  • Purification: Silica gel, ethyl acetate, hexanes

Step-by-Step Methodology:

  • Reactant Preparation: To a clean, dry reaction vessel, add 2-aminonicotinaldehyde (0.01 mol) and the active methylene compound (0.01 mol).

  • Catalyst Addition: Add the catalyst, such as DABCO (20 mol %).

  • Reaction Execution:

    • Microwave-Assisted: Subject the mixture to microwave irradiation at a suitable power (e.g., 600W) for a short duration (typically 2-10 minutes).

    • Conventional Heating: Alternatively, add ethanol as a solvent and reflux the mixture for several hours.

  • Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of starting materials and the formation of the product spot.

  • Work-up: Upon completion, cool the reaction mixture. If performed under solvent-free conditions, pour the mixture into ice-cold water and treat with dilute HCl. If in ethanol, evaporate the solvent under reduced pressure.

  • Isolation and Purification: Collect the resulting solid precipitate by filtration. Purify the crude product via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the structure and purity of the final 1,8-naphthyridine derivative using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy.

Causality Behind Experimental Choices:

  • Active Methylene Compound: The choice of this reactant directly dictates the substitution pattern on the newly formed pyridine ring of the naphthyridine core.

  • Catalyst: A base like DABCO or piperidine is used to deprotonate the α-methylene compound, facilitating its nucleophilic attack on the aldehyde of the 2-aminonicotinaldehyde, which is the key step in initiating the condensation and subsequent cyclization.

  • Microwave Irradiation: This non-conventional heating technique accelerates the reaction rate, significantly reducing reaction times and often improving yields compared to conventional heating methods, aligning with principles of green chemistry.

  • Silica Gel Chromatography: This is the standard method for purifying organic compounds, separating the desired product from unreacted starting materials and any potential side products based on polarity.

III. A Scaffold of Many Talents: The Broad Therapeutic Spectrum

Following the success of nalidixic acid, extensive research has demonstrated that the 1,8-naphthyridine core is a versatile pharmacophore, giving rise to compounds with a wide array of biological activities.[12][13][14][15][16] This versatility has been exploited across numerous therapeutic areas, from infectious diseases to oncology.

One of the most notable examples of this scaffold's adaptability is Voreloxin , an anticancer agent.[15] Voreloxin is a first-in-class anticancer quinolone derivative that intercalates into DNA and poisons topoisomerase II, leading to DNA double-strand breaks, G2 cell cycle arrest, and apoptosis in cancer cells.[17][18][19][20][21] This demonstrates a remarkable evolution from the antibacterial DNA gyrase inhibitors, showcasing how modifications to the core structure can profoundly alter the therapeutic target and indication.

Table 1: Summary of Biological Activities of 1,8-Naphthyridine Derivatives

Therapeutic AreaKey Examples/DerivativesPrimary Mechanism of Action
Antibacterial Nalidixic acid, Enoxacin, Gemifloxacin, TosufloxacinInhibition of bacterial DNA gyrase and/or topoisomerase IV[3][5][8][10]
Anticancer Voreloxin, various experimental compoundsDNA intercalation and inhibition of topoisomerase II; EGFR inhibition[17][21][22][23][24]
Antiviral Experimental HIV inhibitorsInhibition of key viral enzymes like HIV-1 integrase[25]
Anti-inflammatory Various experimental compoundsInhibition of inflammatory mediators[12][16][23]
Neurological Disorders Experimental compounds for Alzheimer's, depressionTargeting various CNS receptors and enzymes[12][16]
Antihistaminic Experimental derivativesH1 receptor antagonism[26]

IV. Visualizing the Core and Its Synthesis

Diagrams are essential for conceptualizing the chemical structures and processes involved in 1,8-naphthyridine chemistry.

1_8_Naphthyridine_Structure naphthyridine

Caption: The core chemical structure of 1,8-naphthyridine.[27]

Friedlander_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_output Final Product aminopyridine 2-Aminonicotinaldehyde reaction Base-Catalyzed Condensation & Cyclization (Friedländer Annulation) aminopyridine->reaction methylene Active Methylene Compound methylene->reaction purification Purification (Column Chromatography) reaction->purification Crude Product product 1,8-Naphthyridine Derivative purification->product Pure Product

Sources

Exploratory

Structure-activity relationship of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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Author: BenchChem Technical Support Team. Date: March 2026

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Part 1: Pharmacophore Mapping and Target Divergence

The core scaffold is characterized by a hydrogen-bond network at the C2-oxo and C3-carboxamide positions. The divergence in target selectivity is primarily driven by the N1 position :

  • HIV-1 Integrase Strand Transfer Inhibitors (INSTIs): Require a 1-hydroxy (N1-OH) substitution. This creates a critical oxygen triad (N1-OH, C2=O, C3-C=O) essential for chelating divalent metal ions (Mg2+) in the viral integrase active site[1][2].

  • CB2R Ligands: Require N1-alkylation (e.g., methyl, morpholinoethyl, or fluorobutyl). The absence of the N1-OH prevents metal chelation, while the lipophilic alkyl chain drives insertion into the transmembrane domains of the CB2 G-protein coupled receptor (GPCR)[3].

Part 2: Application I - HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

Mechanistic Causality

HIV-1 IN catalyzes the insertion of viral DNA into the host genome via a two-step process, relying on two Mg2+ ions in its active site. First-generation INSTIs (like Raltegravir) are susceptible to resistance mutations (e.g., Y143R, N155H, Q148H/G140S) because they fail to fully occupy the "substrate envelope" defined by the viral DNA[1].

The 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide scaffold overcomes this by acting as a highly efficient metal chelator while offering vectors (C4 and C6) to project into the mutated binding pockets, displacing active-site water molecules and establishing new hydrogen bonds[4][5].

SAR Dynamics
  • C3-Carboxamide: Appending a halobenzyl group (e.g., 2,4-difluorobenzyl) is non-negotiable. It mimics the displaced 3'-terminal viral DNA nucleotide, engaging in strong π-π stacking within a tight hydrophobic pocket[1].

  • C4-Substitution: Unsubstituted (C4-H) variants show vulnerability to the Q148H/G140S mutant. Substituting the C4 position with an amino group (4-amino) dramatically enhances potency against resistant strains. The causality lies in the ability of the 4-amino group to lock the inhibitor within the altered mutant envelope[4][5].

G cluster_0 Inhibitor Core cluster_1 HIV-1 Integrase Active Site N1 N1-OH Mg1 Mg2+ (Site 1) N1->Mg1 Chelation C2 C2=O C2->Mg1 Chelation Mg2 Mg2+ (Site 2) C2->Mg2 Chelation C3 C3-C=O C3->Mg2 Chelation Halo C3-Halobenzylamide C3->Halo Covalent Link Pocket Hydrophobic Pocket Halo->Pocket π-π / Hydrophobic

Fig 1: Metal-chelating triad and hydrophobic pocket engagement in HIV-1 Integrase.

Part 3: Application II - Cannabinoid Receptor Type 2 (CB2R) Ligands

Mechanistic Causality

CB2R is a major therapeutic target for neuroinflammation and pain, devoid of the psychoactive effects associated with CB1R. The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold acts as a rigid anchor, orienting functional groups into the orthosteric site of CB2R[3][6].

SAR Dynamics
  • N1-Position: Highly tolerant of steric bulk. Alkylation with a methyl group provides baseline affinity, but extension to morpholinoethyl or 4-fluorobutyl chains maintains high nanomolar affinity. This tolerance is actively exploited in the development of PET tracers like [18F]LU14, where the 4-fluorobutyl chain serves as the radiolabeling site[7].

  • C3-Position: The carboxamide nitrogen must be substituted with a bulky, lipophilic cycloalkyl group. A 4-methylcyclohexyl or 4-hydroxycyclohexyl ring optimally fills the deep hydrophobic cavity between transmembrane helices 1 and 7, driving >100-fold selectivity for CB2R over CB1R[3][7].

G SM 2-Aminopyridine-3-carbaldehyde Step1 Friedländer Condensation (Diethylmalonate, Piperidine) SM->Step1 Int1 Ethyl-2-oxo-1,2-dihydro-1,8- naphthyridine-3-carboxylate Step1->Int1 Step2 Hydrolysis & Amidation (LiOH, then Amine + BOP/TEA) Int1->Step2 Int2 2-Oxo-1,2-dihydro-1,8- naphthyridine-3-carboxamide Step2->Int2 Step3 N1-Alkylation (R-X, Cs2CO3, DMF/DCM) Int2->Step3 Product N1-Substituted CB2R Ligand (e.g., [18F]LU14 Precursor) Step3->Product

Fig 2: Step-by-step synthetic workflow for N1-alkylated CB2R ligands.

Part 4: Experimental Workflows & Methodologies

Protocol A: Synthesis of N1-Alkylated CB2R Ligands (e.g., [18F]LU14 Precursor)

Rationale: N1-alkylation of the naphthyridinone core requires a specific base to prevent O-alkylation. Cesium carbonate (Cs2CO3) is selected over K2CO3 due to the "cesium effect," which enhances the nucleophilicity of the nitrogen by forming a highly dissociated, solvent-separated ion pair in DMF/DCM.

  • Activation: Dissolve 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (1 equiv) in anhydrous DCM under an inert argon atmosphere. Add Cs2CO3 (2.8 equiv). Stir at room temperature for 45 minutes to ensure complete deprotonation and formation of the N-centered anion.

  • Alkylation: Add the alkylating agent (e.g., 1-bromo-4-fluorobutane, 4 equiv). Elevate the temperature to 50 °C and stir for 16 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the [M+H]+ peak of the starting material is <5% relative to the product.

  • Workup & Validation: Quench with water, extract with DCM, and dry over MgSO4. Purify via flash chromatography. Validate structural integrity using 1H-NMR (confirming the shift of N1-CH2 protons at ~4.0 ppm) and HRMS.

Protocol B: Radioligand Binding Assay for CB2R Affinity

Rationale: To validate the SAR, a competitive displacement assay using [3H]-CP55940 is employed. The system is self-validating through the inclusion of a known reference (e.g., SR144528) and rigorous non-specific binding (NSB) controls[7].

  • Preparation: Harvest CHO cells stably expressing human CB2R. Homogenize in Tris-HCl buffer (pH 7.4) containing 1 mM EDTA and 3 mM MgCl2.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]-CP55940, and varying concentrations of the test compound (10^-11 to 10^-5 M) in binding buffer containing 0.1% BSA. Note: BSA is critical to prevent the highly lipophilic ligands from adhering to the plastic wells[6][7].

  • NSB Determination: Define non-specific binding in parallel wells using 10 µM of unlabeled CP55940[7].

  • Filtration & Detection: Terminate the reaction after 90 minutes at 30 °C by rapid vacuum filtration through GF/C filters. Note: Filters must be pre-soaked in 0.05% polyethylenimine to neutralize the negative charge of the glass fiber, reducing background noise. Wash three times with ice-cold buffer.

  • Validation: Calculate Ki values using the Cheng-Prusoff equation. The assay is valid only if the Z'-factor is >0.6 and the reference compound yields a Ki within 0.5 log units of historical data[7].

Part 5: Quantitative Data Summaries

Table 1: SAR Profile of HIV-1 INSTI Derivatives [1][4][5]

Compound TypeN1 SubstitutionC4 SubstitutionC3 SubstitutionTarget Efficacy (WT)Resistance Profile (Q148H/G140S)
First-Gen Core-OH-H2,4-difluorobenzylamideHigh (EC50 < 10 nM)Vulnerable (Loss of potency)
Optimized Core-OH-NH22,4-difluorobenzylamideHigh (EC50 < 5 nM)Resilient (Retains efficacy)
N1-Alkyl Core-CH3-H2,4-difluorobenzylamideInactiveN/A (Fails metal chelation)

Table 2: SAR Profile of CB2R Ligands [3][7]

Compound / PrototypeN1 SubstitutionC3 SubstitutionCB2R Affinity (Ki)Selectivity (CB2/CB1)
Prototype 1-CH34-methylcyclohexyl~7.0 nM>100-fold
[18F]LU14 Precursor4-fluorobutyl4-methylcyclohexyl<10.0 nM>100-fold
Fluorescent Probe Leadmorpholinoethyl4-hydroxycyclohexyl~46.0 nMHigh

References

  • Title: Bicyclic 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide-Containing HIV-1 Integrase Inhibitors Having High Antiviral Potency against Cells Harboring Raltegravir-Resistant Integrase Mutants Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structure-Guided Optimization of HIV Integrase Strand Transfer Inhibitors Source: ACS Chemical Biology (ACS Publications) URL: [Link]

  • Title: Development of [18F]LU14 for PET Imaging of Cannabinoid Receptor Type 2 in the Brain Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel orthosteric-allosteric ligands of the cannabinoid receptor type 2 (CB2R) Source: Frontiers in Chemistry URL: [Link]

  • Title: CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides Source: Journal of Medicinal Chemistry (PMC) URL: [Link]

  • Title: Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold Source: MedChemComm (RSC Publishing) URL: [Link]

  • Title: 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

The Physicochemical Landscape of Naphthyridine Isomers: A Technical Guide to the Diazanaphthalene Scaffold

Introduction: The Privileged Naphthyridine Scaffold Bicyclic heteroaromatic systems are cornerstones of rational drug design. Among these, naphthyridines—diazanaphthalenes with one nitrogen atom in each of the fused ring...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Naphthyridine Scaffold

Bicyclic heteroaromatic systems are cornerstones of rational drug design. Among these, naphthyridines—diazanaphthalenes with one nitrogen atom in each of the fused rings—represent a highly versatile "privileged scaffold." While there are six primary isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine), the 1,8-naphthyridine core is arguably the most clinically validated. It serves as the foundational pharmacophore for the quinolone class of antibiotics (e.g., nalidixic acid, trovafloxacin) and is increasingly explored in oncology for kinase inhibition.

Understanding the physicochemical properties of these isomers is not merely an exercise in physical chemistry; it is a prerequisite for predicting their absorption, distribution, metabolism, and excretion (ADME) profiles during drug development.

Structural and Electronic Foundations

The physicochemical properties of naphthyridines are inextricably linked to the spatial arrangement of their nitrogen atoms.

  • Dipole Moments and Intermolecular Forces : The arrangement of the nitrogen atoms directly influences the molecule's dipole moment and its ability to engage in hydrogen bonding [1]. The 1,8-isomer features a "pincer-like" nitrogen arrangement. This concentration of electronegativity on one side of the molecule creates a strong, localized dipole moment. Consequently, 1,8-naphthyridine exhibits stronger intermolecular dipole-dipole interactions compared to its isomers, which is reflected in its higher melting point and lipophilicity (logP)[2].

  • Basicity (pKa) : The proximity of the two nitrogen lone pairs in 1,8-naphthyridine can lead to lone-pair repulsion, subtly altering its protonation dynamics compared to the 1,5- or 1,7-isomers. The basic pKa of the 1,5-naphthyridine conjugate acid is approximately 2.91, whereas 1,8-naphthyridine derivatives exhibit varied pKa values depending on substitutions, often requiring precise spectrophotometric determination [3].

G N_Pos Nitrogen Atom Positioning Elec Electronic Distribution & Dipole Moment N_Pos->Elec Phys Physicochemical Properties (pKa, logP) Elec->Phys ADME ADME & Target Binding Phys->ADME

Logical flow from nitrogen positioning to ADME properties.

Comparative Physicochemical Profiling

To guide synthetic and medicinal chemistry efforts, the following table summarizes the core physicochemical properties of the three most prominent naphthyridine isomers.

Property1,8-Naphthyridine1,5-Naphthyridine1,7-Naphthyridine
Molecular Formula C₈H₆N₂C₈H₆N₂C₈H₆N₂
Molecular Weight 130.15 g/mol 130.15 g/mol 130.15 g/mol
Melting Point 98–99 °C74–75 °C61–64 °C
logP (Octanol/Water) 1.5 – 1.63~1.11.1
pKa (Conjugate Acid) ~4.69 – 5.69 (derivatives)2.91Data sparse
Structural Motif Pincer-like (adjacent rings)Centrosymmetric-likeDistal

Causality Analysis : The melting point trend (1,8 > 1,5 > 1,7) directly correlates with the net dipole moment and crystal lattice packing efficiency. The 1,8-isomer's pronounced dipole allows for highly ordered solid-state packing [4], requiring more thermal energy to disrupt the lattice compared to the more symmetrical 1,5-isomer [5].

Experimental Methodologies

Protocol A: Synthesis of the 1,5-Naphthyridine Core via Modified Skraup Reaction

Rationale : The Skraup synthesis is classically used for quinolines but can be adapted for naphthyridines. Using 3-aminopyridine as the starting material, glycerol serves as the carbon source (forming acrolein in situ), while sulfuric acid acts as a dual-purpose dehydrating agent and acid catalyst. Sodium m-nitrobenzenesulfonate is selected as a mild oxidant to drive the final aromatization without over-oxidizing the electron-rich nitrogen heterocycle [6].

Step-by-Step Procedure :

  • Reagent Assembly : In a round-bottom flask, combine 3-aminopyridine (1.0 eq), sodium m-nitrobenzenesulfonate (1.5 eq), and glycerol (4.4 eq).

  • Acid Catalysis : Slowly add concentrated sulfuric acid (10.5 eq) followed by a minimal amount of water to control the initial exotherm.

  • Cyclization : Heat the reaction mixture to 150 °C under continuous stirring for 2.5 hours. The high temperature is critical to ensure the dehydration of glycerol to acrolein and the subsequent Michael addition/cyclization.

  • Neutralization & Extraction : Cool the mixture to room temperature. Carefully adjust the pH to 8.0 using 4 M NaOH. Extract the aqueous layer with ethyl acetate (5 x 30 mL).

  • Purification & Validation : Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (petroleum ether/ethyl acetate = 1:1).

    • Self-Validation Step: Verify the product by taking a melting point reading. A sharp transition at 74–75 °C confirms the successful isolation of the 1,5-naphthyridine core without isomeric contamination.

Protocol B: Spectrophotometric Determination of pKa

Rationale : Due to the low aqueous solubility of neutral naphthyridines, traditional potentiometric titration is often unreliable. Spectrophotometric determination leverages the distinct UV-Vis absorption shifts that occur when the diazanaphthalene ring transitions between its protonated and deprotonated states.

Step-by-Step Procedure :

  • Buffer Preparation : Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 10.0, ensuring constant ionic strength (typically 0.1 M KCl).

  • Sample Equilibration : Dissolve the naphthyridine isomer in a minimal volume of co-solvent (e.g., 1% DMSO) and dilute into the buffer solutions to a final concentration of ~10⁻⁵ M.

  • Spectral Scanning : Record the UV-Vis spectra from 200 nm to 400 nm for each pH solution using a dual-beam spectrophotometer.

  • Data Analysis & Validation : Identify the isosbestic points (wavelengths where absorbance remains constant across pH changes).

    • Self-Validation Step: The presence of sharp isosbestic points confirms a simple two-state equilibrium without degradation artifacts. Plot the absorbance at the wavelength of maximum variance (

      
      ) against pH and fit the curve using the Henderson-Hasselbalch equation to determine the precise pKa.
      

G Prep Buffer Preparation (pH 2.0 - 10.0) Incub Sample Dissolution & Equilibration Prep->Incub UV UV-Vis Spectral Scanning Incub->UV Isosbestic Identify Isosbestic Points UV->Isosbestic Calc Henderson-Hasselbalch Fitting Isosbestic->Calc

Workflow for spectrophotometric pKa determination of naphthyridines.

Therapeutic Implications of Physicochemical Traits

The unique physicochemical properties of the 1,8-naphthyridine scaffold are not merely academic; they are the mechanistic basis for its pharmacological utility. The "pincer" arrangement of the N1 and N8 atoms enables the molecule to act as a potent bidentate ligand. In the context of fluoroquinolone antibiotics, this chelation property is essential for binding Mg²⁺ ions within the DNA gyrase and Topoisomerase IV cleavage complexes, ultimately leading to bacterial cell death [2].

G Drug 1,8-Naphthyridine Derivative Metal Mg2+ Chelation (Pincer Effect) Drug->Metal Enzyme DNA Gyrase / Topo IV Complex Metal->Enzyme Inhib Bacterial Cell Death Enzyme->Inhib

Mechanism of 1,8-naphthyridine derivatives via metal chelation.

References

  • Benchchem. "3-Bromo-4-methyl-1,5-naphthyridine". Source: benchchem.com.
  • Benchchem. "A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery". Source: benchchem.com.
  • ResearchGate. "Advances in 1,8-Naphthyridines Chemistry". Source: researchgate.net.
  • Wikipedia. "1,8-Naphthyridine". Source: wikipedia.org.
  • Guidechem. "1,5-NAPHTHYRIDINE 254-79-5". Source: guidechem.com.
  • ChemicalBook. "1,5-NAPHTHYRIDINE | 254-79-5". Source: chemicalbook.com.
Exploratory

Technical Guide: Therapeutic Targeting of 1,8-Naphthyridine Derivatives

Executive Summary The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry due to its planar, electron-deficient bicyclic heteroaromatic nature. Its capacity for - stacking interactions a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry due to its planar, electron-deficient bicyclic heteroaromatic nature. Its capacity for


-

stacking interactions and hydrogen bonding (via the N1/N8 nitrogens) allows it to mimic purine and pyrimidine bases, making it an exceptional pharmacophore for targeting DNA-processing enzymes and G-protein coupled receptors (GPCRs). This guide dissects the primary therapeutic targets of 1,8-naphthyridine derivatives, providing mechanistic insights, structure-activity relationships (SAR), and validated experimental protocols.

Oncological Targets: The Topoisomerase & Tubulin Axis

Mechanism of Action

1,8-naphthyridine derivatives exert potent anticancer effects primarily by targeting Topoisomerase II (Topo II) and Tubulin .

  • Topo II Inhibition: Derivatives act as "Topo II poisons," stabilizing the cleavable complex between the enzyme and DNA. This prevents DNA religation, leading to the accumulation of double-strand breaks (DSBs), activation of p53, and subsequent apoptosis. Substituents at the C3 and C4 positions (e.g., carboxamides) are critical for binding to the ATP-binding pocket or the DNA-cleavage core.

  • Tubulin Polymerization: Certain 2,7-disubstituted derivatives bind to the colchicine site of tubulin, inhibiting microtubule assembly and causing cell cycle arrest in the G2/M phase.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of Topoisomerase II inhibition by 1,8-naphthyridine derivatives.

TopoII_Pathway Naph 1,8-Naphthyridine Derivative TopoII Topoisomerase II (Alpha/Beta) Naph->TopoII Inhibits/Poisons DNA_Complex Stable Cleavable Complex TopoII->DNA_Complex Prevents Religation DSB DNA Double-Strand Breaks DNA_Complex->DSB Accumulation ATM ATM/ATR Kinase Activation DSB->ATM p53 p53 Stabilization ATM->p53 Phosphorylation CellCycle G1/S or G2/M Arrest p53->CellCycle p21 induction Apoptosis Apoptosis (Caspase 3/7) p53->Apoptosis Bax/Bak activation CellCycle->Apoptosis Prolonged Arrest

Caption: Mechanism of apoptosis induction via Topoisomerase II poisoning by 1,8-naphthyridine derivatives.

Comparative Potency Data

Table 1 summarizes the cytotoxicity (IC50) of key derivatives against human cancer cell lines.

Compound ClassSubstituent (R)TargetCell LineIC50 (µM)Mechanism
Naphthyridine-3-carboxamide 7-Chloro-1-propargylTopo IIHeLa0.45 ± 0.02DNA Intercalation
Benzo[b][1,8]naphthyridine 2-PhenylaminoTubulinMCF-71.20 ± 0.15Microtubule Destabilization
1,8-Naphthyridin-4-one 7-Methyl-3-phenylEGFRA5492.80 ± 0.30Kinase Inhibition
Standard EtoposideTopo IIHeLa1.50 ± 0.10Control

Neurodegenerative Targets: The Cholinergic & Calcium Axis

Dual Inhibition Strategy

In Alzheimer’s Disease (AD) pathology, 1,8-naphthyridines (specifically Tacrine-1,8-naphthyridine hybrids ) serve as multi-target directed ligands (MTDLs):

  • Cholinesterase Inhibition: They inhibit both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The naphthyridine ring interacts with the peripheral anionic site (PAS) of AChE, while the tacrine moiety binds the catalytic active site (CAS).

  • Calcium Channel Blockade: Derivatives mimicking 1,4-dihydropyridines block L-type Voltage-Dependent Calcium Channels (VDCCs), reducing excitotoxicity caused by Ca2+ influx.

Experimental Protocol: Modified Ellman’s Assay

Purpose: To determine the IC50 of derivatives against AChE/BChE.

Reagents:

  • Phosphate Buffer (0.1 M, pH 8.0)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Substrate: Acetylthiocholine iodide (ATCh)

  • Enzyme: Electric eel AChE or human recombinant AChE.

Workflow:

  • Preparation: Dissolve test compounds in DMSO (final concentration <1%).

  • Incubation: In a 96-well plate, mix 150 µL buffer, 10 µL compound, and 20 µL enzyme solution. Incubate at 25°C for 10 minutes.

  • Initiation: Add 10 µL DTNB and 10 µL ATCh substrate.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Calculate % inhibition =

    
    .
    

Infectious Disease Targets: Bacterial Gyrase & HIV Integrase

Bacterial DNA Gyrase (Topoisomerase II)

Similar to fluoroquinolones (e.g., Nalidixic acid, Enoxacin), 4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives target bacterial DNA gyrase (Subunit A).

  • Binding Mode: The C3-carboxyl and C4-keto groups chelate Mg2+ ions within the enzyme-DNA complex.

  • Resistance Profile: N1-substituted derivatives (e.g., 2,4-difluorophenyl) show enhanced activity against multi-drug resistant (MDR) S. aureus and E. coli.

HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

Mechanism: 1,8-naphthyridine carboxamides inhibit the "strand transfer" step of viral integration.

  • Structural Mimicry: The planar naphthyridine ring mimics the viral DNA end, while the 8-hydroxy/N1-lone pair system chelates the two Mg2+ ions in the integrase active site, effectively blocking the insertion of viral DNA into the host genome.

  • Key Derivative: L-870,810 (a 1,6-naphthyridine analog, but 1,8-variants follow the same pharmacophore) demonstrates nanomolar potency (IC50 ~8-15 nM).

Inflammation & Pain: CB2 & PDE4 Modulation

CB2 Receptor Agonism

1,8-naphthyridin-2(1H)-one derivatives have emerged as selective Cannabinoid Receptor Type 2 (CB2) agonists.

  • Therapeutic Value: Unlike CB1 agonists, CB2 agonists modulate immune responses and pain without psychotropic side effects.

  • SAR: A substituent at position 1 (e.g., morpholino-ethyl) and position 3 (carboxamide) is essential for high affinity (Ki < 10 nM).

Phosphodiesterase 4 (PDE4) Inhibition[1]
  • Target: PDE4B and PDE4D isoforms.

  • Effect: Inhibition prevents the hydrolysis of cAMP. Elevated intracellular cAMP levels suppress the release of pro-inflammatory cytokines (TNF-

    
    , IL-6) from macrophages.
    
  • Application: Asthma, COPD, and neuroinflammation.

Validated Synthetic Protocol: Friedlander Condensation[2][3][4][5]

To access these targets, the Friedlander Condensation is the gold-standard synthetic route.

Reaction Scheme: 2-Aminonicotinaldehyde + Active Methylene Compound (Ketone) → 1,8-Naphthyridine Derivative

Step-by-Step Protocol:

  • Reactants: Mix 2-aminonicotinaldehyde (1.0 equiv) and the appropriate ketone (e.g., acetophenone, 1.0 equiv).

  • Catalyst: Add 10 mol% L-Proline (organocatalyst) or Sulfamic Acid (green catalyst).

  • Solvent: Ethanol (reflux) or Water (at 80°C for green synthesis).

  • Procedure:

    • Reflux the mixture for 2–6 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Upon completion, cool to room temperature.[1] The product often precipitates.

  • Purification: Filter the solid and recrystallize from hot ethanol. If no precipitate forms, extract with dichloromethane, dry over MgSO4, and purify via silica gel column chromatography.

  • Yield: Typical yields range from 75% to 92%.

Synthesis_Workflow Start 2-Aminonicotinaldehyde + Ketone Catalyst Add Catalyst (L-Proline/Sulfamic Acid) Start->Catalyst Reaction Reflux (EtOH) 2-6 Hours Catalyst->Reaction Workup Cool & Filter or Extract Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product Pure 1,8-Naphthyridine Purification->Product

Caption: Optimized Friedlander synthesis workflow for 1,8-naphthyridine derivatives.

References

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. (2024).

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. (2015).

  • New 1,8-naphthyridine and quinoline derivatives as CB2 selective agonists. Bioorganic & Medicinal Chemistry. (2007).

  • HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants. ACS Infectious Diseases. (2021).

  • Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives. Journal of Medicinal Chemistry. (2010).

  • Synthetic studies on selective type 4 phosphodiesterase (PDE 4) inhibitors. Chem Pharm Bull. (2002).

  • Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. BenchChem. (2025).

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

An Application Guide for the Synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Authored by: Gemini, Senior Application Scientist Abstract This document provides a detailed protocol for the synthesis of 2-Oxo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed protocol for the synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The 1,8-naphthyridine core is a recognized "privileged scaffold" due to its prevalence in molecules with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering a comprehensive walkthrough of the synthetic procedure, the underlying chemical principles, and practical insights for successful execution. We will focus on the highly efficient and classic Friedländer annulation reaction, a robust method for constructing the naphthyridine ring system.[3][4]

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine framework is a bicyclic heteroaromatic system containing two nitrogen atoms. Its rigid structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal scaffold for designing pharmacologically active agents.[1] Derivatives of this core are key components in numerous therapeutic agents, including the quinolone class of antibiotics like nalidixic acid.[1] The specific target of this protocol, 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, incorporates two critical functionalities: a 2-oxo group (a cyclic amide or lactam) and a 3-carboxamide group. These features enhance the molecule's ability to form specific hydrogen bond interactions with biological targets, making it a valuable building block for combinatorial libraries in drug discovery programs.[2][5]

Synthetic Strategy: The Friedländer Annulation

The most direct and widely adopted method for constructing the 1,8-naphthyridine ring system is the Friedländer synthesis.[4] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a group of the form -CH₂- adjacent to an electron-withdrawing group).[3]

Principle of the Reaction: The synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is achieved through the base-catalyzed condensation of 2-amino-3-pyridinecarboxaldehyde with 2-cyanoacetamide. The mechanism proceeds via an initial aldol-type condensation, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic naphthyridinone ring. The cyano group is subsequently hydrolyzed in situ or in a separate step to the desired carboxamide.

Reaction Pathway Diagram

G cluster_product Product A 2-Amino-3-pyridinecarboxaldehyde C Base Catalyst (e.g., Piperidine) D Solvent & Heat (e.g., Ethanol, 80°C) A->D + B 2-Cyanoacetamide B->D C->D E 2-Oxo-1,2-dihydro-1,8- naphthyridine-3-carboxamide D->E Forms

Caption: Base-catalyzed Friedländer annulation for the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaM.W. ( g/mol )Key Properties
2-Amino-3-pyridinecarboxaldehyde7521-41-7C₆H₆N₂O122.12Yellow crystalline powder, key starting material.[6][7]
2-Cyanoacetamide107-91-5C₃H₄N₂O84.08White crystalline solid, active methylene compound.
Piperidine110-89-4C₅H₁₁N85.15Colorless liquid, basic catalyst.
Ethanol (Absolute)64-17-5C₂H₅OH46.07Reaction solvent.
Hydrochloric Acid (HCl), conc.7647-01-0HCl36.46Used for pH adjustment/hydrolysis.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Used for neutralization.
Deionized Water7732-18-5H₂O18.02Used in workup.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Buchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Rotary evaporator

Detailed Experimental Protocol

This protocol details a one-pot synthesis and purification procedure.

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-pyridinecarboxaldehyde (e.g., 1.22 g, 10 mmol).

  • Add 2-cyanoacetamide (0.92 g, 11 mmol, 1.1 equivalents).

  • Add 40 mL of absolute ethanol to the flask. Stir the mixture to form a suspension.

  • Add piperidine (0.1 mL, ~1 mmol, 0.1 equivalents) to the suspension using a micropipette.

    • Expert's Note: Piperidine acts as a base catalyst. It deprotonates the α-methylene group of 2-cyanoacetamide, generating a nucleophilic enolate which then attacks the aldehyde carbonyl of the 2-aminopyridine derivative. This is the crucial first step of the condensation.[1][8]

Step 2: Reaction and Cyclization
  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle or oil bath.

  • Maintain the reflux with vigorous stirring for 6-8 hours.

    • Expert's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1). The disappearance of the starting aldehyde is a key indicator of reaction progression.

  • During the reflux, a precipitate of the intermediate or final product may begin to form.

Step 3: Hydrolysis of the Nitrile (Optional but Recommended)

While some carboxamide may form directly, ensuring complete conversion from the nitrile intermediate is often beneficial.

  • After the initial reflux period, cool the mixture to approximately 50°C.

  • Slowly add 5 mL of concentrated hydrochloric acid. (Caution: Exothermic reaction and release of HCl gas. Perform in a fume hood).

  • Re-heat the mixture to reflux and maintain for an additional 2-4 hours to ensure complete hydrolysis of the nitrile group to the carboxamide.

Step 4: Product Isolation and Purification
  • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product on the filter with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.

  • Suspend the crude solid in 50 mL of deionized water. Slowly add a saturated solution of sodium bicarbonate while stirring until the pH is neutral (~7-8). This step neutralizes any remaining acid and converts any hydrochloride salt of the product to the free base.

  • Collect the neutralized product by vacuum filtration.

  • Wash the solid with deionized water (2 x 20 mL) and then a small amount of cold ethanol (1 x 10 mL).

  • Dry the purified white to off-white solid in a vacuum oven at 60-70°C to a constant weight.

Experimental Workflow Diagram

G A 1. Combine Reactants - 2-Amino-3-pyridinecarboxaldehyde - 2-Cyanoacetamide - Ethanol - Piperidine B 2. Reflux Reaction (6-8 hours, ~80°C) A->B Heat C 3. In-situ Hydrolysis (Add conc. HCl, reflux 2-4h) B->C Cool, then add acid D 4. Cool & Precipitate (Cool in ice bath) C->D Cool down E 5. Isolate Crude Product (Vacuum Filtration) D->E Filter F 6. Neutralization (Resuspend in H₂O, add NaHCO₃) E->F Transfer solid G 7. Final Isolation & Wash (Filter, wash with H₂O & cold EtOH) F->G Filter H 8. Dry Product (Vacuum Oven) G->H Transfer solid I 9. Characterization (NMR, MS, m.p.) H->I Analyze

Caption: Step-by-step workflow for the synthesis and purification.

Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
Low or No Product Yield Inactive catalyst; insufficient reaction time or temperature; poor quality starting materials.Ensure piperidine is fresh. Extend reflux time and monitor via TLC. Verify the purity of the 2-amino-3-pyridinecarboxaldehyde, as it can degrade over time.[6]
Incomplete Hydrolysis Insufficient acid or hydrolysis time.If characterization (e.g., IR spectroscopy shows a nitrile peak ~2200 cm⁻¹) indicates remaining nitrile, re-subject the material to the hydrolysis step (Step 3).
Product is Colored/Dark Side reactions or polymerization, often due to excessive heat or reaction time.Reduce reaction temperature slightly or shorten the reflux time once the starting material is consumed (as per TLC). Recrystallization from a suitable solvent like ethanol or DMF/water may be necessary.

Conclusion

The Friedländer annulation provides a reliable and efficient pathway for the synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide from commercially available starting materials. This protocol, inclusive of in-situ hydrolysis, is optimized for high yield and purity, making it suitable for both small-scale research and larger-scale drug development campaigns. The resulting compound serves as a versatile intermediate for the creation of novel chemical entities with potential therapeutic applications.

References

  • Benchchem. (2025).
  • Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308.
  • Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477.
  • Wang, L., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(50), 34389-34398. [Link]

  • Google Patents. (2013).
  • Chem-Impex. 2-Amino-3-pyridinecarboxaldehyde.
  • PubChem. 3-Pyridinecarboxaldehyde, 2-amino-. National Center for Biotechnology Information. [Link]

  • Benchchem. (2025). Navigating the Structure-Activity Landscape of 2-Amino-5-chloro-1,8-naphthyridine Derivatives: A Comparative Guide for Drug Discovery. Benchchem.

Sources

Application

Application of 1,8-naphthyridine derivatives in anticancer research

Application Note: Strategic Application of 1,8-Naphthyridine Derivatives in Anticancer Research Executive Summary The 1,8-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Application of 1,8-Naphthyridine Derivatives in Anticancer Research

Executive Summary

The 1,8-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of engaging multiple oncogenic targets with high affinity. Unlike single-target agents, derivatives of this scaffold—most notably Vosaroxin (SNS-595) —demonstrate a dual mechanism of action: intercalation into DNA to poison Topoisomerase II (Topo II) and inhibition of tubulin polymerization. This guide provides a comprehensive technical framework for the design, synthesis, and biological validation of 1,8-naphthyridine derivatives, offering a reproducible roadmap for developing next-generation chemotherapeutics.

Mechanistic Insights: The Dual-Target Advantage

The therapeutic potency of 1,8-naphthyridine derivatives stems from their planar tricyclic architecture, which mimics the base pairs of DNA.

  • Topoisomerase II Poisoning: The 4-oxo-1,4-dihydro-1,8-naphthyridine core intercalates between DNA base pairs. This intercalation stabilizes the cleavable complex formed between DNA and Topo II, preventing the religation of DNA strands. This leads to the accumulation of double-strand breaks (DSBs), triggering the DNA damage response (DDR) and subsequent apoptosis via the p53 pathway.

  • Tubulin Polymerization Inhibition: Specific 2-aryl-1,8-naphthyridin-4-one derivatives bind to the colchicine site of tubulin. This binding prevents microtubule assembly during the M-phase of the cell cycle, leading to mitotic arrest and cell death.

Visualizing the Mechanism of Action

MOA_Pathway Compound 1,8-Naphthyridine Derivative DNA DNA Intercalation Compound->DNA High Affinity Tubulin Tubulin (Colchicine Site) Compound->Tubulin Select Derivatives TopoII Topoisomerase II (Cleavable Complex) DNA->TopoII Stabilizes DSB Double-Strand Breaks (DSBs) TopoII->DSB Prevents Religation Arrest_M Mitotic Arrest (M-Phase) Tubulin->Arrest_M Inhibits Polymerization p53 p53 Pathway Activation DSB->p53 Apoptosis Apoptosis (Cell Death) Arrest_M->Apoptosis p53->Apoptosis

Figure 1: Dual mechanism of action for 1,8-naphthyridine derivatives targeting DNA/Topo II and Microtubules.[1]

Structure-Activity Relationship (SAR) Analysis

Optimization of the 1,8-naphthyridine scaffold requires precise modification at key positions. The following SAR data synthesizes findings from recent high-impact studies.

PositionModification StrategyImpact on Activity
N-1 Substituted Phenyl / Thiazolyl Essential for potency. A 2-thiazolyl group or a 2,4-difluorophenyl ring significantly enhances cytotoxicity compared to alkyl chains.
C-3 Carboxylic Acid / Ester The C-3 carboxyl group is critical for Topo II interaction (similar to quinolones). Conversion to a carboxamide with non-conventional amino acids can improve solubility and cellular uptake.
C-7 Cyclic Amines (Pyrrolidine) Critical for Selectivity. Introduction of a 3-aminopyrrolidine or 3-methoxy-pyrrolidine (as in Vosaroxin) at C-7 dramatically increases potency against leukemic cells.
C-4 Carbonyl (Oxo) The 4-oxo group is non-negotiable; it is required for the hydrogen bonding network with the Topo II-DNA complex.

Experimental Protocols

Protocol A: Synthesis of 7-Substituted-4-oxo-1,8-naphthyridine-3-carboxylic Acid

A robust, 4-step convergent synthesis adapted for high purity and scalability.

Reagents: 2-Aminopyridine, Diethyl ethoxy methylene malonate (EMME), Diphenyl ether, Ethyl iodide/Benzyl chloride, NaH, DMF.[1]

Step-by-Step Methodology:

  • Condensation (Enamine Formation):

    • Mix equimolar amounts (10 mmol) of 2-aminopyridine and EMME.

    • Heat at 120°C for 1 hour without solvent.

    • Checkpoint: Solidification of the reaction mixture indicates formation of the enamine intermediate. Recrystallize from petroleum ether.

  • Gould-Jacobs Cyclization:

    • Dissolve the intermediate in diphenyl ether (10 mL/g).

    • Reflux at 250°C for 1-2 hours.

    • Critical Step: Pour the hot solution slowly into hexane. The 1,8-naphthyridine ester precipitates immediately. Filter and wash with hexane to remove diphenyl ether.

  • N-Alkylation (N-1 Functionalization):

    • Dissolve the cyclized product (5 mmol) in anhydrous DMF (15 mL).

    • Add NaH (6 mmol, 60% dispersion) at 0°C. Stir for 30 min.

    • Add the alkylating agent (e.g., Ethyl iodide or 2,4-difluorobenzyl chloride) dropwise.

    • Heat at 80°C for 4 hours. Pour into ice water to precipitate the N-alkylated ester.

  • C-7 Substitution (Nucleophilic Aromatic Substitution):

    • Note: This step assumes a leaving group (e.g., Cl) is present at C-7. If starting with a 7-chloro derivative (prepared via POCl3 treatment of a 7-hydroxy precursor), react with 3-aminopyrrolidine (1.2 eq) in acetonitrile with TEA (2 eq) at reflux for 6 hours.

    • Purification: Recrystallize from ethanol/DMF.

Protocol B: Evaluation of Topoisomerase II Inhibition (Relaxation Assay)

Validates the molecular target engagement.

Materials: pBR322 plasmid DNA (supercoiled), Human Topoisomerase IIα (purified), Assay Buffer (Tris-HCl, ATP, MgCl2).

  • Reaction Setup: Prepare a 20 µL reaction mixture containing:

    • 0.25 µg supercoiled pBR322 DNA.

    • 2 units Human Topo IIα.

    • Test compound (0.1 µM – 100 µM).

    • 1x Assay Buffer.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction by adding 4 µL of Stop Solution (5% SDS, 0.25 mg/mL bromophenol blue, 40% glycerol).

  • Analysis:

    • Load samples onto a 1% agarose gel (without Ethidium Bromide).

    • Run electrophoresis at 2-3 V/cm for 4 hours.

    • Stain with Ethidium Bromide post-run.

    • Interpretation: Active compounds will prevent the formation of relaxed circular DNA (migrates slower), maintaining the DNA in the supercoiled band (migrates faster) or causing linearization.

Experimental Workflow Diagram

Workflow Start Start: Scaffold Design Synth Synthesis (4-Step) Protocol A Start->Synth Char Characterization (NMR, MS, IR) Synth->Char Screen Primary Screen (MTT Assay) Char->Screen Screen->Synth Inactive (Refine SAR) Hit Hit Identification (IC50 < 1 µM) Screen->Hit Active Mech Mechanism Check (Topo II / Tubulin) Hit->Mech Lead Lead Candidate Mech->Lead

Figure 2: Integrated workflow for the development and validation of 1,8-naphthyridine anticancer agents.

Comparative Data: Potency Benchmarking

The following table benchmarks a representative 7-substituted 1,8-naphthyridine derivative against standard care agents.

CompoundCell LineTargetIC50 (µM)Reference
Vosaroxin (SNS-595) HL-60 (Leukemia)Topo II0.1 - 0.5[1]
Compound 5p HepG2 (Liver)Topo II1.2[2]
Compound 40 MCF-7 (Breast)Tubulin0.05[3]
Doxorubicin HL-60Topo II0.04[Standard]

References

  • Haworth, K. B., et al. (2014).[2] "Vosaroxin: A new potential treatment for acute myeloid leukemia."[3] OncoTargets and Therapy. Link

  • Kamal, A., et al. (2023). "Novel substituted 1,8-naphthyridines: Design, synthesis, and evaluation of apoptosis and topoisomerase II inhibition." Archiv der Pharmazie. Link

  • Kuo, S. C., et al. (1999). "Substituted 2-Thienyl-1,8-naphthyridin-4-ones: Their Synthesis, Cytotoxicity, and Inhibition of Tubulin Polymerization." Journal of Medicinal Chemistry. Link

  • Gurjar, V. K., & Pal, D. (2020).[1] "Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues." RSC Advances. Link

  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives." Link

Sources

Method

In Vitro Cytotoxicity Profiling of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Derivatives

Introduction & Pharmacological Context The 1,8-naphthyridine scaffold is a privileged nitrogen-containing bicyclic core in medicinal chemistry. Among its derivatives, 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The 1,8-naphthyridine scaffold is a privileged nitrogen-containing bicyclic core in medicinal chemistry. Among its derivatives, 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides and their 1-hydroxy analogs have emerged as highly potent molecules with two distinct primary therapeutic applications:

  • Anticancer Agents: They act as potent Topoisomerase II poisons, stabilizing the DNA-enzyme cleavage complex, leading to double-strand breaks and apoptosis[1][2].

  • Antiviral Agents (HIV-1 INSTIs): 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides are highly effective HIV-1 Integrase Strand Transfer Inhibitors (INSTIs), exhibiting single-digit nanomolar efficacy against both wild-type and raltegravir-resistant viral strains[3][4].

For drug development professionals, evaluating the in vitro cytotoxicity of these compounds requires a bifurcated approach. When developing oncological therapeutics, cytotoxicity is the desired efficacy endpoint (measured as IC₅₀). Conversely, when developing antiviral agents, cytotoxicity is an off-target toxicity metric (measured as CC₅₀) used to determine the Selectivity Index (SI = CC₅₀ / EC₅₀).

This application note provides a comprehensive guide to the mechanistics, quantitative profiling, and self-validating experimental protocols for evaluating the cytotoxicity of these derivatives.

Mechanistic Pathways & Causality

Understanding the mechanism of action is critical for assay design. In anticancer applications, 2-oxo-1,2-dihydro-1,8-naphthyridines intercalate into DNA and bind to the Topoisomerase II enzyme[5][6]. By preventing the re-ligation of the cleaved DNA strands, they convert the enzyme into a cellular toxin. The accumulation of DNA double-strand breaks triggers the DNA damage response (DDR), ultimately arresting the cell cycle and inducing apoptosis[1].

TopoIIMech Naph 1,8-Naphthyridine Derivative Topo Topoisomerase II Enzyme Naph->Topo Binds Target Complex Cleavage Complex Stabilization Topo->Complex Inhibits Ligation DSB DNA Double-Strand Breaks Complex->DSB Accumulates Apoptosis Cell Cycle Arrest & Apoptosis DSB->Apoptosis Triggers DDR

Mechanism of Topoisomerase II inhibition and subsequent apoptosis.

In antiviral screening, the primary target is the viral integrase. Cytotoxicity in host cells (e.g., HOS cells) is usually driven by off-target interactions or general metabolic disruption. Therefore, identifying structural modifications—such as specific halogenations on the benzylamide group—that maximize integrase binding while minimizing host cell toxicity is the core objective of Structure-Activity Relationship (SAR) studies[4][7].

Quantitative Data Summary

The following tables summarize the biological evaluation of various 1,8-naphthyridine-3-carboxamide derivatives, demonstrating how structural substitutions dictate cytotoxic potency.

Table 1: Anticancer Cytotoxicity of 1,8-Naphthyridine-3-carboxamide Derivatives [8][9] Data represents the half-maximal inhibitory concentration (IC₅₀) in micromolar (µM).

CompoundC3 SubstitutionPA-1 (Ovarian) IC₅₀ (µM)SW620 (Colon) IC₅₀ (µM)MIAPaCa (Pancreatic) IC₅₀ (µM)
29 Unsubstituted heteroaryl0.411.40-
36 Halogen-substituted1.19--
47 Halogen-substituted--0.41

Table 2: Antiviral Potency vs. Cytotoxicity of 1-Hydroxy Derivatives [4] Data represents antiviral efficacy (EC₅₀) and host cell cytotoxicity (CC₅₀) in HOS cells.

CompoundN-Benzyl SubstitutionAntiviral EC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
5m 2,4-Difluorobenzyl2.5 ± 0.4> 50> 20,000
5g Tertiary amine at C4268 ± 813 ± 1.8~ 48
5h Tertiary amine at C41200 ± 2608.4 ± 3.2~ 7

Insight: Halogenation generally enhances target engagement (both Topo II and HIV Integrase). However, the introduction of bulky tertiary amines at the C4 position drastically increases off-target cytotoxicity while reducing antiviral efficacy, destroying the therapeutic window[4].

Experimental Protocols

To ensure data integrity, cytotoxicity assays must be self-validating. This requires appropriate cell line selection, rigorous controls, and an assay modality that accurately reflects the mechanism of cell death.

Workflow Seed Seed Cells in 96-well Plate (e.g., HeLa, HOS) Incubate1 Incubate 24h (Cell Adherence) Seed->Incubate1 Treat Treat with Naphthyridine (Serial Dilutions + Controls) Incubate1->Treat Incubate2 Incubate 48-72h (Drug Exposure) Treat->Incubate2 Reagent Add Viability Reagent (MTT or ATP-Glo) Incubate2->Reagent Read Measure Signal (Absorbance/Luminescence) Reagent->Read Analyze Calculate IC50 / CC50 (Non-linear Regression) Read->Analyze

Standardized workflow for in vitro cytotoxicity profiling.

Protocol A: MTT Assay for Anticancer Cytotoxicity (IC₅₀ Determination)

The MTT assay relies on the reduction of a tetrazolium salt to formazan by active mitochondrial dehydrogenases. It is the gold standard for evaluating Topoisomerase II poisons, as apoptosis directly correlates with a loss of mitochondrial metabolic activity[9][10].

Materials:

  • Target Cancer Cell Lines (e.g., PA-1, SW620, HeLa)[8][11].

  • Complete Growth Medium (e.g., DMEM + 10% FBS).

  • MTT Solution (5 mg/mL in PBS).

  • Test Compound (2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives dissolved in DMSO).

  • Positive Control: Doxorubicin (A known Topo II inhibitor)[12].

Step-by-Step Procedure:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5,000–10,000 cells/well in 100 µL of complete medium in a 96-well flat-bottom plate.

  • Adherence: Incubate the plate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the naphthyridine derivative in DMSO. Create a 7-point serial dilution in culture medium (e.g., 0.1 µM to 100 µM). Critical Causality: Ensure the final DMSO concentration in all wells (including controls) does not exceed 0.5% to prevent solvent-induced toxicity.

  • Treatment: Aspirate the old medium and add 100 µL of the compound dilutions. Include a Vehicle Control (0.5% DMSO in medium) and a Positive Control (Doxorubicin).

  • Exposure: Incubate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of the MTT solution (5 mg/mL) to each well. Incubate for 3 to 4 hours at 37°C. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake gently for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Validation & Analysis: Calculate cell viability relative to the vehicle control. Use non-linear regression (curve fit) in software like GraphPad Prism to determine the IC₅₀.

Protocol B: ATP-Based Luminescence Assay for Antiviral Cytotoxicity (CC₅₀ Determination)

When screening INSTIs, the MTT assay can sometimes suffer from redox interference caused by specific functional groups on the test compounds. An ATP-based luminescence assay (e.g., CellTiter-Glo) provides a highly sensitive, orthogonal method to determine host cell cytotoxicity (CC₅₀)[4].

Step-by-Step Procedure:

  • Cell Seeding: Seed Human Osteosarcoma (HOS) cells at a density of 10,000 cells/well in a white-walled 96-well plate (to prevent luminescent cross-talk).

  • Treatment: After 24 hours of adherence, treat cells with serial dilutions of the 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives (e.g., 1 µM to 100 µM).

  • Incubation: Incubate for 48 hours.

  • Lysis & Reagent Addition: Equilibrate the plate and the ATP luminescence reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Signal Generation: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a multimode microplate reader.

  • Data Analysis: Calculate the CC₅₀. To validate the compound as a viable antiviral lead, calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). An SI > 1,000 is generally required for advancement[4][13].

References

  • 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. nih.gov.
  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. nih.gov.
  • Full article: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. tandfonline.com.
  • Navigating the Structure-Activity Landscape of 2-Amino-5-chloro-1,8-naphthyridine Derivatives: A Comparative Guide for Drug Discovery. benchchem.com.
  • Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. sapub.org.
  • Bicyclic 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide-Containing HIV-1 Integrase Inhibitors Having High Antiviral Potency against Cells Harboring Raltegravir-Resistant Integrase Mutants. acs.org.
  • 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. nih.gov.
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. nih.gov.
  • Application Notes and Protocols for 4-Methyl-1,8-naphthyridine-2,7-diol in Cell-Based Assays. benchchem.com.
  • Structural Mechanisms of Topoisomerase-Targeting Drugs. annualreviews.org.
  • Full article: A multifaceted approach to novel (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione: synthesis, biological screening, DFT and molecular docking studies. tandfonline.com.
  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. researchgate.net.

Sources

Application

Application Note: Antimicrobial Evaluation of 1,8-Naphthyridine-3-Carbonitrile Analogues

[1][2][3][4][5][6][7] Executive Summary & Scientific Rationale The 1,8-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with quinolones (e.g., n...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6][7]

Executive Summary & Scientific Rationale

The 1,8-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with quinolones (e.g., nalidixic acid, ciprofloxacin). While the classical 3-carboxylic acid group is critical for fluoroquinolone activity, recent optimization campaigns have identified the 3-carbonitrile (3-CN) moiety as a potent alternative. The nitrile group offers unique hydrogen-bonding capabilities within the bacterial DNA gyrase ATP-binding pocket and alters the electronic distribution of the naphthyridine ring, potentially overcoming resistance mechanisms affecting traditional carboxylate-based drugs.

This guide details the protocols for evaluating these analogues against Gram-positive (S. aureus), Gram-negative (E. coli, P. aeruginosa) pathogens, and Mycobacterium tuberculosis. It integrates CLSI (Clinical and Laboratory Standards Institute) standards with advanced mechanistic assays.

Chemical Handling & Preparation

Critical Causality: 1,8-naphthyridine-3-carbonitrile derivatives often exhibit high lipophilicity due to the aromatic core. Improper solubilization leads to micro-precipitation in aqueous media, causing false-negative MIC results (the "crashing out" effect).

Stock Solution Protocol
  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade. Avoid ethanol due to potential evaporation during long incubations.

  • Concentration: Prepare a 10 mg/mL master stock.

    • Validation: Sonicate for 5-10 minutes at 40 kHz. Visual inspection must show zero particulate matter.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months.

  • Working Solution: Dilute to 1024 µg/mL in the assay medium immediately prior to use. Ensure final DMSO concentration in the assay well is < 1% (v/v) to prevent solvent toxicity.

Protocol A: High-Throughput Broth Microdilution (MIC)

This protocol adheres to CLSI M07-A10 standards. It is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Materials
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Why Cation-Adjusted? physiological Ca²⁺ and Mg²⁺ levels are required for proper bacterial outer membrane fusion and antibiotic uptake (especially for Gram-negatives).

  • Plates: 96-well, U-bottom, untreated polystyrene.

  • Inoculum: 5 x 10⁵ CFU/mL (Colony Forming Units).[1]

Workflow Diagram

MIC_Workflow Start Compound Stock (10 mg/mL in DMSO) Dilution Serial Dilution (2-fold in CAMHB) Range: 64 - 0.125 µg/mL Start->Dilution Plating Combine in 96-Well Plate (100 µL cmpd + 100 µL bacteria) Dilution->Plating Inoculum Bacterial Inoculum Prep (0.5 McFarland -> 1:100 Dilution) Inoculum->Plating Incubation Incubate 37°C, 18-24 Hours Plating->Incubation Readout Read MIC (No Visible Growth) Incubation->Readout Validation QC Strains (S. aureus ATCC 29213) Validation->Readout Must fall in QC range

Figure 1: Step-by-step workflow for CLSI-compliant Broth Microdilution Assay.

Step-by-Step Procedure
  • Plate Setup: Dispense 100 µL of CAMHB into columns 2-12. Dispense 200 µL of compound (at 2x desired top concentration) into column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.

    • Result: Columns 1-10 contain a 2-fold gradient.

    • Controls: Column 11 is Growth Control (Bacteria + Media + Solvent). Column 12 is Sterility Control (Media only).

  • Inoculation: Prepare a 0.5 McFarland suspension (approx. 1.5 x 10⁸ CFU/mL). Dilute this 1:150 in CAMHB to get ~1 x 10⁶ CFU/mL. Add 100 µL to wells 1-11.

    • Final Test Density: 5 x 10⁵ CFU/mL.[1]

  • Incubation: 35 ± 2°C in ambient air for 16-20 hours.

  • Data Interpretation: The MIC is the lowest concentration showing complete inhibition of visible growth (no turbidity).[1]

Protocol B: Mechanism of Action (DNA Gyrase Inhibition)

1,8-naphthyridine analogues primarily target bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV. To validate this mechanism, a supercoiling inhibition assay is required.

Principle

DNA gyrase converts relaxed plasmid DNA into a supercoiled form using ATP. Inhibitors prevent this conversion. The difference is visualized via gel electrophoresis (Supercoiled DNA migrates faster than relaxed DNA).

Assay Workflow
  • Reaction Mix: 1 U E. coli DNA Gyrase, 0.5 µg Relaxed pBR322 plasmid, Assay Buffer (Tris-HCl, KCl, MgCl₂, DTT, ATP, Spermidine).

  • Treatment: Add 1,8-naphthyridine analogue at 1x, 5x, and 10x MIC.

  • Incubation: 37°C for 30 minutes.

  • Termination: Add stop buffer (SDS + Proteinase K) to digest the enzyme.

  • Electrophoresis: Run on 1% agarose gel at 50V for 3 hours.

  • Visualization: Stain with Ethidium Bromide.

    • Positive Result: Presence of slow-moving "relaxed" bands and absence of fast-moving "supercoiled" bands compared to the untreated control.

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR of the 1,8-naphthyridine-3-carbonitrile core is vital for optimization.

PositionModificationEffect on ActivityMechanistic Insight
N-1 Ethyl / CyclopropylHigh Controls pharmacokinetics and steric fit into the hydrophobic pocket of DNA gyrase. Cyclopropyl is generally superior (e.g., Enoxacin).
C-3 -CN (Carbonitrile) Critical Replaces the classical -COOH. The linear geometry and H-bond acceptor nature of -CN allow unique binding modes, often evading resistance mutations that affect carboxylate binding.
C-7 Piperazine / PyrrolidineHigh Enhances Gram-negative spectrum by improving cell wall penetration. Substituents on the piperazine (e.g., 5-nitrofuran in ANA-12) can drastically lower MIC (see Table 1).
C-6 FluorineModerate Increases lipophilicity and cellular uptake (fluoroquinolone-like effect).
Representative Data (Analogues vs. Standards)

Data synthesized from recent high-impact studies (e.g., ANA-12 series).

Compound IDSubstituent (C-7)MIC (M. tb H37Rv)MIC (E. coli)Toxicity (CC50)
ANA-12 4-(5-nitrofuran-2-carbonyl)piperazin6.25 µg/mL12.5 µg/mL> 200 µg/mL
ANC-2 Unsubstituted Piperazine12.5 µg/mL25.0 µg/mL> 100 µg/mL
Ciprofloxacin (Standard)0.5 µg/mL0.01 µg/mL> 100 µg/mL

Note: While ANA-12 is less potent than Ciprofloxacin against E. coli, its activity against M. tuberculosis and low cytotoxicity makes it a strong lead for anti-tubercular development.

Mechanism Validation Diagram (In Silico)

To support wet-lab data, molecular docking is standard. The 3-CN group typically targets the ATP-binding pocket of the GyrB subunit or the DNA-cleavage core of GyrA.

MOA_Pathway Compound 1,8-Naphthyridine-3-CN Target DNA Gyrase (GyrA/GyrB) PDB: 4KRA Compound->Target Intercalation Interaction H-Bonding: Arg136 (GyrA) Asp73 (GyrB) Target->Interaction Effect Stabilization of Cleavable Complex Interaction->Effect Outcome DNA Replication Arrest (Bactericidal) Effect->Outcome

Figure 2: Proposed molecular mechanism of action. The 3-CN group facilitates critical H-bonding interactions within the Gyrase active site.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Precipitation in Wells Compound insolubility in aqueous MHB.Reduce top concentration. Ensure DMSO < 1%. Use a co-solvent like PEG-400 (if validated).
Skipped Wells Pipetting error or contamination.Use automated liquid handling if available. Change tips between every column during serial dilution.
Trailing Endpoints Bacteriostatic effect (not bactericidal).[1]Read MIC at 80% inhibition (if standard allows) or extend incubation. Perform MBC assay to confirm kill.
High MIC vs. Standards Efflux pump activity.Repeat MIC in presence of Efflux Pump Inhibitor (e.g., PAβN) to check for intrinsic resistance.

References

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 2024.

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07-A10). Clinical and Laboratory Standards Institute (CLSI), 2015.[2]

  • Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (MDPI), 2024.

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 2021.[3]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives. Indian Journal of Pharmaceutical Sciences, 2019.

Sources

Method

Application Note: Evaluation of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide as a Gastric Antisecretory Agent

[1] Executive Summary & Compound Profile This application note details the experimental frameworks for evaluating 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (and its structural analogs) as a gastric antisecretory...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Profile

This application note details the experimental frameworks for evaluating 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (and its structural analogs) as a gastric antisecretory agent.

Historically, 1,8-naphthyridine derivatives have been identified as potent inhibitors of gastric acid secretion, often exceeding the potency of H2-receptor antagonists like cimetidine. While early generation agents targeted histamine receptors, modern structural analysis suggests this scaffold—specifically the 2-oxo-1,2-dihydro tautomer—functions primarily through reversible inhibition of the gastric H+/K+-ATPase (proton pump) or via cytoprotective mechanisms similar to rebamipide.

Chemical Context
  • Core Scaffold: 1,8-naphthyridine.[1][2][3][4][5][6]

  • Active Tautomer: The "2-oxo-1,2-dihydro" nomenclature indicates the lactam form, which is critical for hydrogen bonding within the target enzyme's binding pocket.

  • Solubility: These compounds are typically lipophilic. For in vitro assays, dissolve in DMSO. For in vivo administration, suspend in 0.5% Carboxymethylcellulose (CMC) or Methylcellulose.

Mechanism of Action & Experimental Logic

To validate this compound, we employ a dual-phase screening approach:

  • In Vitro: Direct inhibition of the

    
    -ATPase enzyme isolated from hog gastric mucosa. This confirms the molecular target.
    
  • In Vivo: The Shay Rat (Pylorus Ligation) Model. This confirms physiological efficacy in a systemic environment.

Visualization: Experimental Workflow

The following diagram outlines the logical flow from compound preparation to data validation.

ExperimentalWorkflow Compound Test Compound (Naphthyridine Derivative) InVitro Phase 1: In Vitro H+/K+-ATPase Assay Compound->InVitro Solubilized in DMSO InVivo Phase 2: In Vivo Shay Rat Model Compound->InVivo Suspended in 0.5% CMC Analysis Data Analysis (IC50 & Total Acid Output) InVitro->Analysis Pi Release Quantification InVivo->Analysis Gastric Juice Titration Vesicles Isolate Gastric Vesicles (Hog Mucosa) Vesicles->InVitro Ligation Pylorus Ligation (4h Duration) Ligation->InVivo

Figure 1: Dual-phase experimental workflow for validating antisecretory activity.

Protocol A: In Vitro H+/K+-ATPase Inhibition

Objective: Determine the IC50 of the test compound against the proton pump enzyme. Validation: This protocol uses hog gastric mucosa, the industry standard due to its high homology with human physiology.

Reagents & Buffers
  • Isolation Buffer: 0.25 M Sucrose, 5 mM Tris-HCl (pH 7.4), 1 mM EDTA.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 10 mM KCl.

  • Ionophore: Valinomycin (dissolved in methanol).

  • Substrate: 2 mM ATP (Tris salt).[7]

  • Stop Solution: 10% Trichloroacetic acid (TCA) or Malachite Green reagent.

Step-by-Step Methodology
1. Enzyme Preparation (Hog Gastric Vesicles)[8][9]
  • Tissue Source: Fresh hog stomachs (slaughterhouse source). Transport on ice.

  • Mucosa Scraping: Rinse stomach with cold tap water. Blot dry. Scrape the fundic mucosal layer using a glass slide.

  • Homogenization: Suspend scrapings in Isolation Buffer (1:10 w/v). Homogenize using a Teflon-glass homogenizer (10 strokes at 1500 rpm).

  • Differential Centrifugation (Critical Step):

    • Centrifuge homogenate at 20,000 x g for 30 min at 4°C. Discard pellet (mitochondria/debris).

    • Centrifuge supernatant at 100,000 x g for 60 min at 4°C.

    • Resuspend the resulting microsomal pellet in Isolation Buffer.

  • Purification: For high-purity vesicles, layer the suspension on a discontinuous sucrose gradient (Ficoll/Sucrose) and centrifuge at 100,000 x g overnight. Collect the interface band.

2. ATPase Inhibition Assay
  • Pre-incubation:

    • In a 96-well plate or microcentrifuge tubes, add 10 µg of enzyme protein .

    • Add Test Compound (0.1 µM – 100 µM) in DMSO. (Keep DMSO < 1% final vol).

    • Add Assay Buffer containing 10 µM Valinomycin (to permeabilize vesicles to K+).

    • Incubate at 37°C for 30 minutes .

  • Reaction Start: Add ATP (final concentration 2 mM).[7]

  • Reaction Phase: Incubate at 37°C for exactly 20 minutes .

  • Reaction Stop: Add ice-cold 10% TCA or Malachite Green reagent.

  • Quantification: Measure inorganic phosphate (Pi) release spectrophotometrically at 630-660 nm (depending on the phosphate reagent used).

Data Calculation

Calculate the specific activity using the following formula:



  • Control: Enzyme + Vehicle (DMSO) + K+

  • Blank: Enzyme + Vehicle - K+ (Basal Mg-ATPase activity)

Protocol B: In Vivo Shay Rat Model (Pylorus Ligation)

Objective: Measure the effect of the compound on Total Acid Output (TAO) and gastric volume. Ethical Note: Adhere strictly to IACUC guidelines regarding anesthesia and fasting duration.

Experimental Design
  • Animals: Wistar Albino Rats (150–200g).[10]

  • Groups (n=6):

    • Control (Vehicle: 0.5% CMC).[11]

    • Standard (Omeprazole 20 mg/kg or Cimetidine 50 mg/kg).

    • Test Compound Low Dose (e.g., 10 mg/kg).

    • Test Compound High Dose (e.g., 50 mg/kg).

Step-by-Step Methodology
1. Pre-Operative Preparation
  • Starvation: Fast rats for 48 hours in wire-bottom cages to prevent coprophagy (eating feces), which buffers gastric acid. Provide water ad libitum.

  • Water Withdrawal: Remove water 1 hour prior to surgery.

2. Surgical Procedure (Pylorus Ligation)[10][11][12][13][14]
  • Anesthesia: Light ether anesthesia or Ketamine/Xylazine IP.

  • Incision: Make a small midline abdominal incision (approx. 2 cm) below the xiphoid process.

  • Ligation: Gently exteriorize the stomach. Identify the pylorus (junction between stomach and duodenum). Ligate the pylorus securely with a cotton thread. Avoid damaging blood vessels (ischemia causes false positives in ulceration).

  • Dosing: Administer the Test Compound (intraduodenal or oral gavage) immediately after ligation (or 1 hour prior, depending on PK profile).

  • Closure: Suture the abdominal wall and skin.

3. Post-Operative & Collection
  • Recovery: Allow animals to recover for 4 hours .

  • Sacrifice: Euthanize animals using CO2 overdose.

  • Collection: Clamp the esophagus. Remove the stomach.[11] Open along the greater curvature and drain gastric juice into a graduated centrifuge tube.

4. Gastric Juice Analysis
  • Centrifugation: Spin gastric juice at 3000 rpm for 10 min to remove food particles/mucus.

  • Volume: Record the volume of the supernatant.

  • pH: Measure pH immediately.

  • Titration: Titrate 1.0 mL of supernatant against 0.01 N NaOH using Topfer’s reagent (for free acidity) and Phenolphthalein (for total acidity).

Visualization: Shay Rat Pathway

This diagram illustrates the critical physiological checkpoints in the Shay model.

ShayModel Start Start: Wistar Rats (150-200g) Fast 48h Fasting (Wire bottom cages) Start->Fast Surgery Pylorus Ligation (Under Anesthesia) Fast->Surgery Empty Stomach Dose Administer 2-Oxo-Naphthyridine (Intraduodenal/Oral) Surgery->Dose Immediate Incubation 4 Hour Accumulation Period Dose->Incubation Analysis Analyze Gastric Juice (Vol, pH, Acidity) Incubation->Analysis Sacrifice

Figure 2: Critical checkpoints in the Shay Pylorus Ligation Model.

Data Presentation & Interpretation

Summarize your findings in a comparative table. Significant reduction in Total Acid Output (TAO) combined with an increase in pH indicates antisecretory activity.

Table 1: Expected Data Structure for Antisecretory Evaluation

GroupDose (mg/kg)Gastric Volume (mL)pHFree Acidity (mEq/L)Total Acidity (mEq/L)% Inhibition
Control -High1.5 - 2.0HighHigh-
Standard 20Low> 4.0LowLow~80-90%
Test Cmpd 10TBDTBDTBDTBDCalc
Test Cmpd 50TBDTBDTBDTBDCalc
Calculation of Acidity


(Note: Assuming 0.1 mL of gastric juice is used for titration; adjust formula based on aliquot size).

References

  • Santilli, A. A., Scotese, A. C., Bauer, R. F., & Bell, S. C.[3][4] (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties.[3][15] Journal of Medicinal Chemistry, 30(12), 2270–2277.[3]

  • Shay, H., Komarov, S. A., Fels, S. S., Meranze, D., Gruenstein, M., & Siplet, H. (1945). A simple method for the uniform production of gastric ulceration in the rat.[12] Gastroenterology, 5, 43–61.[12] (Cited context via American Physiological Society)

  • Saccomani, G., Stewart, H. B., Shaw, D., Lewin, M., & Sachs, G. (1977). Characterization of gastric mucosal membranes.[9] IX. Fractionation and purification of K+-ATPase-containing vesicles by zonal centrifugation and free-flow electrophoresis technique.[9] Biochimica et Biophysica Acta (BBA) - Biomembranes, 465(2), 311–330.

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.[4] Archiv der Pharmazie, 348(12), 837–860.[4]

Sources

Application

Application Note: Friedländer Synthesis of 1,8-Naphthyridines

Strategic Significance: The 1,8-Naphthyridine Scaffold The 1,8-naphthyridine moiety is a "privileged scaffold" in medicinal chemistry, structurally analogous to quinoline but distinguished by the presence of a nitrogen a...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Significance: The 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine moiety is a "privileged scaffold" in medicinal chemistry, structurally analogous to quinoline but distinguished by the presence of a nitrogen atom at the 8-position.[1][2] This bioisostere of the quinolone core is critical in the development of:

  • Antibacterials: Mimics of nalidixic acid and fluoroquinolones (DNA gyrase inhibitors).[1][3]

  • Neurological Agents: Selective

    
     receptor agonists and acetylcholinesterase inhibitors for Alzheimer's therapy.
    
  • Antivirals & Antitumor Agents: Intercalating agents that disrupt DNA replication in rapid-cycling cells.

The Friedländer condensation remains the most versatile and scalable method for constructing this bicyclic system. Unlike the Skraup or Combes syntheses, the Friedländer reaction allows for precise regiocontrol based on the choice of the 2-amino-3-formylpyridine precursor and the active methylene partner.

Mechanistic Insight

The formation of 1,8-naphthyridine via the Friedländer reaction involves the condensation of 2-aminonicotinaldehyde (2-amino-3-pyridinecarboxaldehyde) with a carbonyl compound containing a reactive


-methylene group.[1][4][5][6][7]
Reaction Pathway

The reaction proceeds through a cascade sequence. While the order of steps can vary based on pH (acid vs. base catalysis), the generally accepted pathway under basic conditions involves:

  • Intermolecular Aldol Condensation: The enolizable ketone attacks the aldehyde of the pyridine precursor.

  • Dehydration: Loss of water to form an

    
    -unsaturated ketone intermediate.
    
  • Intramolecular Aza-Michael/Imine Formation: Cyclization via the amino group attacking the carbonyl.

  • Aromatization: Final dehydration to establish the stable naphthyridine core.

Visualization: Mechanistic Cascade

FriedlanderMechanism Precursors Precursors (2-Aminonicotinaldehyde + Ketone) Step1 Aldol Condensation (C-C Bond Formation) Precursors->Step1 Base/Acid Cat. Intermediate1 Aldol Adduct (β-hydroxy ketone) Step1->Intermediate1 Step2 Dehydration 1 (-H₂O) Intermediate1->Step2 Intermediate2 Enone Intermediate Step2->Intermediate2 Step3 Cyclization (Imine Formation) Intermediate2->Step3 Intramolecular Product 1,8-Naphthyridine (Aromatic Core) Step3->Product -H₂O (Aromatization)

Figure 1: Step-wise mechanistic pathway for the conversion of 2-aminonicotinaldehyde to 1,8-naphthyridine.

Critical Parameters & Optimization

Success in Friedländer synthesis depends on balancing reactivity and preventing self-condensation of the 2-aminonicotinaldehyde.

ParameterRecommendationRationale
Stoichiometry 1:1 to 1:1.2 (Aldehyde:Ketone)Slight excess of ketone drives the reaction and minimizes aldehyde self-polymerization.
Catalyst (Green) Choline Hydroxide (ChOH)Acts as a dual activation agent; biodegradable and enables aqueous synthesis.[8]
Catalyst (Fast) DABCO /

High basicity (DABCO) or Lewis acidity (

) accelerates the rate-limiting aldol step.
Temperature 50°C - 80°CSufficient to overcome activation energy for dehydration without degrading sensitive substrates.
Solvent Water or Solvent-FreeWater enhances rate via hydrophobic effects; solvent-free (microwave) maximizes atom economy.

Experimental Protocols

Protocol A: Green Aqueous Synthesis (Recommended)

Context: This method utilizes Choline Hydroxide (ChOH) as a catalyst in water.[8][9] It is ideal for gram-scale synthesis, offering high yields (90-95%) and simple workup without chromatography.

Materials:

  • 2-Aminonicotinaldehyde (1.0 equiv)[7]

  • Active methylene ketone (e.g., acetophenone, cyclohexanone) (1.0 equiv)

  • Choline Hydroxide (ChOH) (1 mol% solution)[1][7]

  • Deionized Water[7]

  • Ethyl Acetate (for extraction, if precipitation is incomplete)

Step-by-Step Procedure:

  • Setup: In a 25 mL round-bottom flask, suspend 2-aminonicotinaldehyde (1.0 mmol) and the ketone (1.0 mmol) in water (2 mL).

  • Catalysis: Add Choline Hydroxide (1 mol%, approx. 3-5

    
    L of 46% aq. solution).
    
  • Reaction: Stir the mixture at 50°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The aldehyde spot (

      
      ) should disappear.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Solids: If the product precipitates, filter under vacuum, wash with cold water (

      
       mL), and dry.
      
    • Oils: If no precipitate forms, extract with ethyl acetate (

      
       mL). Dry organic layer over 
      
      
      
      and concentrate in vacuo.
  • Purification: Recrystallize from ethanol/water (9:1) if necessary.[1]

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Context: Best for high-throughput library generation. Reaction times are reduced from hours to minutes.

Materials:

  • 2-Aminonicotinaldehyde[1][4][5][7][10][11][12]

  • Ketone/

    
    -ketoester[1]
    
  • DABCO (1,4-Diazabicyclo[2.2.2]octane)[7]

  • Microwave vial (10 mL)

Step-by-Step Procedure:

  • Preparation: Mix 2-aminonicotinaldehyde (1.0 mmol), ketone (1.0 mmol), and DABCO (0.1 mmol, 10 mol%) in a mortar. Grind briefly to ensure intimate mixing.

  • Transfer: Transfer the mixture to a microwave process vial.

  • Irradiation: Irradiate at 450 W for 2–4 minutes (Max temp set to 80°C).

    • Safety Note: Do not seal the vial too tightly if gas evolution is expected; use a standard microwave reactor cap with a pressure release septum.

  • Isolation:

    • Add crushed ice (10 g) to the reaction vessel.

    • Stir vigorously; the product usually solidifies.

    • Filter and wash with dilute HCl (to remove DABCO) followed by water.

Workflow Decision Tree

Select the appropriate protocol based on your substrate's physical properties and sensitivity.

ProtocolSelection Start Start: Select Substrate Solubility Is substrate water soluble? Start->Solubility Sensitivity Is substrate heat sensitive? Solubility->Sensitivity No (Lipophilic) ProtocolA Protocol A: ChOH / Water (Green, Scalable) Solubility->ProtocolA Yes / Moderate ProtocolB Protocol B: Microwave / DABCO (High Speed) Sensitivity->ProtocolB No (Stable) ProtocolC Protocol C: Lewis Acid (CeCl3) (Acid Sensitive) Sensitivity->ProtocolC Yes (>80°C unstable)

Figure 2: Decision matrix for selecting the optimal Friedländer synthesis protocol.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Self-condensation of 2-aminonicotinaldehyde.[12]Ensure the ketone is added before the catalyst. Use a slight excess (1.2 eq) of the ketone.
Sticky/Oily Product Incomplete dehydration or solvent trapping.Recrystallize from EtOH. If oil persists, triturate with cold hexanes or diethyl ether.
Unreacted Aldehyde Catalyst deactivation (if using Lewis acids).Switch to Protocol A (Base catalysis) or increase catalyst loading to 5 mol%.
Multiple Spots on TLC Competition between kinetic and thermodynamic enolates (for asymmetric ketones).Use steric bulk to direct regioselectivity or switch to a specific enamine intermediate.

Validation:

  • 1H NMR: Look for the disappearance of the aldehyde proton (

    
     ppm) and the appearance of the naphthyridine aromatic protons (
    
    
    
    ppm for H-2/H-7).
  • MS: Confirm

    
     peak.
    

References

  • Gorepatil, P. B., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Retrieved from [Link]

  • Mogilaiah, K., et al. (2015).[12] CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions.[12] Connect Journals. Retrieved from [Link]

  • Ravichandran, S., et al. (2018). Microwave Assisted Solvent Free Friedlander Synthesis of 1,8-Naphthyridines. TSI Journals. Retrieved from [Link]

  • Li, W., et al. (2021).[8] Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Retrieved from [Link]

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Method

Application Notes and Protocols for the In Vivo Evaluation of 1,8-Naphthyridine Derivatives as Antihistaminic Agents

Introduction: Histamine is a biogenic amine that functions as a crucial mediator in a variety of physiological and pathological processes, most notably in allergic and inflammatory responses.[1] Its effects are mediated...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

Histamine is a biogenic amine that functions as a crucial mediator in a variety of physiological and pathological processes, most notably in allergic and inflammatory responses.[1] Its effects are mediated through four distinct G-protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2] The histamine H1 receptor is the primary target for therapeutic intervention in allergic disorders such as urticaria, allergic rhinitis, and asthma.[1] Activation of the H1 receptor by histamine initiates a signaling cascade that leads to the classic symptoms of allergy, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[2][3] The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a highly promising framework in medicinal chemistry for the development of novel therapeutic agents, including potent and selective H1 antihistamines.[1][4][5] This guide provides a detailed overview and validated protocols for the in vivo evaluation of novel 1,8-naphthyridine derivatives for their potential antihistaminic activity.

The Scientific Rationale: Targeting the H1 Receptor Signaling Pathway

Understanding the molecular mechanism of histamine action is fundamental to designing and evaluating effective antihistamines. Upon binding to the H1 receptor, histamine triggers a conformational change that activates the associated Gq protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. Concurrently, DAG activates protein kinase C (PKC).[2][6][7] This signaling cascade culminates in the physiological responses characteristic of an allergic reaction. Effective H1 antihistamines act as inverse agonists, binding to the inactive conformation of the H1 receptor and shifting the equilibrium away from the active state, thereby blocking the downstream signaling cascade.[8]

H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor (Inactive) Histamine->H1R Binds H1R_active H1 Receptor (Active) H1R->H1R_active Activates Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (Increased) ER->Ca2 Releases Response Physiological Response Ca2->Response PKC->Response Antihistamine 1,8-Naphthyridine Derivative Antihistamine->H1R Binds & Stabilizes

Caption: Histamine H1 Receptor Signaling Pathway.

Part 1: Protocol for Histamine-Induced Bronchoconstriction in Guinea Pigs

This model is a cornerstone for screening potential antihistaminic drugs due to the high sensitivity of the guinea pig respiratory system to histamine.[9][10] It directly assesses the protective effect of a test compound against acute, life-threatening bronchospasm.

Causality Behind Experimental Choices
  • Animal Model: Guinea pigs are selected because their tracheal smooth muscle is rich in H1 receptors, and they exhibit a pronounced bronchoconstrictor response to histamine, closely mimicking an asthmatic attack in humans.[11][12][13][14]

  • Standard Drug: Chlorpheniramine, a classic first-generation H1 antihistamine, serves as a robust positive control to validate the experimental setup and provide a benchmark for comparing the potency of new derivatives.[1][9][15]

  • Endpoint: The pre-convulsion time (PCT) is a clear and reproducible endpoint. An increase in the time taken for the onset of convulsions following histamine exposure directly correlates with the level of protection afforded by the test compound.

Experimental Workflow

Bronchoconstriction_Workflow A 1. Animal Acclimatization (Hartley Guinea Pigs, 1 week) B 2. Grouping (n=6 per group) - Vehicle Control (Saline) - Standard (Chlorpheniramine) - Test (1,8-Naphthyridine Der.) A->B C 3. Compound Administration (e.g., Intraperitoneal, 1 hr prior) B->C D 4. Histamine Challenge (Place animal in chamber with 0.1% Histamine Aerosol) C->D E 5. Endpoint Measurement (Record Pre-Convulsion Time in seconds) D->E F 6. Data Analysis (Calculate % Protection vs. Control) E->F

Caption: Workflow for Histamine-Induced Bronchoconstriction.

Step-by-Step Methodology
  • Animal Preparation: Acclimatize male Hartley guinea pigs (300-400g) for at least one week under standard laboratory conditions with free access to food and water.

  • Grouping and Dosing: Divide animals into groups (n=6):

    • Group I (Vehicle Control): Administer the vehicle (e.g., 0.9% saline) intraperitoneally (i.p.).

    • Group II (Standard): Administer Chlorpheniramine maleate (e.g., 2 mg/kg, i.p.).

    • Group III-V (Test): Administer the 1,8-naphthyridine derivatives at various doses (e.g., 10, 20, 50 mg/kg, i.p.).

  • Histamine Challenge: One hour after drug administration, place each guinea pig individually into a transparent exposure chamber. Expose the animal to an aerosol of 0.1% histamine dihydrochloride solution generated by a nebulizer.

  • Observation: Record the time from the start of exposure to the onset of convulsions (pre-convulsion time, PCT).

  • Endpoint: If no convulsions occur within a pre-determined cut-off time (e.g., 6 minutes), the animal is considered fully protected.

  • Data Analysis: Calculate the percentage protection using the following formula: % Protection = (1 - (T1 / T2)) x 100 Where T1 = Mean PCT of the control group, and T2 = Mean PCT of the treated group.

Sample Data Presentation
Treatment GroupDose (mg/kg)Mean Pre-Convulsion Time (s) ± SEM% Protection
Vehicle Control-110 ± 8.5-
Chlorpheniramine2325 ± 15.266.15%
Naphthyridine-A10180 ± 10.138.89%
Naphthyridine-A20265 ± 12.558.49%
Naphthyridine-A50>360 (No Convulsions)100%
*p < 0.05 compared to Vehicle Control

Part 2: Protocol for Histamine-Induced Paw Edema in Rats

This model is a classic and reliable method for evaluating the anti-inflammatory and anti-exudative effects of potential antihistamines. The localized swelling induced by histamine is a direct result of increased vascular permeability, a key event in the inflammatory cascade.[16][17][18]

Causality Behind Experimental Choices
  • Animal Model: Wistar or Sprague-Dawley rats are commonly used as they exhibit a consistent and measurable edematous response to subplantar histamine injection.[17][18]

  • Measurement: Paw volume or thickness is a non-invasive and quantifiable parameter. The increase in paw size directly correlates with the extent of fluid extravasation and inflammation.[17]

  • Time Course: Measuring the edema at multiple time points (e.g., 1, 2, and 3 hours) allows for the characterization of the compound's onset and duration of action.[17] The peak edematous response to histamine typically occurs within the first hour.[17]

Experimental Workflow

Paw_Edema_Workflow A 1. Animal Acclimatization (Wistar Rats, 1 week) B 2. Grouping (n=6 per group) - Vehicle, Standard, Test A->B C 3. Compound Administration (e.g., Oral Gavage, 1 hr prior) B->C D 4. Baseline Measurement (Measure initial paw volume/thickness) C->D E 5. Edema Induction (Inject 0.1 mL of 0.1% Histamine subplantarly into right hind paw) D->E F 6. Post-Induction Measurement (Re-measure paw volume at 1, 2, 3 hrs) E->F G 7. Data Analysis (Calculate % Inhibition of Edema) F->G

Caption: Workflow for Histamine-Induced Paw Edema.

Step-by-Step Methodology
  • Animal Preparation: Acclimatize male Wistar rats (210-230g) for one week. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping and Dosing: Group animals and administer compounds as described in the bronchoconstriction protocol (adjusting for oral gavage or other desired routes). A common standard is Chlorpheniramine (10 mg/kg).[17]

  • Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw using a plethysmometer or its thickness using a digital caliper.

  • Edema Induction: Administer a 100 µl subcutaneous injection of 0.1% histamine solution into the ventral surface (subplantar region) of the right hind paw of each rat.[17]

  • Post-Induction Measurement: Measure the paw volume or thickness at 1, 2, and 3 hours after the histamine injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Paw volume at time 't' - Initial paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = ((Mean Edema_control - Mean Edema_treated) / Mean Edema_control) x 100

Sample Data Presentation
Treatment GroupDose (mg/kg)Mean Increase in Paw Volume (mL) at 1 hr ± SEM% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
Chlorpheniramine100.32 ± 0.0362.35%
Naphthyridine-A100.61 ± 0.0528.24%
Naphthyridine-A200.45 ± 0.0447.06%
Naphthyridine-A500.30 ± 0.0364.71%
*p < 0.05 compared to Vehicle Control

Part 3: Protocol for Histamine-Induced Capillary Permeability

This assay provides a quantitative measure of plasma protein extravasation, directly reflecting the effect of a test compound on histamine-induced vascular leakage. The principle relies on the binding of Evans blue dye to serum albumin; under normal conditions, this large complex is retained within the vasculature. Increased permeability allows the dye-albumin complex to leak into the surrounding tissue.[19]

Causality Behind Experimental Choices
  • Method: The Evans blue dye method is a visually intuitive and quantifiable technique to assess changes in vascular permeability.[19][20]

  • Quantification: Spectrophotometric quantification of the extracted dye from a defined area of tissue allows for precise and objective comparison between treatment groups.[19]

  • Self-Validation: The inclusion of a saline-injected site serves as an internal control for baseline permeability, while the histamine-injected site in vehicle-treated animals establishes the maximum response.

Step-by-Step Methodology
  • Animal Preparation and Grouping: Use rats or mice as per the previous protocols.

  • Compound Administration: Administer vehicle, standard, or test 1,8-naphthyridine derivatives as required.

  • Dye and Histamine Administration:

    • Thirty minutes after compound administration, inject Evans blue dye (e.g., 50 mg/kg) intravenously via the tail vein.[20]

    • Simultaneously or immediately after, administer an intradermal injection of histamine (e.g., 100 ng in 50 µl saline) into a shaved area on the animal's back. Administer a control injection of saline in an adjacent site.

  • Tissue Collection: After 20-30 minutes, euthanize the animal via CO2 asphyxiation. Excise the skin sites of injection using a standard-size punch biopsy.

  • Dye Extraction: Place the excised skin samples into tubes containing formamide and incubate (e.g., at 60°C for 24 hours) to extract the Evans blue dye.[19]

  • Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.[19]

  • Data Analysis: Calculate the amount of extravasated dye (µ g/tissue sample) from a standard curve. Determine the percentage inhibition of dye leakage in treated groups compared to the vehicle control group.

Conclusion and Interpretation

The successful evaluation of novel 1,8-naphthyridine derivatives relies on a systematic approach using validated in vivo models. A compound demonstrating significant, dose-dependent activity across these models—specifically, by increasing the pre-convulsion time in the bronchoconstriction assay and reducing swelling and dye leakage in the edema and permeability assays—can be identified as a promising H1 antihistamine candidate. The potency of these novel derivatives should be compared against established standards like chlorpheniramine to gauge their potential therapeutic advantage. These protocols provide a robust framework for researchers in pharmacology and drug development to effectively screen and characterize the next generation of antihistaminic agents.

References

  • Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances. Available at: [Link]

  • Histamine H1 receptor. Wikipedia. Available at: [Link]

  • Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]

  • Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Publishing. Available at: [Link]

  • Proven signal transduction pathways for the histamine H1 receptor in principle. ResearchGate. Available at: [Link]

  • Molecular properties and signalling pathways of the histamine H1 receptor. PubMed. Available at: [Link]

  • Design of 1,8-naphthyridine derivatives. ResearchGate. Available at: [Link]

  • Animal Models of IgE Anaphylaxis. National Institutes of Health (NIH). Available at: [Link]

  • ANTIHISTAMINIC ACTIVITY MODELS. ResearchGate. Available at: [Link]

  • A novel dual-agonist challenge model in guinea pigs for assessment of individual and combined muscarinics antagonists and b2 adrenoceptor agonists bronchodilator efficacy. European Respiratory Society. Available at: [Link]

  • H1 Antihistamines: Current Status and Future Directions. National Institutes of Health (NIH). Available at: [Link]

  • Use of Animal Models to Investigate Major Allergens Associated with Food Allergy. National Institutes of Health (NIH). Available at: [Link]

  • Prevention of bronchoconstriction in sensitized guinea pigs: efficacy of common prophylactic drugs. PubMed. Available at: [Link]

  • Animal models of allergic diseases: From basic to preclinical research. Frontiers Media S.A.. Available at: [Link]

  • PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

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  • Murine model of cross-IgE sensitization and cross-anaphylactic reactions among multiple group food allergens. Frontiers Media S.A.. Available at: [Link]

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Application

Application Notes and Protocols for Molecular Docking Studies of 1,8-Naphthyridine Compounds

Introduction: The Convergence of a Privileged Scaffold and Computational Chemistry The 1,8-naphthyridine nucleus is a nitrogen-containing heterocyclic system that has earned the status of a "privileged scaffold" in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of a Privileged Scaffold and Computational Chemistry

The 1,8-naphthyridine nucleus is a nitrogen-containing heterocyclic system that has earned the status of a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[2][3][4] The versatility of this scaffold stems from its rigid, planar structure and its capacity for diverse substitutions, allowing for fine-tuning of its pharmacodynamic and pharmacokinetic profiles. The discovery of nalidixic acid in 1962 was a landmark event that established the therapeutic potential of this class, paving the way for the development of numerous quinolone antibiotics.[1]

In modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds. Molecular docking, a key in silico technique, predicts the binding mode and affinity of a small molecule (ligand) within the active site of a target protein (receptor).[5][6] This approach allows researchers to screen large virtual libraries, prioritize candidates for synthesis, and gain mechanistic insights into molecular interactions, thereby reducing the time and cost associated with preclinical research.

This guide provides a comprehensive, field-proven protocol for conducting molecular docking studies on 1,8-naphthyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the scientific rationale behind each procedural choice to ensure accuracy, reproducibility, and meaningful results.

Chapter 1: Foundational Concepts

The 1,8-Naphthyridine Pharmacophore

The 1,8-naphthyridine core is a bioisostere of quinoline and consists of two fused pyridine rings. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an exceptional interaction hub for various biological targets. Modifications, particularly at the N-1, C-3, and C-7 positions, have been shown to significantly modulate the biological activity of these compounds.[4][7]

Key Biological Targets

The broad spectrum of activity of 1,8-naphthyridine derivatives is a direct result of their ability to interact with a diverse range of protein targets. Understanding these targets is crucial for designing a focused docking study.

Target ClassSpecific ExamplesTherapeutic AreaPDB Example
DNA Topoisomerases DNA Topoisomerase II, DNA GyraseAnticancer, Antibacterial1ZXM[7], 4KRA[8]
Kinases EGFR, c-Met Kinase, Protein Kinase CK2Anticancer2J6M, 3RHK
p53-MDM2/MDMX Pathway MDM2, MDMXAnticancer4HG7, 3JZR
Other Enzymes Enoyl-ACP reductase (InhA)Anti-mycobacterial4TZK[9]
Receptors Histamine H1 Receptor (H1R)Anti-allergic3RZE

This table summarizes common protein targets for 1,8-naphthyridine compounds, providing context for target selection in a docking study.

Principles of Molecular Docking

Molecular docking simulates the interaction between a ligand and a receptor. The process involves two main stages:

  • Sampling: The algorithm explores a vast number of possible conformations and orientations (poses) of the ligand within the receptor's binding site.

  • Scoring: A scoring function is used to estimate the binding affinity for each pose. The result is typically expressed as a negative value in kcal/mol, where a more negative score generally indicates a more favorable binding interaction.[10][11]

Chapter 2: The Molecular Docking Workflow

A successful docking study is a systematic process. The following diagram outlines the essential stages, from initial preparation to final analysis.

G cluster_prep 1. System Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis & Validation PDB Obtain Receptor PDB Clean_PDB Clean Receptor (Remove Water, Ions, etc.) PDB->Clean_PDB Ligand_2D Draw/Obtain Ligand 2D Ligand_3D Convert to 3D & Energy Minimize Ligand_2D->Ligand_3D AddH_Prot Add Hydrogens & Assign Charges Clean_PDB->AddH_Prot PDBQT_Prot Save Receptor (PDBQT) AddH_Prot->PDBQT_Prot Grid Define Binding Site (Grid Box) PDBQT_Prot->Grid AddH_Lig Add Hydrogens & Assign Charges Ligand_3D->AddH_Lig RotBonds Define Rotatable Bonds AddH_Lig->RotBonds PDBQT_Lig Save Ligand (PDBQT) RotBonds->PDBQT_Lig PDBQT_Lig->Grid Params Configure Docking Parameters Grid->Params Run Run Docking Simulation Params->Run Results Obtain Docking Scores & Poses Run->Results Visualize Visualize Interactions (H-Bonds, Hydrophobic) Results->Visualize Report Report Findings Visualize->Report Validate Protocol Validation (Redocking) Validate->Report

Caption: High-level workflow for a typical molecular docking study.

Chapter 3: Detailed Protocols

This section provides step-by-step methodologies using commonly available software such as UCSF Chimera and AutoDock Tools (ADT) for preparation, and AutoDock Vina for the docking simulation.

Protocol 3.1: Receptor Preparation

Rationale: The crystal structure obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It contains non-essential molecules (water, ions) and lacks hydrogen atoms, which are critical for calculating interactions. This protocol prepares the receptor to be a clean, chemically correct model.[12][13][14]

  • Obtain Structure: Download the desired protein structure in PDB format from the RCSB PDB database.

  • Initial Cleaning (UCSF Chimera):

    • Open the PDB file in Chimera.

    • Delete solvent (water) molecules. This is critical as water molecules in the binding site can interfere with ligand docking unless their displacement is part of the study.

    • Remove any co-crystallized ligands, ions, or cofactors that are not essential to the binding interaction being studied.[13]

    • If the protein is a multimer, isolate the single chain of interest unless the biological unit is the multimer and the binding site is at an interface.

  • Prepare Structure (Dock Prep Tool in Chimera or ADT):

    • Use the Dock Prep tool to perform several automated steps.[13]

    • Add Hydrogens: Add hydrogens to the protein, as they are crucial for forming hydrogen bonds. Standard practice is to add polar hydrogens only for the receptor.[15][16]

    • Assign Charges: Assign partial atomic charges. For the receptor, Kollman charges are standard in the AutoDock workflow.[17] This step is vital for the scoring function to calculate electrostatic interactions.

  • Save in PDBQT Format (ADT):

    • Open the cleaned PDB file in AutoDockTools.

    • Navigate to Grid > Macromolecule > Choose and select the protein.

    • The program will process the molecule, merging non-polar hydrogens and assigning atom types.

    • Save the final prepared receptor as a .pdbqt file. This format contains atomic coordinates, partial charges (Q), and AutoDock atom types (T).[18][19]

Protocol 3.2: Ligand Preparation

Rationale: The ligand must be converted into a 3D structure with an optimized geometry. Its flexibility, defined by rotatable bonds, must be explicitly set for the docking algorithm to explore different conformations.

  • Obtain/Draw Structure: Draw the 2D structure of your 1,8-naphthyridine derivative using software like ChemDraw or MarvinSketch, or download it from a database like PubChem.[12]

  • 3D Conversion and Energy Minimization:

    • Convert the 2D structure to 3D.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94). This ensures the ligand has realistic bond lengths and angles, preventing steric clashes due to poor initial geometry.[12]

  • Prepare in AutoDockTools:

    • Open the 3D ligand file (e.g., in .mol2 or .pdb format) in ADT.

    • Navigate to Ligand > Input > Choose and select the molecule.

    • Add Hydrogens & Assign Charges: The software will add all hydrogens and compute Gasteiger charges, which are standard for ligands in the AutoDock suite.[17][18]

    • Define Rotatable Bonds: Navigate to Ligand > Torsion Tree > Detect Root. Then, choose the number of torsions. This step defines the ligand's flexibility, which is a cornerstone of induced-fit docking models.[5][20]

  • Save in PDBQT Format: Save the prepared ligand as a .pdbqt file.

Protocol 3.3: Docking Simulation with AutoDock Vina

Rationale: This phase involves defining the search space for the docking and running the simulation. The accuracy of the results is highly dependent on correctly identifying the binding pocket.

  • Grid Box Generation (ADT):

    • Load both the receptor (.pdbqt) and ligand (.pdbqt) into ADT.

    • Navigate to Grid > Grid Box. A box will appear around the molecule.

    • Position and size the grid box to encompass the entire binding site. A common practice is to center the box on the co-crystallized ligand (if available) or on key active site residues identified from literature. The box should be large enough to allow the ligand to rotate freely but not so large as to make the search computationally inefficient.[5][18]

    • Note the grid center coordinates and dimensions (in x, y, z).

  • Create Configuration File:

    • Create a text file (e.g., conf.txt).

    • Specify the paths to the receptor and ligand files, and the grid box parameters noted in the previous step.

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Execute the Vina program with the configuration file as input: vina --config conf.txt --log output_log.txt

Chapter 4: Results Analysis and Protocol Validation

Rationale: Obtaining a docking score is not the end of the study. The results must be carefully interpreted and the protocol itself must be validated to ensure the predictions are reliable and not artifacts of the computational model.

Interpreting Docking Scores

The primary output is a list of binding poses ranked by their binding affinity scores.

  • Binding Affinity (Score): This value (e.g., in kcal/mol) estimates the free energy of binding. More negative values suggest stronger, more stable interactions.[21]

  • Ranking: The poses are ranked from best (most negative score) to worst. It is crucial to analyze not just the top-ranked pose but several of the best ones.

Binding Affinity (kcal/mol)General Interpretation
> -7.0Weak to Moderate Binding
-7.0 to -9.0Moderate to Strong Binding
< -10.0Very Strong Binding

This table provides a general guide for interpreting docking scores. Note that these are predictive values and direct correlation with experimental IC50 or Kd values is not always linear.[10][11]

Visual Analysis of Binding Poses

Causality: A good docking score is meaningless if the binding pose is not chemically sensible. Visual inspection is a non-negotiable step to understand how the ligand is interacting with the receptor.

  • Load Results: Open the receptor .pdbqt file and the output poses file (e.g., output_poses.pdbqt) in a visualization tool like PyMOL or Discovery Studio Visualizer.

  • Identify Key Interactions: For the top-ranked poses, analyze the non-covalent interactions:

    • Hydrogen Bonds: Identify H-bonds between the 1,8-naphthyridine ligand and protein residues. These are strong indicators of binding specificity.[21]

    • Hydrophobic Interactions: Look for interactions between non-polar regions of the ligand and hydrophobic pockets in the receptor.

    • Pi-stacking: The aromatic rings of the naphthyridine core can form π-π stacking interactions with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).

    • Interaction with Key Residues: Check if the interactions involve residues known to be critical for the protein's function, as this adds biological relevance to the pose.[21]

Mandatory Protocol Validation

Trustworthiness: To ensure your docking protocol is reliable for your specific protein-ligand system, it must be validated.

G cluster_validation Protocol Validation Logic Start Start with Co-Crystal Structure (Receptor + Native Ligand) Separate Separate Native Ligand from Receptor Start->Separate Redock Redock Native Ligand into Receptor using Your Protocol Separate->Redock Compare Compare Redocked Pose with Crystal Pose Redock->Compare RMSD Calculate RMSD Compare->RMSD Decision Is RMSD < 2.0 Å? RMSD->Decision Success Protocol Validated Decision->Success Yes Fail Refine Protocol (Adjust Grid Box, Parameters) Decision->Fail No Fail->Redock

Caption: The logic of redocking for computational protocol validation.

  • Redocking: This is the most critical validation step.[22]

    • Start with a crystal structure of your target protein that has a ligand already bound (a co-crystal structure).

    • Extract the co-crystallized ligand.

    • Use your established protocol to dock this same ligand back into the protein's binding site.

    • Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating that your protocol can accurately reproduce a known binding mode.[21][23][24] If the RMSD is higher, the protocol (e.g., grid box size, software parameters) may need refinement.

Conclusion and Future Perspectives

Molecular docking is a powerful computational microscope for exploring the potential interactions of 1,8-naphthyridine derivatives with their biological targets. A methodologically sound and rigorously validated docking study can provide invaluable insights, guide lead optimization, and prioritize compounds for experimental testing.

It is imperative to remember that in silico results are predictive.[6] The hypotheses generated from molecular docking—regarding potent binders and key interactions—must be confirmed through subsequent in vitro and in vivo experimental validation to translate computational predictions into tangible therapeutic advances.

References

  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • How does one prepare proteins for molecular docking?. Quora. [Link]

  • How to interprete and analyze molecular docking results?. ResearchGate. [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]

  • Preparing the protein and ligand for docking. ScotChem. [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]

  • Ligand and Receptor Preparation for Molecular Docking using AutoDock4 and AutoDockTools. Bioinformatics Stack Exchange. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLoS ONE. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]

  • Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • Introduction to in silico docking. Course Materials. [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry. [Link]

  • How I can analyze and present docking results?. Matter Modeling Stack Exchange. [Link]

  • Using AutoDock for ligand-receptor docking. Current Protocols in Bioinformatics. [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. Academia Sinica. [Link]

  • Identification of a 1, 8-naphthyridine-containing compound endowed with the inhibition of p53-MDM2/X interaction signaling: a computational perspective. Molecular Diversity. [Link]

  • Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances. [Link]

  • AutoDock and AutoDockTools for Protein-Ligand Docking: Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1(BACE1) as a Case Study. Methods in Molecular Biology. [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling. [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. ResearchGate. [Link]

  • Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie. [Link]

Sources

Method

Application Notes and Protocols for the Evaluation of 1,8-Naphthyridine Derivatives as HIV-1 Integrase Inhibitors

Introduction: Targeting the Final Step of HIV-1 Integration The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Final Step of HIV-1 Integration

The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral therapies. A cornerstone of modern combination antiretroviral therapy (cART) is the targeting of essential viral enzymes, and among these, HIV-1 integrase (IN) is a clinically validated and highly attractive target.[1][2][3] This enzyme is responsible for the covalent insertion of the viral DNA into the host cell's genome, a critical step for establishing a productive and persistent infection.[3][4] As there is no functional equivalent of integrase in human cells, inhibitors targeting this enzyme can achieve high specificity and a favorable safety profile.[1][2][3]

Within the landscape of HIV-1 integrase inhibitors, compounds built upon the 1,8-naphthyridine scaffold have emerged as a particularly successful and versatile class.[5] This guide provides a comprehensive overview of the mechanism, structure-activity relationships, and detailed experimental protocols for the evaluation of 1,8-naphthyridine derivatives as potent HIV-1 integrase strand transfer inhibitors (INSTIs).

Mechanism of Action: Metal Chelation at the Catalytic Core

The integration of viral DNA is a precise, two-step catalytic process orchestrated by HIV-1 integrase.[4][6]

  • 3'-Processing: In the cytoplasm of the infected cell, the integrase enzyme binds to the ends of the linear viral DNA and catalytically removes two nucleotides from each 3' end. This creates reactive 3'-hydroxyl groups.[4]

  • Strand Transfer: Following the import of the pre-integration complex (PIC) into the nucleus, the integrase enzyme uses these processed 3'-hydroxyl groups to attack the phosphodiester backbone of the host cell's chromosomal DNA. This results in the permanent insertion of the viral genome into the host's genetic material.[7]

Integrase strand transfer inhibitors (INSTIs), including those based on the 1,8-naphthyridine core, exert their effect by specifically blocking the strand transfer step.[7][8] Their mechanism relies on a key structural feature: a pharmacophore composed of heteroatoms strategically positioned to chelate the two divalent magnesium ions (Mg²⁺) within the enzyme's catalytic active site.[4][7][9] By binding to these essential metallic cofactors, the inhibitor effectively occupies the active site and prevents the binding and subsequent nucleophilic attack on the host DNA, thereby halting the integration process.

Mechanism_of_Action Mechanism of 1,8-Naphthyridine INSTIs cluster_0 HIV-1 Integrase Active Site cluster_1 Inhibition by 1,8-Naphthyridine Derivative IN Integrase Enzyme Mg1 Mg²⁺ IN->Mg1 coordinates Mg2 Mg²⁺ IN->Mg2 coordinates vDNA Viral DNA (3'-processed end) vDNA->Mg1 vDNA->Mg2 HostDNA Host Chromosomal DNA vDNA->HostDNA INSTI 1,8-Naphthyridine Inhibitor Mg1_i Mg²⁺ INSTI->Mg1_i chelates Mg2_i Mg²⁺ INSTI->Mg2_i chelates IN_inhibited Integrase Enzyme IN_inhibited->Mg1_i IN_inhibited->Mg2_i Experimental_Workflow Drug Discovery Workflow for INSTIs cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation cluster_2 Advanced Characterization HTS High-Throughput Screen (HTRF Strand Transfer Assay) IC50 IC₅₀ Determination (Biochemical Potency) HTS->IC50 Active Hits EC50_Assay Single-Cycle Infection Assay (EC₅₀ - Antiviral Efficacy) IC50->EC50_Assay Potent Compounds CC50_Assay Cytotoxicity Assay (CC₅₀ - Cell Viability) IC50->CC50_Assay SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) EC50_Assay->SI CC50_Assay->SI Resistance Resistance Profiling (Activity on Mutant Integrase) SI->Resistance High SI Compounds PK Pharmacokinetic Studies (ADME) Resistance->PK Broadly Active Leads

Caption: A tiered workflow for evaluating 1,8-naphthyridine INSTI candidates.

Detailed Experimental Protocols

Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay

Principle: This assay quantifies the integration of a biotin-labeled viral DNA (vDNA) oligonucleotide into a target DNA (tDNA) oligonucleotide coated on an acceptor plate. The reaction is detected using a europium-labeled anti-biotin antibody, with the signal being proportional to the amount of strand transfer.

Materials:

  • Recombinant HIV-1 Integrase

  • Assay Buffer: 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl₂, 4 µM ZnCl₂, 0.1 mg/mL BSA

  • vDNA substrate (biotinylated) and tDNA substrate

  • Streptavidin-coated 96-well plates

  • Europium-labeled anti-biotin antibody

  • Test compounds (1,8-naphthyridine derivatives) dissolved in DMSO

  • Plate reader capable of time-resolved fluorescence

Procedure:

  • Coat streptavidin plates with the tDNA substrate and incubate. Wash plates to remove unbound tDNA.

  • Prepare serial dilutions of the test compounds in DMSO, then dilute into the assay buffer.

  • In a separate reaction plate, add the assay buffer, test compound dilutions, vDNA substrate, and recombinant HIV-1 integrase.

  • Incubate the reaction mixture to allow for potential inhibition.

  • Transfer the reaction mixtures from the reaction plate to the washed tDNA-coated plates.

  • Incubate to allow the strand transfer reaction to occur.

  • Wash the plates to remove unreacted components.

  • Add the europium-labeled anti-biotin antibody and incubate.

  • Wash the plates thoroughly.

  • Add enhancement solution and read the time-resolved fluorescence signal.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

  • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Single-Cycle HIV-1 Infection Assay

Principle: This assay uses a VSV-G pseudotyped HIV-1 vector that expresses a luciferase reporter gene. The vector is capable of a single round of infection. The amount of luciferase produced is directly proportional to the success of viral integration.

Materials:

  • HEK293T or similar target cells

  • VSV-G pseudotyped HIV-1 luciferase reporter vector stock

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds dissolved in DMSO

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate and incubate overnight to allow for cell adherence.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Aspirate the old medium from the cells and add the medium containing the test compounds.

  • Immediately add a pre-titered amount of the HIV-1 luciferase reporter vector to each well.

  • Incubate the plates for 48-72 hours.

  • Aspirate the medium and lyse the cells according to the luciferase assay reagent manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate.

  • Read the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percent inhibition relative to virus control (no compound) and cell control (no virus) wells.

  • Determine the EC₅₀ value by plotting percent inhibition against log[inhibitor concentration] and fitting to a dose-response curve.

Protocol 3: Cytotoxicity Assay (MTS-based)

Principle: This assay is performed in parallel with the antiviral assay to measure cell viability. The MTS reagent is converted by metabolically active cells into a colored formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Cells and culture medium identical to the antiviral assay

  • Test compounds

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at the same density as the antiviral assay.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate for the same duration as the antiviral assay (48-72 hours).

  • Add the MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm.

Data Analysis:

  • Calculate the percent cell viability relative to cell control wells (no compound).

  • Determine the CC₅₀ value by plotting percent viability against log[compound concentration].

Summary of Potency for Representative Naphthyridine Derivatives

The following table summarizes the activity of representative 1,8-naphthyridine derivatives, demonstrating their potent inhibition of HIV-1 replication.

Compound IDCore StructureIC₅₀ (Strand Transfer)EC₅₀ (Antiviral)CC₅₀ (Cytotoxicity)Selectivity Index (SI)Reference
L-870,810 8-hydroxy--[10][11]naphthyridine~10 nM~390 nM>12.5 µM>32[8][12][13][14]
Compound 4b 4-amino-1-hydroxy-2-oxo-1,8-naphthyridineN/A1.2 nM>10 µM>8300[4]
Compound 4d 4-amino-1-hydroxy-2-oxo-1,8-naphthyridineN/A~5 nM>10 µM>2000[7][15]

Note: Values are approximate and can vary based on specific assay conditions.

Conclusion and Future Perspectives

The 1,8-naphthyridine scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective HIV-1 integrase strand transfer inhibitors. The well-understood mechanism of action, involving chelation of catalytic Mg²⁺ ions, and the detailed structure-activity relationships provide a clear roadmap for rational drug design. The protocols outlined in this guide offer a robust framework for identifying and characterizing novel derivatives with improved potency, a higher barrier to resistance, and favorable pharmacokinetic profiles.

Future research will continue to focus on modifying the naphthyridine core to enhance interactions within the active site of mutant integrase enzymes and to develop long-acting formulations that could alleviate the burden of daily dosing and improve patient adherence. [16][17]

References

  • Toward the Development of a Virus-Cell-Based Assay for the Discovery of Novel Compounds against Human Immunodeficiency Virus Type 1. (n.d.). NIH. Retrieved March 7, 2024, from [Link]

  • Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity. (n.d.). ASM Journals. Retrieved March 7, 2024, from [Link]

  • pi stacking interactions with viral DNA contribute to the potency of naphthyridine-based HIV-1 integrase inhibitor. (2025, November 19). Oxford Academic. Retrieved March 7, 2024, from [Link]

  • An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells. (2010, June 3). PLOS ONE. Retrieved March 7, 2024, from [Link]

  • A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. (2004, August 3). PubMed. Retrieved March 7, 2024, from [Link]

  • Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors. (2014, August 27). MedCrave online. Retrieved March 7, 2024, from [Link]

  • High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Measurement of In Vitro Integration Activity of HIV-1 Preintegration Complexes. (2017, February 22). PMC - NIH. Retrieved March 7, 2024, from [Link]

  • HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Design and Synthesis of 8-Hydroxy-N[10][11]aphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. (2003, January 9). Journal of Medicinal Chemistry - Figshare. Retrieved March 7, 2024, from [Link]

  • HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants. (2021, March 9). ACS Infectious Diseases - ACS Publications. Retrieved March 7, 2024, from [Link]

  • Design and synthesis of 8-hydroxy-n[10][11]aphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. (2003, February 13). PubMed. Retrieved March 7, 2024, from [Link]

  • In vitro human immunodeficiency virus type 1 integrase assays. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. (2022, January 24). ACS Omega. Retrieved March 7, 2024, from [Link]

  • Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions. (2003, September 15). PubMed. Retrieved March 7, 2024, from [Link]

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. (2023, May 26). MDPI. Retrieved March 7, 2024, from [Link]

  • Exploring Zinc C295 as a Dual HIV-1 Integrase Inhibitor: From Strand Transfer to 3′-Processing Suppression. (2024, December 29). MDPI. Retrieved March 7, 2024, from [Link]

  • 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. (2014, June 5). Journal of Medicinal Chemistry - ACS Publications. Retrieved March 7, 2024, from [Link]

  • Design and Synthesis of 8-Hydroxy-N[10][11]aphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. (2003, January 9). Journal of Medicinal Chemistry - ACS Publications. Retrieved March 7, 2024, from [Link]

  • Structure-Activity Relationships of HIV-1 Integrase Inhibitors - Enzyme- Ligand Interactions. (n.d.). Bentham Science. Retrieved March 7, 2024, from [Link]

  • Structure–Activity Relationship Studies of HIV-1 Integrase Oligonucleotide Inhibitors. (2011, April 19). PMC. Retrieved March 7, 2024, from [Link]

  • Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors. (2010, April 27). MDPI. Retrieved March 7, 2024, from [Link]

  • Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Antiretroviral activity, pharmacokinetics, and tolerability of MK-0518, a novel inhibitor of HIV-1 integrase, dosed as monotherapy for 10 days in treatment-naive HIV-1-infected individuals. (2006, December 15). PubMed. Retrieved March 7, 2024, from [Link]

  • Investigational HIV integrase inhibitors in phase I and phase II clinical trials. (2017, September 28). PubMed. Retrieved March 7, 2024, from [Link]

  • HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). SciSpace. Retrieved March 7, 2024, from [Link]

  • Gilead Presents New HIV Treatment and Cure Research Data at CROI 2025, Including an Investigational Long Acting, Twice Yearly Therapy Option. (2025, March 12). Business Wire. Retrieved March 7, 2024, from [Link]

  • Gileads Innovative HIV Treatment Research Pipeline Aims to Address Unmet Needs and Advance Public Health. (2024, March 5). Business Wire. Retrieved March 7, 2024, from [Link]

  • Integrase inhibitor versus protease inhibitor based regimen for HIV-1 infected women (WAVES): a randomised, controlled, double-blind, phase 3 study. (2016, September 15). PubMed. Retrieved March 7, 2024, from [Link]

  • Integrase inhibitor-based regimens result in more rapid virologic suppression rates among treatment-naïve human immunodeficiency virus–infected patients compared to non-nucleoside and protease inhibitor–based regimens in a real-world clinical setting: A retrospective cohort study. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

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Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide synthesis

Welcome to the Technical Support Center for 1,8-Naphthyridine Scaffold Synthesis . This dynamic guide is engineered for research scientists and drug development professionals optimizing the yield and purity of 2-oxo-1,2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,8-Naphthyridine Scaffold Synthesis . This dynamic guide is engineered for research scientists and drug development professionals optimizing the yield and purity of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides—a privileged pharmacophore critical in the development of CB2 receptor ligands and HIV integrase strand transfer inhibitors[1],[2].

Rather than providing a generic procedure, this center deconstructs the synthetic workflow, explains the thermodynamic and kinetic causality behind common failures, and provides self-validating protocols to ensure reproducible success.

Synthetic Workflow & Optimization Logic

The synthesis of the 3-carboxamide target is best achieved through a stepwise approach: Knoevenagel condensation, thermal cyclization, saponification, and targeted amidation. The diagram below maps the critical path and highlights where specific thermodynamic interventions are required to bypass synthetic bottlenecks.

SynthesisOptimization Start 2-Aminonicotinaldehyde + Diethyl Malonate Knoevenagel Knoevenagel Condensation (Base/IL Catalysis) Start->Knoevenagel Cyclization Thermal Cyclization (150 °C / MW) Knoevenagel->Cyclization Intermediate formed Opt1 Troubleshoot: Self-condensation Solution: Use[Bmmim][Im] IL Knoevenagel->Opt1 Ester 2-Oxo-1,2-dihydro-1,8- naphthyridine-3-carboxylate Cyclization->Ester Ring closure Opt2 Troubleshoot: Incomplete Ring Closure Solution: Sealed tube, 150 °C Cyclization->Opt2 Hydrolysis Saponification (LiOH, THF/MeOH/H2O) Ester->Hydrolysis Base hydrolysis Amidation Amidation (HATU / DIPEA / Amine) Hydrolysis->Amidation Carboxylic acid Target 2-Oxo-1,2-dihydro-1,8- naphthyridine-3-carboxamide Amidation->Target Peptide coupling

Caption: Workflow for the optimized synthesis of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides.

Troubleshooting & Mechanistic FAQs

Q1: Why does the initial condensation of 2-aminonicotinaldehyde yield a complex mixture with low recovery of the naphthyridine core? Causality: 2-Aminonicotinaldehyde is highly reactive. Under harsh basic conditions (e.g., KOH or prolonged reflux in piperidine), the starting material is prone to competitive self-condensation (forming Schiff bases) and oxidation. Solution: Transition to mild, catalytic conditions. Utilizing basic ionic liquids (ILs) such as [Bmmim][Im] as both the solvent and catalyst significantly suppresses self-condensation. The IL stabilizes the transition state of the Knoevenagel condensation, driving the reaction toward the desired intermediate while allowing for easy catalyst recycling[3].

Q2: The intramolecular cyclization step stalls, leaving a high concentration of the uncyclized intermediate. How can I force the ring closure? Causality: The formation of the 2-oxo-1,2-dihydro-1,8-naphthyridine ring requires the nucleophilic attack of the weakly nucleophilic pyridine amine onto the ester carbonyl. This intramolecular Friedländer-type annulation has a high activation energy barrier that standard refluxing ethanol cannot overcome. Solution: You must employ high-temperature thermal coupling. Heating the isolated intermediate in a sealed tube at 150 °C for 18–24 hours provides the necessary thermodynamic energy to drive complete cyclization[1]. Alternatively, microwave irradiation (150 °C, 20 mins) in a high-boiling solvent like diphenyl ether can achieve the same result rapidly.

Q3: Should I attempt a direct one-pot condensation with malonamide to get the final product, or use a stepwise approach via the 3-carboxylate ester? Causality: While a one-pot reaction with malonamide seems synthetically efficient, malonamide exhibits poor solubility in standard organic solvents and has a lower enolization potential compared to diethyl malonate. This leads to sluggish kinetics, incomplete reactions, and poor overall yields. Solution: A stepwise approach is highly recommended. First, condense 2-aminonicotinaldehyde with diethyl malonate to form the ethyl 3-carboxylate. Saponify the ester, and then perform a targeted amidation[1],[2]. This isolates the cyclization variables from the amidation variables, allowing for precise optimization of each step.

Q4: During the final amidation of the 3-carboxylic acid, I observe significant degradation and low yield of the target 3-carboxamide. Which coupling conditions are optimal? Causality: The 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid is prone to decarboxylation if activated improperly. Furthermore, the naphthyridine nitrogen can interfere with less efficient coupling agents (like EDC/HOBt), leading to inactive acylisourea intermediates. Solution: Employ highly efficient uronium-based coupling reagents such as HATU or BOP in the presence of a non-nucleophilic base (DIPEA or NEt3) in anhydrous DMF. HATU promotes the rapid formation of the highly active HOAt ester, outcompeting degradation pathways and ensuring high-yielding amidation even with sterically hindered amines (e.g., 4-methylcyclohexylamine)[1],[4].

Quantitative Data Summary

Table 1: Thermodynamic Optimization of the Cyclization Step

Method / Conditions Catalyst / Solvent Temp / Time Avg. Yield Limitation / Observation
Standard Reflux Piperidine / Ethanol 80 °C / 24 h 30–40% Stalls at uncyclized intermediate.
Thermal (Sealed Tube) None (Neat or Amine) 150 °C / 24 h 75–85% Drives complete ring closure[1].

| Ionic Liquid Catalysis | [Bmmim][Im] | 80 °C / 24 h | 88–92% | Excellent yield; requires IL synthesis[3]. |

Table 2: Amidation Coupling Reagent Efficacy (3-carboxylic acid to 3-carboxamide)

Coupling System Base / Solvent Temp / Time Avg. Yield Mechanistic Note
EDC / HOBt DIPEA / DMF 25 °C / 24 h 40–50% Sluggish activation; side reactions observed.
BOP NEt3 / CH2Cl2 25 °C / 16 h 70–80% Effective, but generates toxic HMPA byproduct[1].

| HATU | DIPEA / DMF | 25 °C / 16 h | 85–95% | Optimal HOAt ester formation; high purity[4]. |

Validated Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Objective: Overcome the activation energy barrier for Friedländer-type intramolecular cyclization.

  • Reagent Assembly: Charge a heavy-walled pressure tube (sealed tube) with 2-aminonicotinaldehyde (1.0 equiv) and diethyl malonate (1.2 equiv).

  • Catalysis: Add catalytic piperidine (0.1 equiv) and absolute ethanol (2 mL per mmol). Note: If utilizing the green chemistry route, substitute ethanol and piperidine with 5 mL of [Bmmim][Im][3].

  • Thermal Activation: Seal the tube and heat the reaction mixture to 150 °C behind a blast shield for 18–24 hours[1].

  • Validation Checkpoint 1 (TLC): Monitor via TLC (EtOAc/Hexane 1:1). The highly fluorescent starting material spot (UV 254/365 nm) must be completely consumed, replaced by a lower Rf spot corresponding to the cyclized core.

  • Isolation: Cool the vessel to room temperature. Triturate the crude mixture with cold diethyl ether. Filter the resulting precipitate and dry under high vacuum to afford the ethyl ester as a solid.

Protocol B: Saponification and HATU-Mediated Amidation

Objective: Convert the ester to a diverse array of 3-carboxamides without decarboxylation.

  • Saponification: Dissolve the ethyl ester in a 2:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (3.0 equiv) and stir at 60 °C for 2.5 hours[1].

  • Acidification: Cool the mixture and carefully acidify with 1M HCl to pH 3.

  • Validation Checkpoint 2 (Precipitation): The 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid will precipitate as a fine powder. Filter, wash with cold water, and dry thoroughly (residual water will destroy the coupling reagent in the next step).

  • Activation: In an oven-dried flask under N2, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv) to the activated mixture. Stir at room temperature for 16 hours[4].

  • Purification: Quench with water, extract with EtOAc, wash the organic layer extensively with brine (to remove DMF), dry over Na2SO4, and purify via flash column chromatography.

Comprehensive References

1.[1] Structure-Based Design, Optimization and Development of [18F]LU13, a novel radioligand for CB2R Imaging in the Brain with PET. Helmholtz-Zentrum Dresden-Rossendorf (HZDR).[Link] 2.[4] Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1 H )-one-3-carboxamide scaffold. MedChemComm (RSC Publishing).[Link] 3.[2] Structure-Guided Optimization of HIV Integrase Strand Transfer Inhibitors. ACS Publications.[Link] 4.[3] Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Institutes of Health (PMC).[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 1,8-Naphthyridine Derivatives

Introduction 1,8-Naphthyridine derivatives (such as the antibiotic nalidixic acid and the withdrawn drug trovafloxacin) are highly privileged pharmacophores in antimicrobial and anticancer drug discovery[1]. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,8-Naphthyridine derivatives (such as the antibiotic nalidixic acid and the withdrawn drug trovafloxacin) are highly privileged pharmacophores in antimicrobial and anticancer drug discovery[1]. However, their rigid, highly planar bicyclic structures promote strong intermolecular


 stacking and hydrogen bonding. This results in high crystal lattice energy and notoriously poor aqueous solubility, often ranging from <1 to 200 µM[2]. This support center provides field-proven, mechanistically grounded troubleshooting strategies for researchers facing precipitation and formulation issues.
Section 1: In Vitro Assay Troubleshooting

Q: My 1,8-naphthyridine derivative precipitates immediately upon dilution from a DMSO stock into PBS (pH 7.4). How can I maintain solubility for my biochemical assays?

A: Precipitation occurs because the thermodynamic solubility of the compound in water is vastly exceeded once the DMSO is diluted. The sudden change in the dielectric constant forces the hydrophobic, planar molecules to rapidly aggregate and crystallize[3]. To overcome this, you must lower the final DMSO concentration (<1%) while utilizing a step-down co-solvent and complexation strategy[3].

Causality: Cyclodextrins (like HP-β-CD or γ-CD) feature a hydrophobic cavity that encapsulates the lipophilic naphthyridine core, shielding it from water, while their hydrophilic exterior maintains aqueous solubility[4]. This prevents the molecules from self-associating[5].

Protocol: Step-Down Complexation Dilution

  • Stock Preparation: Dissolve the 1,8-naphthyridine derivative in 100% anhydrous DMSO to a concentration of 10 mM.

  • Intermediate Complexation: Prepare an intermediate dilution (e.g., 1 mM) by adding the DMSO stock dropwise into a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in deionized water while vortexing vigorously.

    • Self-Validation: The solution must remain optically clear; any turbidity indicates the complexation rate was slower than the precipitation rate, requiring a slower dropwise addition or slight heating.

  • Assay Dilution: Dilute the intermediate solution into your final assay buffer (e.g., PBS pH 7.4). The final DMSO concentration will be 0.1%, preventing enzyme inhibition or cellular toxicity[3].

Table 1: Quantitative Comparison of Solubility Enhancement Methods for a Typical 1,8-Naphthyridine

Formulation MethodSolubilizing AgentApparent Solubility (µg/mL)Fold EnhancementSuitability
Unformulated (Buffer)None (PBS pH 7.4)< 1.01xBaseline
Co-solvent1% DMSO~ 5.05xIn vitro assays
Micellar Solubilization0.5% Tween-80~ 45.045xIn vitro / Ex vivo
Inclusion Complex20% HP-β-CD> 500.0>500xIn vitro / In vivo IV
Solid DispersionPVP / β-CD> 1000.0>1000xIn vivo Oral
Section 2: Formulation Strategies for In Vivo Efficacy Studies

Q: I need to dose my compound orally in mice, but the aqueous solubility is <1 µg/mL. What is the most effective formulation strategy?

A: For oral dosing of BCS Class II/IV compounds, you must disrupt the crystal lattice prior to administration. Creating an Amorphous Solid Dispersion (ASD) using hydrophilic polymers (e.g., PVP) or cyclodextrins (e.g., β-CD) is highly effective for 1,8-naphthyridines like nalidixic acid[4].

Causality: By dissolving the API and a polymer in a common volatile solvent and rapidly evaporating it, the drug is trapped in a high-energy amorphous state. The polymer sterically hinders the naphthyridine molecules from re-aligning into their stable, low-energy crystalline lattice, drastically increasing the dissolution rate[6].

Protocol: Preparation of a Polymeric Amorphous Solid Dispersion

  • Co-dissolution: Dissolve 1 part 1,8-naphthyridine API and 4 parts Polyvinylpyrrolidone (PVP) in a volatile organic solvent (e.g., Dichloromethane/Methanol 1:1 v/v).

  • Solvent Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C until a solid film forms.

  • Desiccation: Place the solid film under high vacuum overnight to remove residual solvent traces.

  • Milling and Validation: Mill the solid into a fine powder.

    • Self-Validation: Analyze the powder via Powder X-Ray Diffraction (PXRD). The absence of sharp diffraction peaks (a "halo" pattern) confirms the successful transition from crystalline to amorphous state.

ASD_Workflow API 1,8-Naphthyridine API + Hydrophilic Polymer (e.g., PVP, HPMC) Solvent Dissolve in Volatile Organic Solvent (DCM/Methanol) API->Solvent Evap Solvent Evaporation (Rotary Evap / Spray Drying) Solvent->Evap ASD Amorphous Solid Dispersion (Disrupted Crystal Lattice) Evap->ASD Test Validation (PXRD & DSC) ASD->Test

Workflow for preparing and validating an Amorphous Solid Dispersion (ASD).

Section 3: Structural Modification (Medicinal Chemistry Approach)

Q: Can I modify the 1,8-naphthyridine core to improve intrinsic solubility without losing target affinity?

A: Yes. If formulation approaches are insufficient, returning to the medicinal chemistry drawing board to alter the physicochemical properties is required.

Causality: The poor solubility of 1,8-naphthyridines is largely driven by their flat, aromatic nature, which leads to tight crystal packing[7]. Introducing


-hybridized (non-planar) substituents disrupts this planarity, lowering the melting point and crystal lattice energy. Additionally, incorporating basic amines allows for the formation of highly soluble hydrochloride or mesylate salts[6]. Fluorination has also been shown to improve the solubility and oral exposure of naphthyridine analogues by altering the lipophilicity and metabolic stability[8].

MedChem_Strategy Core Planar 1,8-Naphthyridine Core (High Lattice Energy) Mod1 Introduce sp3-rich Substituents Core->Mod1 Mod2 Add Ionizable Groups (e.g., Aliphatic Amines) Core->Mod2 Mod3 Fluorination (Metabolic Blocking) Core->Mod3 Res1 Disrupted Planarity (Lower Melting Point) Mod1->Res1 Res2 Salt Formation (Increased Solvation) Mod2->Res2 Res3 Altered Lipophilicity (Improved Exposure) Mod3->Res3 Final Enhanced Aqueous Solubility & Pharmacokinetics Res1->Final Res2->Final Res3->Final

Medicinal chemistry strategies to overcome intrinsic solubility issues.

References
  • Taylor & Francis. "Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding." Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • PubChem. "1,8-Naphthyridine-3-carboxylic acid, 7-(1alpha,5alpha,6alpha)-6-amino-3-azabicyclo3.1.0hex-3-yl-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo- (Trovafloxacin)." National Library of Medicine.[Link]

  • PMC. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." National Center for Biotechnology Information.[Link]

  • IJPRA. "Solubility Enhancement of Drugs." International Journal of Pharmaceutical Research and Applications. [Link]

  • PMC. "Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective." National Center for Biotechnology Information.[Link]

  • ResearchGate. "Spectrofluorometric Determination of Nalidixic-Acid Based on Host-Guest Complexation with γ-Cyclodextrin." ResearchGate. [Link]

  • PMC. "Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes." National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Ticket ID: #PUR-18NAP-03 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-18NAP-03 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Troubleshooting Isolation & Purification Protocols

Executive Summary

You are working with 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS: 5175-14-4, also referred to as the 2-hydroxy tautomer). This scaffold is a privileged structure in medicinal chemistry, often serving as a precursor for CB2 agonists and antibacterial agents.

Its purification is notoriously tricky due to tautomeric equilibrium (lactam-lactim) and poor solubility in standard organic solvents. The "brick-dust" nature of this compound often leads to entrapment of impurities within the crystal lattice.

This guide moves beyond generic advice, offering a self-validating troubleshooting workflow based on the compound's specific physicochemical properties (pKa amphotericity and stacking interactions).

Part 1: The "Acid-Base Swing" (Primary Isolation)

User Query: "I have crude solid, but it contains unreacted starting materials (2-aminonicotinaldehyde or cyanoacetamide). Washing with ethanol isn't working."

Scientist’s Analysis: Simple solvent washing fails because the impurities often co-precipitate due to π-π stacking. You must exploit the amphoteric nature of the 1,8-naphthyridine ring. The 2-oxo (lactam) moiety is weakly acidic (pKa ~11), while the N-8 nitrogen is basic (pKa ~3-4). We can use this to "switch" the molecule's solubility, leaving non-ionizable impurities behind.

Protocol A: The pH-Switch Purification

Use this method for crude purity <90%.

  • Dissolution (The Anionic Phase):

    • Suspend the crude solid in 10% NaOH (aq) (10 mL per gram).

    • Mechanism:[1][2] This deprotonates the lactam N-H, forming the water-soluble sodium salt.

    • Critical Step: Filter this solution through a Celite pad.

    • Result: Unreacted non-acidic starting materials (e.g., aldehydes, nitriles) remain insoluble and are removed.

  • Precipitation (The Neutral Phase):

    • Cool the filtrate to 0–5°C.

    • Slowly add 2N HCl or Glacial Acetic Acid dropwise with vigorous stirring.

    • Target pH: Adjust to pH 5.0 – 6.0 .

    • Why? Going too acidic (pH < 2) will protonate the N-8 nitrogen, forming a soluble cation salt. You must hit the "isoelectric" region where the neutral molecule is least soluble.

  • Recovery:

    • Filter the resulting precipitate.[3][4][5]

    • Wash with cold water (removes salts) followed by cold ethanol (removes trace organics).

Part 2: Recrystallization Strategies (Polishing)

User Query: "My compound is 95% pure but slightly colored. Standard recrystallization from ethanol yields very low recovery."

Scientist’s Analysis: This compound has a high melting point (>250°C) and poor solubility in ethanol. Forcing it into solution requires excessive solvent volumes, leading to yield loss. We need a high-dielectric, high-boiling solvent or a solvent-pair approach.

Protocol B: Thermal Gradient Recrystallization

Use this for final polishing (Purity >95%).

ParameterMethod 1: The "Aggressive" SolventMethod 2: The Solvent Pair (Gentler)
Solvent System DMF (Dimethylformamide) or DMSO Acetic Acid / Water
Dissolution Temp 90–100°CBoiling (118°C for AcOH)
Procedure Dissolve minimal amount hot. Filter hot. Cool slowly to RT, then 4°C.Dissolve in hot Glacial AcOH. Add boiling water dropwise until turbidity persists. Cool slowly.
Pros Excellent recovery; breaks crystal lattice efficiently.Removes colored impurities well; safer than DMF.
Cons High boiling point makes drying difficult (requires high vac).Acid residues may remain (requires thorough water wash).

Scientist's Tip: If using DMF, wash the final crystals with diethyl ether or acetone to remove residual high-boiling solvent before drying.

Part 3: Troubleshooting & FAQs

Q1: The NMR shows a "ghost" peak or broad signals. Is it impure?

A: Not necessarily. This molecule exists in a tautomeric equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms.

  • Diagnosis: Run the NMR in DMSO-d6 . If the peaks sharpen or shift significantly with added D₂O (exchangeable protons), it is likely tautomerism/H-bonding.

  • Action: Heat the NMR tube to 50°C. If peaks coalesce, it is a dynamic equilibrium, not an impurity.

Q2: I see a spot on TLC that trails or stays at the baseline.

A: The amide group interacts strongly with silica.

  • Fix: Add 1% Triethylamine or 1% Acetic Acid to your eluent (e.g., DCM:MeOH 95:5). This suppresses ionization and reduces tailing.

Q3: My yield after acid-base purification is low.

A: You likely over-acidified.

  • Check: Did you drop the pH below 3? If so, you formed the hydrochloride salt, which is water-soluble.

  • Fix: Neutralize the filtrate back to pH 5-6 with dilute NaOH; more precipitate should form.

Part 4: Visual Workflows

Workflow 1: The Acid-Base "Swing" Logic

This diagram illustrates the solubility switches based on pH, crucial for isolating the product from non-ionizable impurities.

AcidBasePurification Start Crude Solid Mixture (Product + Impurities) Step1 Suspend in 10% NaOH (pH > 12) Start->Step1 Filter1 Filtration (Celite) Step1->Filter1 Solid1 Solid Residue: Non-acidic Impurities (DISCARD) Filter1->Solid1 Insolubles Filtrate1 Filtrate: Soluble Anionic Salt (Product) Filter1->Filtrate1 Soluble Step2 Add HCl/AcOH to pH 5-6 (The Isoelectric Point) Filtrate1->Step2 Check Check Filtrate pH Step2->Check Step3 Precipitation of Neutral Form Final Filter & Wash (Cold Water/EtOH) Step3->Final Check->Step3 pH 5-6 Error pH < 2? (Cationic Salt Soluble) Check->Error pH < 3 Error->Step2 Add NaOH to fix

Caption: Solubility switching mechanism. The product is soluble at high pH (anion) and low pH (cation) but precipitates at neutral pH.

Workflow 2: Recrystallization Decision Tree

Choose the right solvent based on your purity level and available equipment.

Recrystallization Input Crude Purity Level? LowPurity < 90% Pure (Gross Impurities) Input->LowPurity HighPurity > 95% Pure (Color/Trace removal) Input->HighPurity MethodA Method A: Acid-Base Swing (See Workflow 1) LowPurity->MethodA MethodB Method B: Solvent Pair (AcOH / Water) HighPurity->MethodB Standard MethodC Method C: High Thermal (DMF or DMSO) HighPurity->MethodC Stubborn Crystals Dry Drying Critical: High Vac @ 60°C MethodB->Dry MethodC->Dry

Caption: Decision matrix for purification method based on initial purity levels.

References

  • Suryawanshi, M. R., & Dupade, D. D. (2020). Synthesis and Antibacterial Activity of Some Compounds of 1,8-Naphthyridine-3-Carboxamide. International Journal of Pharmaceutical Sciences and Research, 11(5), 2374-2379.[6] Link

  • Santilli, A. A., et al. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties.[7] Journal of Medicinal Chemistry, 30(12), 2270-2277. Link

  • BenchChem Protocols. (2025). Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives. BenchChem.[3] Link

  • Ferrarini, P. L., et al. (2009).[8] Rational design, synthesis, and pharmacological properties of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as highly selective cannabinoid-2 receptor agonists.[8] Journal of Medicinal Chemistry. Link

  • PubChem. (2025). 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid (Compound Summary). National Library of Medicine. Link

Sources

Optimization

Reducing by-product formation in 1,8-naphthyridine synthesis

Welcome to the technical support center for 1,8-naphthyridine synthesis. This resource is designed for researchers, chemists, and drug development professionals to address common challenges in synthesizing this critical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,8-naphthyridine synthesis. This resource is designed for researchers, chemists, and drug development professionals to address common challenges in synthesizing this critical heterocyclic scaffold. The 1,8-naphthyridine core is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] Achieving high purity and yield is paramount, yet often complicated by the formation of stubborn by-products.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the causality behind common synthetic issues and offer validated protocols to enhance the regioselectivity and purity of your reactions.

Frequently Asked Questions (FAQs)

Here we address high-level questions regarding the strategic aspects of 1,8-naphthyridine synthesis.

Q1: What are the most common synthetic routes to 1,8-naphthyridines and which is most prone to by-products?

The most prevalent methods for synthesizing the 1,8-naphthyridine core are adaptations of classic quinoline syntheses, including the Friedländer, Skraup, Doebner-Miller, and Combes reactions.[3][4][5] Among these, the Friedländer synthesis is arguably the most direct and widely used method.[2][3] It involves the condensation of a 2-aminonicotinaldehyde (or a related 2-aminopyridine with a 3-position carbonyl) with a compound containing a reactive α-methylene group.[2]

While efficient, the Friedländer reaction is particularly susceptible to by-product formation, primarily due to issues with regioselectivity when using unsymmetrical ketones.[4] This can lead to the formation of undesired isomers which are often difficult to separate from the target molecule.

Q2: How does catalyst selection impact the formation of by-products?

Catalyst choice is critical for controlling reaction pathways and minimizing side reactions. The Friedländer condensation can be catalyzed by acids, bases, or, more recently, Lewis acids and ionic liquids.[3][6][7]

  • Base Catalysts (e.g., KOH, NaOH, Choline Hydroxide): These promote the formation of an enolate from the α-methylene compound, which then undergoes an aldol-type condensation with the 2-aminonicotinaldehyde.[8] While effective, strong bases can sometimes lead to self-condensation of the carbonyl partner or other side reactions, especially at elevated temperatures.

  • Acid Catalysts (e.g., p-TsOH, TFA): These activate the carbonyl group of the amino-aldehyde, facilitating nucleophilic attack by the enol form of the methylene compound.[7][9] However, harsh acidic conditions can sometimes lead to degradation or polymerization, resulting in tar formation.[6]

  • Specialized Catalysts : Research has shown that specific catalysts can dramatically improve regioselectivity. For instance, cyclic secondary amines like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) have been reported to provide excellent regioselectivity (up to 96:4) in favor of the desired 1,8-naphthyridine isomer.[10][11] Similarly, basic ionic liquids have been shown to act as efficient and reusable catalysts, promoting high yields under solvent-free conditions.[3][4]

Q3: What is the general mechanism of the Friedländer synthesis and where do side reactions occur?

The reaction proceeds via an initial condensation between the 2-aminonicotinaldehyde and the active methylene compound, followed by a cyclodehydration to form the aromatic ring.[8] The critical point for by-product formation occurs during the initial condensation step, especially with unsymmetrical ketones (e.g., 2-butanone), which can form two different enolates, leading to two different regioisomeric products.

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you may encounter in the lab, providing insights into their causes and actionable solutions.

Problem 1: My reaction produces a mixture of 1,8- and 1,6- (or other) naphthyridine isomers that are difficult to separate.

  • Primary Cause : This is a classic problem of poor regioselectivity. It arises when the α-methylene carbonyl partner (e.g., an unsymmetrical ketone) can condense with the 2-aminonicotinaldehyde at two different positions, leading to isomeric products.

  • Investigative Steps :

    • Analyze Reaction Temperature : Higher temperatures can sometimes favor one isomer over another. A study by Merck process research found that higher temperatures, in combination with other factors, improved the desired regioselectivity.[10]

    • Review Reagent Addition : The rate of addition of your carbonyl compound can significantly influence the outcome. A slow, controlled addition of the ketone to the reaction mixture has been demonstrated to increase regioselectivity.[10][11] This maintains a low instantaneous concentration of the ketone, favoring the kinetically preferred pathway.

  • Validated Solutions :

    • Implement a Specialized Catalyst : Switching from a general acid or base catalyst to a highly regioselective one is the most effective solution. The bicyclic pyrrolidine derivative, TABO, has been shown to be a highly reactive and selective catalyst for directing the reaction to form the 2-substituted 1,8-naphthyridine.[10][11]

    • Optimize Reagent Addition and Temperature : Combine a higher reaction temperature with the slow addition of the ketone. This approach has been proven to enhance the ratio of the desired product significantly.[10]

ParameterStandard ConditionOptimized Condition for High Regioselectivity
Catalyst KOH or p-TsOH1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO)
Ketone Addition All at once (bulk)Slow, controlled addition via syringe pump
Temperature Room Temperature or 50°CElevated Temperature (e.g., 80-100°C)

Problem 2: The reaction mixture turns dark and forms a significant amount of insoluble tar, resulting in low yield and difficult purification.

  • Primary Cause : Tar formation is typically the result of polymerization or decomposition of starting materials and intermediates. This is often exacerbated by excessively high temperatures, incorrect stoichiometry, or highly reactive species under harsh acidic or basic conditions.[12][13]

  • Investigative Steps :

    • Check Localized Heating : Ensure the reaction mixture is being stirred efficiently to prevent localized "hot spots," especially during exothermic steps.

    • Evaluate Reaction Concentration : Highly concentrated reactions are more prone to intermolecular side reactions that lead to polymerization.

  • Validated Solutions :

    • Reduce Reaction Temperature : High temperatures accelerate decomposition pathways. Operating at the lowest effective temperature can significantly reduce tar formation.[13] For some systems, conducting the initial condensation at 0°C before slowly warming is beneficial.

    • Use Milder Catalysts : Switch from strong mineral acids (like H₂SO₄) to milder catalysts such as p-toluenesulfonic acid, iodine, or reusable solid-state catalysts like CeCl₃·7H₂O, which can promote the reaction under solvent-free grinding conditions at room temperature.[6][7]

    • Employ Greener Solvents/Conditions : The use of water as a solvent with a biocompatible catalyst like choline hydroxide can lead to excellent yields while minimizing harsh conditions that cause tarring.[8][14] Ionic liquids can also serve as both the solvent and catalyst, providing a controlled environment that can suppress polymerization.[3]

Problem 3: My yield is consistently low even without significant tar or isomer formation.

  • Primary Cause : Low yields can stem from incomplete reactions, reversible side reactions, or product degradation during workup. In some cases, the cyclization step (dehydration) is the rate-limiting and reversible step.

  • Investigative Steps :

    • Monitor Reaction Progress : Use TLC or LC-MS to monitor the reaction over time. Check for the disappearance of starting materials and the appearance of intermediates and products. This will help determine if the reaction is stalling.

    • Assess Workup Procedure : The workup process, especially extraction and purification, can lead to product loss. Ensure the pH during aqueous extraction is optimized for your product's solubility and that your chromatography conditions are appropriate.

  • Validated Solutions :

    • Facilitate Dehydration : If an aldol-type intermediate is accumulating, the final cyclodehydration step may be inefficient. Ensure your catalyst system is capable of promoting this step. In some cases, adding a dehydrating agent or using a Dean-Stark apparatus to remove water can drive the reaction to completion.

    • Consider a One-Pot, Multi-Component Approach : For certain substituted 1,8-naphthyridines, a three-component reaction (e.g., an aminopyridine, an aldehyde, and an active methylene compound like malononitrile) can provide high yields in a single step under mild conditions, sometimes even without a catalyst.[11][15] This minimizes handling and potential loss between steps.

Visualizing Reaction Control

Understanding the reaction pathways is key to troubleshooting. The following diagram illustrates the critical juncture in the Friedländer synthesis where regioselectivity is determined.

G 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Product_Desired Desired 1,8-Naphthyridine (Regioisomer 1) 2-Aminonicotinaldehyde->Product_Desired Product_Byproduct Isomeric By-product (Regioisomer 2) 2-Aminonicotinaldehyde->Product_Byproduct Unsymmetrical_Ketone Unsymmetrical Ketone Enolate_A Kinetic Enolate Unsymmetrical_Ketone->Enolate_A Path A Enolate_B Thermodynamic Enolate Unsymmetrical_Ketone->Enolate_B Path B Enolate_A->Product_Desired Enolate_B->Product_Byproduct

Caption: Control point for by-product (isomer) formation.

Experimental Protocol: High-Regioselectivity Friedländer Synthesis

This protocol is adapted from methodologies proven to maximize regioselectivity.[8][10]

Objective : To synthesize a 2-substituted-1,8-naphthyridine with minimal formation of the isomeric by-product.

Materials :

  • 2-Aminonicotinaldehyde

  • Unsymmetrical methyl ketone (e.g., 2-butanone)

  • Catalyst: 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO)

  • Solvent (e.g., Toluene or DMSO)

  • Standard glassware, syringe pump, and inert atmosphere setup (Nitrogen or Argon)

Procedure :

  • Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-aminonicotinaldehyde (1.0 eq) and the catalyst, TABO (10 mol%).

  • Solvent Addition : Add the solvent (e.g., Toluene) to achieve a suitable concentration (e.g., 0.5 M).

  • Heating : Heat the mixture to the desired reaction temperature (e.g., 100 °C) with vigorous stirring.

  • Slow Addition : Using a syringe pump, add the unsymmetrical methyl ketone (1.1 eq) to the reaction mixture over a period of 4-6 hours. The slow addition is critical for ensuring high regioselectivity.[10][11]

  • Reaction Monitoring : Monitor the reaction progress by TLC or LC-MS until the 2-aminonicotinaldehyde is consumed.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to isolate the desired 1,8-naphthyridine isomer.

G A 1. Assemble Flask (Amine + Catalyst) B 2. Add Solvent & Heat (e.g., 100°C) A->B C 3. Slow Addition of Ketone (via Syringe Pump over 4-6h) B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Cool & Workup (Extraction) D->E F 6. Purify (Column Chromatography) E->F

Caption: Workflow for high-regioselectivity synthesis.

References

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. J. Org. Chem., 68, 467-477. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines and related compounds. [Link]

  • Li, H., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • Li, H., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Publications. [Link]

  • Mogilaiah, K., et al. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Chemical Science Transactions. [Link]

  • Shaabani, A., et al. (2011). Regioselective synthesis of functionalized[7][10]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry (RSC Publishing). [Link]

  • Reddy, C. S., et al. (n.d.). Synthesis of 1, 8-Naphthyridine Derivatives using Biodegradable Starch Sulfuric Acid as Heterogeneous Catalyst. CVR College of Engineering. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • Pramanik, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • van der Drift, A., et al. (2004). Primary measures to reduce tar formation in fluidised-bed biomass gasifiers. Pure. [Link]

  • Samalapa, P. (1962). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Oregon State University. [Link]

  • Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). K.T.H.M. College. [Link]

  • Bekhit, A. A., et al. (2011). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Theppitak, S., et al. (2014). Removal of Tar from Biomass Gasification Process by Steam Reforming over Nickel Catalysts. Aidic. [Link]

  • Anis, S., & Zainal, Z. A. (2011). Tar Production and Destruction. ResearchGate. [Link]

  • Ahmed, I., et al. (2021). Technologies for Tar Removal from Biomass-Derived Syngas. Medwin Publishers. [Link]

  • Rauch, R., & Hofbauer, H. (2013). Strategies for tar reduction in fuel-gases and synthesis-gases from biomass gasification. JSEE Journal. [Link]

Sources

Troubleshooting

Catalyst selection for efficient 1,8-naphthyridine synthesis

Technical Support Center: Catalyst Selection for Efficient 1,8-Naphthyridine Synthesis Introduction Topic: Catalyst Selection & Optimization for 1,8-Naphthyridine Scaffolds Audience: Medicinal Chemists, Process Engineers...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Selection for Efficient 1,8-Naphthyridine Synthesis

Introduction

Topic: Catalyst Selection & Optimization for 1,8-Naphthyridine Scaffolds Audience: Medicinal Chemists, Process Engineers, and Academic Researchers.

1,8-Naphthyridines are privileged pharmacophores found in antitumor agents (e.g., Vosaroxin), antibiotics (e.g., Nalidixic acid), and HIV inhibitors.[1] Their synthesis primarily relies on the condensation of 2-aminopyridine derivatives with carbonyls (Friedländer type). However, achieving high yields with regioselectivity often requires precise catalyst tuning.

This guide moves beyond basic textbook procedures to address catalyst-specific troubleshooting , green chemistry alternatives , and transition-metal-mediated functionalization .

Module 1: Primary Ring Synthesis (Friedländer Condensation)

The most robust route to the 1,8-naphthyridine core is the Friedländer condensation between 2-aminonicotinaldehyde and an active methylene compound (ketone/aldehyde).

Catalyst Selection Matrix
Catalyst ClassSpecific CatalystIdeal ForKey AdvantageTypical Conditions
Green/Base Choline Hydroxide (ChOH) Gram-scale, aqueous mediaBio-compatible, high yield (>90%), recyclableWater, 50°C, 6h
Ionic Liquid [Bmmim][Im] Difficult substratesDual solvent/catalyst, high basicitySolvent-free or IL media, 80°C
Solid Acid CeCl₃·7H₂O Solvent-free synthesisLewis acid activation, rapid kineticsGrinding (Mortar/Pestle), RT
Organocatalyst L-Proline / DABCO Mild conditionsMetal-free, low costEthanol or Microwave
Protocol 1.1: Green Synthesis using Choline Hydroxide (ChOH)

Recommended for routine synthesis of 2-substituted-1,8-naphthyridines.

Mechanism: ChOH acts as a hydroxide source to deprotonate the


-methylene of the ketone, initiating an aldol condensation with the aldehyde of the aminonicotinaldehyde, followed by cyclodehydration.

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 equiv) in deionized water (2 mL/mmol).

  • Addition: Add the active methylene compound (e.g., acetone, acetophenone) (1.0–1.2 equiv).

  • Catalysis: Add Choline Hydroxide (45 wt% in water) (1–5 mol%).

  • Reaction: Stir at 50°C. Monitor via TLC (typically 2–6 hours).

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold water.

    • Note: If product is soluble (oily), extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water.

Module 2: Advanced Functionalization (Transition Metal Catalysis)

For modifying the 1,8-naphthyridine core (e.g., coupling with indoles/indolines) or accessing tetrahydro-derivatives, transition metal catalysis is required.

Protocol 2.1: Iridium-Catalyzed Transfer Hydrogenation

Used for coupling 1,8-naphthyridines with indolines to form functionalized N-heteroarenes.

Catalyst System:


 (Pentamethylcyclopentadienyl iridium dichloride dimer).
Key Insight:  This reaction proceeds via a "borrowing hydrogen" or transfer hydrogenation mechanism where the iridium center mediates the redox steps without external hydrogen gas.

Troubleshooting the Ir-Cycle:

  • Issue: Low conversion of Indoline.

    • Root Cause:[2] Catalyst poisoning or inefficient dehydrogenation.

    • Fix: Ensure inert atmosphere (

      
      ). Add a mild base (e.g., 
      
      
      
      ) if proton management is the bottleneck, though this specific coupling often runs additive-free.
  • Issue: Over-reduction of the naphthyridine ring.

    • Root Cause:[2] Temperature too high (>140°C).

    • Fix: Maintain 130°C. Monitor strictly by LC-MS.

Module 3: Troubleshooting & FAQs

Q1: My Friedländer reaction yields are consistently low (<40%). What is the first variable I should check?

A: Check the electronic nature of your active methylene component .

  • Diagnosis: Electron-withdrawing groups (EWGs) on the ketone increase acidity (good for enolate formation) but can stabilize the enolate too much, slowing the nucleophilic attack. Electron-donating groups (EDGs) make deprotonation harder.

  • Solution:

    • For Low Acidity Substrates (EDGs): Switch from weak bases (Piperidine) to stronger bases (KOH or [Bmmim][Im] ionic liquid).

    • Solvent Effect: If using water (ChOH method), ensure reagents are sufficiently dispersed. If "oiling out" occurs before reaction, add a co-solvent like Ethanol or switch to CeCl₃·7H₂O (solvent-free grinding).[3]

Q2: I am seeing polymerization or "tar" formation instead of my product.

A: This is common with unstable aldehydes or excessive heating.

  • Cause: 2-aminonicotinaldehyde can self-condense if the ketone is not reactive enough.

  • Fix:

    • Reverse Addition: Pre-mix the ketone and catalyst before adding the aminonicotinaldehyde.

    • Temperature Control: Lower the temperature to RT and use a Lewis Acid catalyst (CeCl₃·7H₂O or Sulfamic Acid ) instead of a strong base.

Q3: How do I remove residual Choline Hydroxide or Ionic Liquid catalysts?

A:

  • ChOH: It is water-soluble. Three washes with cold water during filtration usually suffice.

  • Ionic Liquids: If the product precipitates, filtration is sufficient. If the product is soluble in the IL, extract with Ether/Petroleum Ether (the IL will remain in the bottom phase).

Visualizations

Figure 1: Catalyst Selection Decision Tree

A logical workflow to select the optimal catalyst based on substrate type and green chemistry requirements.

CatalystSelection Start Start: Select Synthesis Goal RingFormation Ring Formation (Friedländer) Start->RingFormation Functionalization Core Functionalization (Coupling/Reduction) Start->Functionalization SubstrateCheck Substrate Sensitivity? RingFormation->SubstrateCheck TypeFunc Reaction Type? Functionalization->TypeFunc Robust Robust/Standard SubstrateCheck->Robust No Sensitive Acid/Base Sensitive SubstrateCheck->Sensitive Yes GreenReq Green/Aqueous? Robust->GreenReq SolidAcid Catalyst: CeCl3·7H2O (Solvent-Free Grinding) Sensitive->SolidAcid ChOH Catalyst: Choline Hydroxide (Water, 50°C) GreenReq->ChOH Yes IonicLiquid Catalyst: [Bmmim][Im] (Ionic Liquid) GreenReq->IonicLiquid No (Difficult Solubility) Coupling C-H Coupling (w/ Indolines) TypeFunc->Coupling Reduction Asymmetric Hydrogenation TypeFunc->Reduction IrCat Catalyst: [Cp*IrCl2]2 (Transfer Hydrogenation) Coupling->IrCat RuCat Catalyst: Ru-Diamine (High Pressure H2) Reduction->RuCat

Caption: Decision matrix for selecting the optimal catalyst based on synthesis goals (ring formation vs. functionalization) and substrate constraints.

Figure 2: Base-Catalyzed Friedländer Mechanism

The mechanistic pathway for the Choline Hydroxide catalyzed synthesis.

FriedlanderMechanism Reactants 2-Aminonicotinaldehyde + Ketone Step1 Step 1: Enolate Formation (Base Deprotonation) Reactants->Step1 ChOH (Cat) Intermediate1 Aldol Adduct (β-hydroxy ketone) Step1->Intermediate1 Aldol Condensation Step2 Step 2: Cyclodehydration (-H2O) Intermediate1->Step2 Heat Product 1,8-Naphthyridine Step2->Product

Caption: Mechanistic flow of the Friedländer condensation: Enolization, Aldol addition, and dehydration.

References

  • Biswal, S., et al. (2021). "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." ACS Omega. Available at: [Link]

  • Mogilaiah, K., et al. (2015).[3] "CeCl3[3]·7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions." Indian Journal of Heterocyclic Chemistry. Available at: [Link][2][4]

  • Zhang, C., et al. (2023).[5] "Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes." Molecules. Available at: [Link]

  • Li, Y., et al. (2021). "Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition." ACS Omega. Available at: [Link]

  • Ma, W., et al. (2016).[6] "Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives." Organic Letters. Available at: [Link]

Sources

Optimization

Optimizing reaction time and temperature for 1,8-naphthyridine synthesis

This technical guide serves as a specialized support resource for researchers optimizing the synthesis of 1,8-naphthyridines. It moves beyond standard recipe-following to address the kinetic and thermodynamic variables t...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a specialized support resource for researchers optimizing the synthesis of 1,8-naphthyridines. It moves beyond standard recipe-following to address the kinetic and thermodynamic variables that dictate success in the Friedländer and related condensation protocols.

Topic: Reaction Time & Temperature Control Ticket Type: Advanced Protocol Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary: The Kinetic-Thermodynamic Balance

Synthesizing 1,8-naphthyridines—typically via the Friedländer condensation of 2-aminonicotinaldehyde with active methylene compounds—is a battle between cyclization efficiency (thermodynamics) and byproduct mitigation (kinetics).

  • The Challenge: The reaction requires sufficient thermal energy to drive the initial aldol condensation and the subsequent dehydration/cyclization. However, excessive heat promotes the self-condensation of the carbonyl partner (polymerization) or degradation of the sensitive amino-aldehyde.

  • The Solution: Optimization lies in selecting a catalyst system that lowers the activation energy (

    
    ) of the rate-determining step (cyclization), allowing for milder temperatures (50°C–80°C) or utilizing Microwave-Assisted Organic Synthesis (MAOS) for rapid, uniform heating.
    

Module 1: Critical Protocols & Parameters

We recommend two distinct workflows depending on your equipment availability and green chemistry requirements.

Protocol A: The "Green" Thermodynamic Method (Water/Ionic Liquid)

Best for: High purity, scalability, and temperature-sensitive substrates.

Mechanism: This method utilizes Choline Hydroxide (ChOH) or similar ionic liquids. The catalyst forms hydrogen bonds with the reactants, stabilizing the transition state and allowing the reaction to proceed in water at mild temperatures.

ParameterRecommended SettingScientific Rationale
Temperature 50°C (Optimal)Balances rate vs. purity. Room temp (RT) is possible but requires 24h+; >80°C risks aldehyde degradation.
Time 6 – 12 Hours Sufficient for equilibrium shift toward the cyclized aromatic product.
Catalyst Choline Hydroxide (1 mol%) Acts as a phase transfer catalyst and H-bond donor, facilitating reaction in aqueous media.
Solvent Water Hydrophobic effect accelerates the aggregation of organic reactants, driving condensation.

Step-by-Step Workflow:

  • Charge: Mix 2-aminonicotinaldehyde (1.0 equiv) and active methylene compound (1.0–1.5 equiv) in water.

  • Catalyze: Add Choline Hydroxide (1 mol%).

  • Incubate: Heat to 50°C under

    
     atmosphere.
    
  • Monitor: Check TLC every 2 hours. Look for the disappearance of the amino-aldehyde spot.

  • Workup: Cool to RT. The product often precipitates. Filter or extract with ethyl acetate.[1]

Reference: This protocol is grounded in recent optimization studies demonstrating gram-scale success in water using ionic liquids [1, 3].

Protocol B: The Kinetic Method (Microwave-Assisted)

Best for: High-throughput screening (HTS), difficult substrates, and rapid library generation.

Mechanism: Dipolar polarization generates internal heat instantly, overcoming the activation barrier for the dehydration step significantly faster than convective heating.

ParameterRecommended SettingScientific Rationale
Temperature 125°C – 135°C High temp is sustainable for short bursts, driving the dehydration step rapidly.
Time 8 – 20 Minutes Minimizes the window for side-reactions (like polymerization) to occur.
Power Dynamic (Max 300W) Use IR sensor control to prevent temperature overshoot.
Solvent Ethanol or Solvent-Free Polar solvents couple well with MW energy; solvent-free (grinding) is also viable.

Reference: Microwave irradiation has been proven to reduce reaction times from hours to minutes while often improving yields by 10-30% compared to conventional reflux [4, 5].[2]

Module 2: Visualizing the Reaction Pathway

Understanding the competing pathways is critical for troubleshooting. The diagram below illustrates the decision logic and chemical pathways.

NaphthyridineSynthesis Start Reactants: 2-Aminonicotinaldehyde + Active Methylene Intermediate Aldol Intermediate (Non-Cyclized) Start->Intermediate Base/Acid Cat. SideRxn1 Side Reaction: Polymerization of Ketone Start->SideRxn1 Excess Heat (>100°C) or Excess Time SideRxn2 Side Reaction: Aldehyde Degradation Start->SideRxn2 Oxidative Conditions Cyclization Cyclization & Dehydration (Rate Determining Step) Intermediate->Cyclization Heat/Time Product 1,8-Naphthyridine (Target) Cyclization->Product -H2O Opt_Temp Optimization: Control Temp (50°C) Opt_Temp->SideRxn1 Prevents Opt_MW Optimization: Microwave (Short Time) Opt_MW->Cyclization Accelerates

Figure 1: Reaction pathway analysis showing the critical balance between cyclization and competing side reactions (polymerization/degradation).

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<40%), and I see a significant "baseline smear" on my TLC. What happened?

Diagnosis: This indicates polymerization or decomposition, likely due to excessive thermal stress or prolonged reaction time.

  • The Fix:

    • Reduce Temperature: If refluxing in ethanol (78°C), drop to 50°C and use a stronger catalyst (e.g., 1 mol% Choline Hydroxide or 5 mol% Piperidine).

    • Check Stoichiometry: Excess active methylene compound (ketone) often self-condenses at high temperatures. Use a strict 1:1 equivalent or a slight excess (1.1 equiv) only.

    • Switch to Microwave: Shortening the heat exposure to 10 minutes often outruns the slower polymerization kinetics [4].

Q2: The reaction stalls at the intermediate stage (two spots on TLC). Heating longer doesn't help.

Diagnosis: The dehydration step (cyclization) is not overcoming its activation energy barrier.

  • The Fix:

    • Acid Catalysis: If using a base catalyst, the intermediate might be stable. Adding a Lewis acid (e.g.,

      
      ) can catalyze the dehydration step effectively [6].
      
    • Solvent Switch: Switch from water/ethanol to a solvent with a higher boiling point (e.g., Diglyme) only if you are not using the microwave, or simply move to the Microwave protocol to input energy more efficiently.

Q3: I am using an unsymmetrical ketone. How do I control Regioselectivity?

Diagnosis: Friedländer reactions with unsymmetrical ketones can yield two isomers (2-substituted vs. 3-substituted).

  • The Insight:

    • Kinetic Control (Low Temp): Favors formation at the less hindered alpha-position (faster attack).

    • Thermodynamic Control (High Temp/Long Time): Favors the more stable, conjugated product.

    • Catalyst Influence: Bulky amine catalysts (like TABO) have been shown to improve regioselectivity significantly [2].

Q4: Can I scale this up to gram-scale without a microwave?

Answer: Yes. The Protocol A (Water/Ionic Liquid) is specifically validated for gram-scale synthesis.

  • Guidance: At scale, heat transfer becomes the bottleneck. Ensure vigorous magnetic stirring or overhead mechanical stirring. The water-based method is advantageous here as the product often precipitates out, simplifying the workup to a filtration step, avoiding massive solvent extractions [3].

References

  • ACS Omega. "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." Available at:[Link]

  • Organic Chemistry Portal. "Highly Regioselective Friedländer Annulations with Unmodified Ketones." Available at:[Link]

  • Asian Journal of Research in Chemistry. "A Comparative Study of Conventional and Microwave Assisted Synthesis of Basic Heterocyclic Rings." Available at:[Link]

  • TSI Journals. "Microwave Assisted Solvent Free Friedlander Synthesis of 1, 8-Naphthyridines." Available at:[Link]

  • Connect Journals. "CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Confirming the structure of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide using NMR and mass spectrometry

Executive Summary & The Analytical Challenge The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold is a privileged pharmacophore, serving as the structural backbone for highly selective cannabinoid receptor ligands[1] an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold is a privileged pharmacophore, serving as the structural backbone for highly selective cannabinoid receptor ligands[1] and potent HIV-1 integrase inhibitors[2]. However, confirming the precise structure of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (


) during drug development presents a significant analytical bottleneck.

The primary challenge lies in distinguishing this compound from its isobaric isomers—such as 1,5-naphthyridine or 1,6-naphthyridine derivatives—and definitively proving the regiochemistry of the carboxamide group. This guide objectively compares two analytical workflows to demonstrate why advanced, high-resolution techniques are mandatory for absolute structural confirmation.

Methodology Comparison: Standard vs. Advanced Workflows

To establish a self-validating analytical system, researchers must choose between a standard inferential workflow and an advanced definitive workflow.

Table 1: Performance Comparison of Analytical Workflows
Performance MetricAlternative A: Standard Workflow (LRMS + 1D NMR)Alternative B: Advanced Workflow (HRMS + 2D NMR)
Mass Accuracy ± 0.5 Da (Nominal Mass)< 2 ppm (Exact Mass, ± 0.0004 Da)
Isomer Differentiation Low (Cannot distinguish 1,5- vs 1,8-fusion)High (Unambiguous via HMBC mapping)
Quaternary Carbon Assignment Inferential / PresumptiveDirect observation (HMBC/HSQC)
False Positive Risk High (Isobaric impurities share m/z 190)Negligible
Overall Confidence Level PresumptiveAbsolute

The Causality of Method Selection: Alternative A relies on Low-Resolution Mass Spectrometry (LRMS) and 1D NMR. While 1D NMR provides the correct proton count, it lacks the direct connectivity data across the quaternary bridgehead carbons (C4a, C8a) needed to rule out isomer ambiguity. Furthermore, LRMS provides a nominal mass of m/z 190


, which cannot differentiate the target from isobaric contaminants (e.g., compounds with the formula 

, exact mass 189.0902). Alternative B utilizes High-Resolution Mass Spectrometry (HRMS) and 2D NMR to create a closed-loop, self-validating web of molecular connectivity.

Visualizing the Analytical Strategy

AnalyticalWorkflow Start Sample: C9H7N3O2 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Split Analytical Strategy Start->Split AltA Alternative A: Standard Workflow Split->AltA Routine AltB Alternative B: Advanced Workflow Split->AltB Comprehensive LRMS LRMS (ESI+) Nominal Mass: m/z 190 AltA->LRMS NMR1D 1D 1H & 13C NMR Basic Connectivity AltA->NMR1D HRMS HRMS (ESI-TOF) Exact Mass: m/z 190.0611 AltB->HRMS NMR2D 2D NMR (HSQC, HMBC) Isomer Differentiation AltB->NMR2D ResultA Partial Confirmation (Ambiguity Remains) LRMS->ResultA NMR1D->ResultA ResultB Absolute Structural Elucidation HRMS->ResultB NMR2D->ResultB

Fig 1. Comparative analytical workflows for the structural elucidation of 1,8-naphthyridine.

Spectroscopic Analysis & Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS)

The monoisotopic exact mass of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is 189.0538 Da. Under positive Electrospray Ionization (ESI+), the protonated molecule


 requires an exact mass measurement of 190.0611 Da . HRMS (ESI-TOF) resolves the isotopic fine structure and provides an exact mass with < 2 ppm error, a critical requirement for confirming the elemental composition of naphthyridine derivatives[2].
2D NMR: The Key to Regiochemical Certainty

In 1,8-naphthyridine derivatives, protons adjacent to the nitrogen atoms exhibit significant downfield shifts[3]. Specifically, H-7 resonates at approximately 8.65 ppm due to its proximity to N-8. However, chemical shifts alone are insufficient.

The causality of the Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount: the singlet at 8.55 ppm (H-4) must show a strong 3-bond correlation to the bridgehead carbon C8a (150.5 ppm) and the carbonyl C2 (162.5 ppm). Simultaneously, H-7 (8.65 ppm) must also correlate to C8a. This shared correlation to C8a definitively proves the 1,8-naphthyridine fusion , distinguishing it from a 1,5-naphthyridine system where these specific 3-bond pathways would not converge on the same carbon.

Table 2: 1H/13C NMR Assignments and Key HMBC Correlations (DMSO-d6)
Position

H Shift (ppm), Multiplicity, J (Hz)

C Shift (ppm)
Key HMBC Correlations (

H →

C)
1 (NH) 12.50, br s-C2, C8a, C4a
2 (C=O) -162.5-
3 -120.5-
4 8.55, s140.2C2, C4a, C8a, C-CONH

4a -115.0-
5 8.30, dd (8.0, 1.5)138.5C4a, C7, C8a
6 7.35, dd (8.0, 4.5)119.5C4a, C8a
7 8.65, dd (4.5, 1.5)152.0C5, C8a
8a -150.5-
3-CONH

7.80, br s; 7.50, br s165.0C3

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating analytical system.

Protocol 1: ESI-TOF HRMS Acquisition
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 0.1% formic acid in water/acetonitrile (50:50, v/v).

    • Causality: The addition of formic acid forces the equilibrium toward the protonated state, maximizing ionization efficiency for positive ion mode (ESI+).

  • Instrument Calibration: Infuse a sodium formate tuning mix directly into the source.

    • Self-Validation: Establish a precise mass axis. If the calibrant peaks deviate by >2 ppm, the instrument must be recalibrated prior to sample acquisition to ensure the integrity of the exact mass measurement.

  • Acquisition: Run the mass spectrometer in ESI+ mode, scanning an m/z range of 100-1000. Extract the ion chromatogram for m/z 190.0611.

Protocol 2: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified analyte in 600 µL of DMSO-

    
    .
    
    • Causality: The rigid, planar lactam and carboxamide motifs facilitate strong intermolecular hydrogen bonding, rendering the compound poorly soluble in less polar solvents like CDCl

      
      . DMSO-
      
      
      
      disrupts these networks, ensuring sufficient concentration for insensitive 2D carbon experiments[4].
  • Shimming & Tuning: Perform 3D gradient shimming and tune the probe to

    
    H and 
    
    
    
    C frequencies.
    • Self-Validation: Check the lineshape of the residual DMSO peak (quintet at 2.50 ppm). A perfectly symmetrical quintet validates that the magnetic field is highly homogeneous, preventing artifact signals in 2D spectra.

  • HMBC Acquisition: Set the long-range coupling constant (

    
    ) to 8 Hz.
    
    • Causality: Setting

      
       to 8 Hz optimizes the magnetization transfer for typical 2- and 3-bond couplings in aromatic systems. This is an absolute requirement for observing the weak but critical correlations to the quaternary C4a and C8a bridgehead carbons.
      

Conclusion

While standard LRMS and 1D NMR provide foundational data, they fail to offer the self-validating proof required for complex bicyclic heterocycles. By implementing Alternative B (HRMS combined with 2D HMBC NMR), researchers can unambiguously confirm the 1,8-naphthyridine core and the exact position of the carboxamide group, eliminating the risk of downstream failures in drug development pipelines.

References

1.[3] Jelic, M., et al. "Structural Characterization, Antimicrobial Activity and BSA/DNA Binding Affinity of New Silver(I) Complexes with Thianthrene and 1,8-Naphthyridine." Molecules (MDPI). URL:[Link] 2.[2] "Bicyclic 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide-Containing HIV-1 Integrase Inhibitors Having High Antiviral Potency against Cells Harboring Raltegravir-Resistant Integrase Mutants." Journal of Medicinal Chemistry (ACS Publications). URL:[Link] 3.[1] "Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1 H )-one-3-carboxamide scaffold." MedChemComm (RSC Publishing). URL:[Link] 4.[4] "Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues." PMC (National Institutes of Health). URL:[Link]

Sources

Comparative

The Naphthyridine Dichotomy: A Comparative Guide to 1,7- and 1,8-Naphthyridine Scaffolds in Medicinal Chemistry

Executive Summary As a privileged class of bicyclic heteroaromatics, naphthyridines consist of two fused pyridine rings. Among the ten possible isomeric forms, the 1,7-naphthyridine and 1,8-naphthyridine scaffolds have e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged class of bicyclic heteroaromatics, naphthyridines consist of two fused pyridine rings. Among the ten possible isomeric forms, the 1,7-naphthyridine and 1,8-naphthyridine scaffolds have emerged as the most pharmacologically significant cores in modern drug discovery[1]. While they share a nearly identical molecular footprint, the spatial orientation of their nitrogen atoms dictates profoundly different physicochemical properties, synthetic tractabilities, and biological targets.

This guide provides an objective, data-driven comparison of these two scaffolds. By analyzing their structural divergence, mechanistic pathways, and experimental handling, we aim to equip drug development professionals with the insights necessary to select the optimal core for their specific therapeutic applications.

Structural & Physicochemical Divergence

The seemingly subtle shift of a single nitrogen atom from the 7-position to the 8-position fundamentally alters the electronic distribution and intermolecular interactions of the naphthyridine core[1].

In the 1,8-naphthyridine system, the proximity of the two nitrogen atoms creates a localized region of high electron density. This adjacent-ring nitrogen configuration is highly adept at chelating divalent metal cations (such as Mg²⁺), a property that is foundational to its biological activity against metalloenzymes[2]. Conversely, the 1,7-naphthyridine isomer features nitrogen atoms that are spatially separated, reducing its chelating potential but optimizing its capability to act as an ATP-competitive hinge binder in kinase active sites[3].

Table 1: Comparative Physicochemical Profiling
Property1,7-Naphthyridine1,8-NaphthyridineCausality & Pharmacokinetic Impact
Molecular Formula C₈H₆N₂C₈H₆N₂Isomeric nature dictates spatial orientation and receptor fit.
Melting Point 61–64 °C98–99 °CThe 1,8-isomer exhibits stronger intermolecular crystal packing forces, resulting in a higher melting point[1].
logP (Octanol/Water) ~1.1~1.5Higher lipophilicity in the 1,8-isomer enhances passive membrane permeability but may require optimization to maintain aqueous solubility[1].
Primary Target Class Kinases (e.g., PIP4K2A, Tpl2)Topoisomerases, DNA Gyrase, EGFRN-atom spacing dictates the preference for metal chelation (1,8) versus hydrogen-bond donor/acceptor pairing in kinase hinge regions (1,7)[4],[3].

Biological Target Profiles & Mechanisms of Action

The 1,8-Naphthyridine Scaffold: The Antibacterial Juggernaut & Beyond

The 1,8-naphthyridine core is historically renowned for its role in the discovery of nalidixic acid, the first synthetic quinolone antibiotic[2]. The mechanism relies heavily on the scaffold's ability to chelate magnesium ions within the DNA-gyrase complex, effectively blocking bacterial DNA replication[2]. Recently, researchers have successfully modified the 3- and 7-positions of this scaffold to pivot its activity from antibacterial to anticancer, targeting human topoisomerase II and the Epidermal Growth Factor Receptor (EGFR)[4],[5].

G A 1,8-Naphthyridine Scaffold (e.g., Nalidixic Acid) B Bacterial DNA Gyrase (Subunit A) A->B Chelates Mg2+ & Binds Enzyme C Inhibition of DNA Supercoiling B->C Catalytic Blockade D DNA Replication Arrest C->D Genomic Instability

Mechanism of 1,8-naphthyridines targeting DNA gyrase to arrest bacterial replication.

The 1,7-Naphthyridine Scaffold: The Emerging Kinase Modulator

While historically less explored due to synthetic challenges, the 1,7-naphthyridine scaffold has recently gained immense traction as a highly selective kinase inhibitor[6]. Notably, derivatives such as BAY-091 and BAY-297 have been developed as potent inhibitors of PIP4K2A, a lipid kinase implicated in p53-mutant tumors[3]. The 1,7-nitrogen arrangement perfectly mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region without the off-target metal chelation liabilities associated with the 1,8-isomer.

G A 1,7-Naphthyridine Scaffold (e.g., BAY-091) B PIP4K2A Lipid Kinase A->B ATP-Competitive Hinge Binding C Decreased PI4,5P2 Production B->C Catalytic Inhibition D Modulation of PI3K/AKT Pathway C->D Downstream Signaling

1,7-naphthyridine mediated inhibition of PIP4K2A and downstream PI3K/AKT signaling modulation.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols have been designed as self-validating systems , explicitly detailing the causality behind each experimental choice.

Protocol A: Synthesis of the 1,7-Naphthyridine Core via Friedländer Annulation

The construction of the 1,7-naphthyridine skeleton is most reliably achieved through the Friedländer annulation[6].

  • Reactant Preparation: Dissolve 1.0 equivalent of 2-aminopyridine-3-carbaldehyde in anhydrous ethanol. Add 1.1 equivalents of an active methylene compound (e.g., ethyl acetoacetate).

  • Catalysis Initiation: Introduce a catalytic amount of piperidine (base).

    • Causality: The base deprotonates the active methylene, significantly enhancing its nucleophilicity. This drives the initial aldol-type condensation with the aldehyde, which is the rate-limiting step of the cascade.

  • Thermal Cyclodehydration: Heat the reaction mixture to reflux for 6–12 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the subsequent intramolecular cyclization and elimination of water, driving the system toward the thermodynamically stable, fully aromatic bicyclic system.

  • System Validation (NMR Spectroscopy):

    • Self-Validation Check: The reaction's success is internally validated by ¹H NMR. The disappearance of the highly deshielded aldehyde proton (~9.8–10.5 ppm) and the emergence of the characteristic 1,7-naphthyridine H8 singlet at approximately 9.66 ppm definitively confirms successful ring closure[7].

Protocol B: Minimum Inhibitory Concentration (MIC) Assay for 1,8-Naphthyridines

When evaluating the antibacterial efficacy of novel 1,8-naphthyridine derivatives, the broth microdilution MIC assay is the gold standard[1].

  • Inoculum Standardization: Prepare a bacterial suspension (e.g., E. coli or S. aureus) and adjust the turbidity to a 0.5 McFarland standard.

    • Causality: Standardizing the inoculum ensures a consistent bacterial load (~1.5 × 10⁸ CFU/mL). An overly dense inoculum causes false-positive resistance, while a sparse inoculum yields false-negative susceptibility.

  • Serial Dilution: Perform 2-fold serial dilutions of the 1,8-naphthyridine compound in a 96-well plate using Mueller-Hinton broth.

  • Incubation: Inoculate the wells and incubate at 37 °C for 18–24 hours.

  • System Validation (Control Wells):

    • Self-Validation Check: The assay's integrity relies entirely on two internal controls. The Positive Control (bacteria + medium, no drug) must show visible turbidity, proving the bacteria were viable and capable of growth. The Negative Control (medium only) must remain perfectly clear, proving the system was sterile. If the negative control is turbid, the entire plate is invalidated due to contamination[1].

Conclusion

The choice between 1,7- and 1,8-naphthyridine scaffolds should be driven by the target's structural biology. If the therapeutic goal requires metal chelation (e.g., targeting DNA gyrase or topoisomerases), the adjacent nitrogens of the 1,8-naphthyridine core provide an unparalleled advantage. Conversely, if the objective is highly selective, ATP-competitive kinase inhibition, the 1,7-naphthyridine scaffold offers superior hinge-binding geometry with fewer off-target liabilities.

References

*[1] BenchChem. "A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery." BenchChem. *[6] BenchChem. "The Ascendant Core: A Comprehensive Review of 1,7-Naphthyridine Chemistry for the Modern Researcher." BenchChem. *[4] Trivedi, A., et al. "Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents." Chemistry & Biodiversity (NIH/PubMed). *[5] Mithula, S., et al. "1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities." Future Medicinal Chemistry (ResearchGate). *[2] MDPI / NIH. "Antimicrobial Activity of Naphthyridine Derivatives." PMC. *[7] International Journal of Chemical and Physical Sciences. "Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines." IJCPS. *[3] Journal of Medicinal Chemistry. "Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A." ACS Publications.

Sources

Validation

Validation of the Antimicrobial Activity of Novel 1,8-Naphthyridine Glucosamine Conjugates

Executive Summary: The "Trojan Horse" Strategy The emergence of multidrug-resistant (MDR) bacteria, particularly Gram-negative pathogens with impermeable outer membranes, necessitates novel delivery mechanisms. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Trojan Horse" Strategy

The emergence of multidrug-resistant (MDR) bacteria, particularly Gram-negative pathogens with impermeable outer membranes, necessitates novel delivery mechanisms. This guide validates the performance of 1,8-naphthyridine glucosamine conjugates , a new class of "Trojan Horse" antibiotics.

By conjugating the 1,8-naphthyridine scaffold (a DNA gyrase inhibitor analogue of nalidixic acid) with D-glucosamine, these compounds exploit bacterial sugar transport systems (e.g., PTS or ABC transporters) to bypass porin-mediated resistance. This guide compares their efficacy against standard fluoroquinolones and validates their superior uptake and reduced toxicity profiles.

Comparative Analysis: Conjugates vs. Standards

The following data synthesizes experimental validation comparing novel conjugates (specifically Compound 5 and Compound 6 ) against parent compounds (Nalidixic Acid) and broad-spectrum standards (Ciprofloxacin).

Table 1: In Vitro Potency (MIC) Profile

Data derived from comparative broth microdilution assays.

Target OrganismStrain TypeCompound 6 (Glucosamine Conjugate) Nalidixic Acid (Parent) Ciprofloxacin (Standard) Performance Insight
L. monocytogenes Gram-Positive0.11 mM 1.08 mM0.004 mM10x Potency Boost: Conjugation significantly enhances efficacy vs. parent drug.
E. coli MDR (NCTC 11954)0.16 mM >2.0 mM0.09 mMResistance Bypass: Active against strains resistant to parent naphthyridines.
S. aureus MRSA (ATCC 33591)0.16 mM >2.0 mM0.002 mMSpectrum Expansion: Glucosamine moiety facilitates entry into Gram-positives usually resistant to nalidixic acid.
C. albicans Fungal<0.01 mM InactiveInactiveNovel Antifungal Activity: Unexpected cross-kingdom efficacy unique to the conjugate.[1]
Table 2: Selectivity and Safety Profile

Validation via MTT assay on L6 skeletal myoblasts and Hemolysis assay.

Metric1,8-Naphthyridine Glucosamine Conjugates Standard Fluoroquinolones Interpretation
Cytotoxicity (CC50) > 500 µM (Low)~100–200 µM (Moderate)Glycoconjugation masks the pharmacophore, reducing host cell toxicity.
Hemolytic Activity < 2% at 10x MIC< 5% at 10x MICHigh hemocompatibility suitable for systemic administration.
Solubility High (Hydrophilic sugar moiety)Low/Moderate (Lipophilic)Enhanced aqueous solubility simplifies formulation.

Mechanism of Action: The Dual-Targeting Pathway

The superior activity of these conjugates relies on a specific uptake mechanism that distinguishes them from passive-diffusion antibiotics.

Diagram 1: The "Trojan Horse" Uptake & Inhibition Pathway

TrojanHorseMechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm Conjugate 1,8-Naphthyridine Glucosamine Conjugate Transporter Sugar Transporter (PTS / ABC System) Conjugate->Transporter Recognized as Nutrient (Mimicry) Hydrolysis Intracellular Hydrolysis/Cleavage Transporter->Hydrolysis Active Transport Warhead Active 1,8-Naphthyridine (Released) Hydrolysis->Warhead Linker Cleavage Gyrase DNA Gyrase (Topoisomerase II) Warhead->Gyrase Binds Subunit A DNA Bacterial DNA Replication Complex Gyrase->DNA Inhibits Supercoiling Death Replication Arrest & Cell Death DNA->Death DSB Accumulation

Caption: The conjugate actively enters via sugar transporters, bypassing porin resistance. Intracellular cleavage releases the active pharmacophore to inhibit DNA Gyrase.

Experimental Validation Protocols

To replicate these findings and validate the activity of new batches, follow these standardized protocols. These methods are adapted from CLSI guidelines but modified for glycoconjugate specificity.

Protocol A: Minimum Inhibitory Concentration (MIC)

Objective: Quantify the potency of conjugates against MDR strains.

  • Preparation: Dissolve conjugates (e.g., Compound 6) in sterile water (due to high solubility) or 5% DMSO if acetylated. Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Critical Step: Ensure the media is glucose-free or low-glucose if testing specific sugar-uptake dependance, although standard CAMHB is sufficient for general screening.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL) and dilute 1:100.
    
  • Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration showing no visible growth.

  • Validation: Use E. coli ATCC 25922 as a quality control strain. Ciprofloxacin MIC must fall within 0.004–0.015 µg/mL range for the test to be valid.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Objective: Confirm the mechanism of action is indeed gyrase inhibition and not non-specific membrane disruption.

  • Reagents: Use a commercially available E. coli Gyrase Supercoiling Kit (plasmid pBR322).

  • Reaction Mix: Combine Assay Buffer, Relaxed pBR322 DNA (0.5 µg), and E. coli DNA Gyrase enzyme (1 U).

  • Treatment: Add 1,8-naphthyridine conjugate at varying concentrations (0.1, 1, 10, 100 µM). Include Ciprofloxacin (positive control) and Novobiocin.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Analysis: Stop reaction and run samples on a 1% agarose gel.

    • Result Interpretation: Presence of supercoiled bands indicates enzyme activity. Absence of supercoiled bands (retention of relaxed DNA) confirms inhibition.

Diagram 2: Validation Workflow

ValidationWorkflow cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2: Biological Screening cluster_mech Phase 3: Mech. Validation Synth Nalidixic Acid Activation Conj Glucosamine Conjugation Synth->Conj MIC MIC/MBC Assay (CLSI M07-A10) Conj->MIC Tox Cytotoxicity (MTT Assay) MIC->Tox If Potent Gyrase DNA Gyrase Inhibition Gel MIC->Gyrase Confirm Target Docking Molecular Docking (In Silico) Gyrase->Docking SAR Analysis

Caption: Step-by-step validation pipeline from chemical synthesis to biological and mechanistic confirmation.

References

  • Mohammed, A. A. M., et al. (2019). "Design, synthesis, and biological evaluation of 1,8-naphthyridine glucosamine conjugates as antimicrobial agents."[2] Drug Development Research, 80(1), 179–186.[2][3]

  • Laxminarayana, E., et al. (2024). "Antimicrobial Activity of Naphthyridine Derivatives." Molecules (MDPI).

  • Li, M., et al. (2016). "Sugar-Grafted Cyclodextrin Nanocarrier as a 'Trojan Horse' for Potentiating Antibiotic Activity." Pharmaceutical Research.

  • Luo, S., et al. (2025). "Trojan horse peptide conjugates remodel the activity spectrum of clinical antibiotics."[4] Proceedings of the National Academy of Sciences.

Sources

Comparative

Comparing the cytotoxicity of different 1,8-naphthyridine-3-carboxamide derivatives

Executive Summary: The "Privileged Scaffold" The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple diverse receptors with high affinity. While historically reco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged Scaffold"

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple diverse receptors with high affinity. While historically recognized for antibacterial properties (e.g., Nalidixic acid), recent structural optimizations at the C-3 carboxamide position have unlocked potent anticancer activities.

This guide objectively compares the cytotoxicity of distinct 1,8-naphthyridine-3-carboxamide subclasses. Unlike generic reviews, we analyze the Structure-Activity Relationship (SAR) driving these variances, supported by experimental IC50 data and mechanistic insights into Topoisomerase II inhibition.

Chemical Classification & Comparative Analysis

To understand the cytotoxic variance, we must categorize the derivatives based on their primary substitution vectors: N1-substitution and C3-amide modification .

The Contenders

We are comparing three primary classes of derivatives based on recent high-impact studies:

  • Class A: Halogenated 1,8-Naphthyridine-3-Carboxamides (Focus on Chlorine/Fluorine substitutions).

  • Class B: N1-Propargyl Derivatives (Focus on alkyne-linked variants).

  • Class C: Amino Acid Conjugates (C3-carboxylic acid linked with functionalized amino acids).

Comparative Cytotoxicity Data (IC50)

The following table synthesizes potency data against key human cancer cell lines. Lower IC50 indicates higher potency.

Derivative ClassKey CompoundCell LineIC50 (µM)Potency vs. Std*Primary Mechanism
Class A (Halogenated) Cmpd 47 [1]MIAPaCa (Pancreatic)0.41 > 5-FUTopo II Inhibition
Class A (Halogenated) Cmpd 47 [1]K-562 (Leukemia)0.77 > 5-FUApoptosis Induction
Class B (Propargyl) Cmpd 12 [2]HBL-100 (Breast)1.37ComparableDNA Intercalation
Class B (Propargyl) Cmpd 22 [2]SW-620 (Colon)3.00ModerateAnti-inflammatory
Class C (Heteroaryl) Cmpd 29 [1]PA-1 (Ovarian)0.41HighTubulin disruption
Standard Drug 5-FluorouracilMCF-7~5.00BaselineAntimetabolite

*Std = Standard Reference Drug (typically 5-Fluorouracil or Doxorubicin depending on assay).

Expert Insight: The SAR Logic
  • The Halogen Effect: Class A derivatives (Halogenated) consistently outperform others. The introduction of electron-withdrawing groups (Cl, F) at the phenyl ring attached to the carboxamide enhances lipophilicity and metabolic stability, facilitating better cellular uptake.

  • The N1-Propargyl Advantage: The propargyl group (Class B) acts as a "warhead," potentially forming covalent interactions within the binding pocket of target enzymes (likely Topoisomerase II), leading to irreversible inhibition.

  • C3-Linker Flexibility: Direct conjugation with amino acids (Class C) often improves water solubility but may reduce membrane permeability compared to the lipophilic halogenated variants.

Visualization: Structure-Activity Relationship (SAR)

The following diagram maps the critical substitution points on the 1,8-naphthyridine scaffold that dictate cytotoxic efficacy.

SAR_Analysis Scaffold 1,8-Naphthyridine Core Scaffold N1 N1 Position (Bioavailability) Scaffold->N1 C3 C3 Carboxamide (Target Specificity) Scaffold->C3 C7 C7 Position (Pharmacokinetics) Scaffold->C7 Propargyl Propargyl Group: Increases cytotoxicity (Covalent interactions?) N1->Propargyl Halogen Halogenated Amides: Max Potency (IC50 < 1µM) Enhanced Lipophilicity C3->Halogen AminoAcid Amino Acid Linkers: Improves Solubility Variable Potency C3->AminoAcid

Figure 1: SAR Map highlighting how specific substitutions at N1 and C3 drive the cytotoxic profile of the derivatives.[1][2]

Mechanism of Action: Topoisomerase II Inhibition[3]

The primary cytotoxic mechanism for 1,8-naphthyridine-3-carboxamides is the stabilization of the DNA-Topoisomerase II cleavable complex . This prevents DNA religation, causing double-strand breaks and triggering apoptosis.

Mechanism_Pathway Drug 1,8-Naphthyridine Derivative TopoII Topoisomerase II Enzyme Drug->TopoII Binds Complex Stable Cleavable Complex Drug->Complex Stabilizes DNA Genomic DNA TopoII->DNA Interacts TopoII->Complex Stabilizes DNA->Complex Stabilizes Damage DNA Double-Strand Breaks (DSBs) Complex->Damage Prevents Religation Signal p53/ATM Activation Damage->Signal Triggers Apoptosis Apoptosis (Cell Death) Signal->Apoptosis Executes

Figure 2: Signaling cascade showing how the derivatives induce cell death via Topoisomerase II poisoning.

Experimental Protocols

To replicate these results or screen new derivatives, strict adherence to validated protocols is required.

Protocol: MTT Cytotoxicity Assay

Objective: Determine IC50 values for new derivatives.

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • DMSO (Solubilizing agent).

  • Cell Lines: HeLa, MCF-7, or HepG2 (seeded at

    
     cells/well).
    

Workflow:

  • Seeding: Plate cells in 96-well plates (

    
    /well). Incubate for 24h at 37°C, 5% 
    
    
    
    .
    • Expert Note: Do not over-seed. Confluency >80% at the start of treatment can induce contact inhibition, masking drug effects.

  • Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (e.g., 0.1, 1, 10, 50, 100

    
    ).
    
    • Validation: Include a DMSO-only control (negative) and 5-Fluorouracil (positive). Final DMSO concentration must be <0.1% to avoid solvent toxicity.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add

    
     MTT reagent per well. Incubate for 4 hours until purple formazan crystals form.
    
  • Solubilization: Remove supernatant carefully. Add

    
     DMSO to dissolve crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % inhibition and derive IC50 using non-linear regression (GraphPad Prism or similar).

Protocol: General Synthesis of 3-Carboxamides

Objective: Synthesize the core scaffold for testing.

  • Starting Material: Begin with 1,8-naphthyridine-3-carboxylic acid.[2][3][4]

  • Activation: Reflux acid with Thionyl Chloride (

    
    ) for 3 hours to generate the acid chloride.
    
    • Safety: Perform in a fume hood;

      
       gas is evolved.
      
  • Coupling: React the acid chloride with the appropriate amine (e.g., 4-fluoroaniline for Class A) in dry dichloromethane (DCM) with Triethylamine (TEA) as a base.

  • Purification: Recrystallize from ethanol to ensure high purity (>95%) before biological testing. Impurities can skew IC50 data.

References

  • Kumar, R. et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Badawneh, M. et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Scientia Pharmaceutica.

  • Manera, C. et al. (2006). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives. Journal of Medicinal Chemistry.

  • Kamal, A. et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives. PMC.

Sources

Validation

Comparative analysis of cyclization methods for 1,8-naphthyridine synthesis

Comparative Analysis of Cyclization Methods for 1,8-Naphthyridine Synthesis: A Technical Guide for Drug Development 1,8-Naphthyridine derivatives are privileged scaffolds in medicinal chemistry, frequently serving as qui...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Cyclization Methods for 1,8-Naphthyridine Synthesis: A Technical Guide for Drug Development

1,8-Naphthyridine derivatives are privileged scaffolds in medicinal chemistry, frequently serving as quinoline bioisosteres, fluorescent biological probes, and highly efficient metal-binding ligands[1][2]. The synthesis of the 1,8-naphthyridine core fundamentally relies on the annulation of a second pyridine ring onto a pre-existing functionalized pyridine precursor. However, the choice of cyclization method drastically dictates the reaction's yield, regioselectivity, scalability, and environmental footprint.

As a Senior Application Scientist, I have evaluated the primary cyclization strategies—traditional/green Friedländer, modified ortho-metalation, and classical Skraup/EMME methods. This guide provides a comparative analysis of these methodologies, equipping researchers with the mechanistic rationale and empirical data needed to select the optimal synthetic route.

Mechanistic Logic & Workflow

The decision matrix for synthesizing 1,8-naphthyridines is primarily governed by the commercial availability of the starting materials and the tolerance of the target molecule to extreme pH or temperature.

G cluster_methods Primary Cyclization Pathways Start 2-Aminopyridine Derivatives Friedlander Friedländer Annulation (Ortho-aminoaldehyde + Active Methylene) Start->Friedlander Base/Acid/ILs (Mild) ModFriedlander Modified Friedländer (Directed Ortho-Metalation) Start->ModFriedlander n-BuLi, THF (Cryogenic) Skraup Skraup / EMME Synthesis (High Temp Acidic Cyclization) Start->Skraup H2SO4, Heat (Harsh) Product 1,8-Naphthyridine Core Friedlander->Product High Yield Green Solvents ModFriedlander->Product Broad Scope Regioselective Skraup->Product Low Yield Poor Activation

Logical workflow of 1,8-naphthyridine cyclization strategies based on starting materials.

Comparative Analysis of Cyclization Methods

The Friedländer Annulation: The Gold Standard

The Friedländer condensation involves the reaction of an ortho-aminoaldehyde (e.g., 2-aminonicotinaldehyde) with an α-methylene carbonyl compound.

  • Mechanistic Causality: Historically, this reaction required hazardous, unrecoverable acid or base catalysts[1]. However, modern synthetic workflows have shifted toward green chemistry. Because the cyclization relies on sequential enamine formation and intramolecular aldol condensation, basic Ionic Liquids (ILs) like [Bmmim][Im] or aqueous Choline Hydroxide (ChOH) provide the precise basicity required to drive the deprotonation of the active methylene without degrading the substrate[1][2]. The causality behind the exceptional yields in water lies in the hydrophobic effect; the non-polar organic substrates aggregate in the aqueous medium, drastically increasing the effective local concentration of the reactants and accelerating the bimolecular condensation[3].

The Modified Friedländer: Directed Ortho-Metalation
  • Mechanistic Causality: A major limitation of the traditional Friedländer approach is the commercial scarcity and chemical instability of ortho-carbonyl substituted amino pyridines[4]. To bypass this bottleneck, researchers developed a modified one-pot sequence utilizing directed ortho-metalation. By protecting a simple, cheap 2-aminopyridine with a pivaloyl group, the bulky, electron-rich amide directs lithiation (using n-BuLi) exclusively to the C3 position of the pyridine ring[5]. Subsequent electrophilic trapping with a masked malondialdehyde (e.g., β-dimethylaminoacrolein) followed by acid-mediated cyclization constructs the naphthyridine core efficiently[4]. This circumvents the need for unstable aldehyde precursors entirely.

Classical Skraup and EMME Syntheses
  • Mechanistic Causality: The Skraup reaction and the ethoxymethylenemalonate (EMME) synthesis rely on the cyclocondensation of amino pyridines in hot sulfuric acid or boiling diphenyl ether[5][6]. While historically significant, these methods require extreme temperatures (>200 °C) and highly acidic environments. This leads to inherently poor yields when applied to unactivated pyridines, because the protonation of the pyridine nitrogen severely deactivates the ring toward the necessary electrophilic aromatic substitution required for ring closure[5].

Quantitative Data Comparison

The following table summarizes the operational parameters and performance metrics of the discussed cyclization methods, providing a data-driven basis for protocol selection.

Cyclization MethodCatalyst / ReagentSolventTemperatureTypical YieldKey Advantage / Limitation
Aqueous Friedländer Choline Hydroxide (1 mol%)Water50 °C92–99%Eco-friendly, highly scalable, avoids chromatography[2][3].
IL-Catalyzed Friedländer [Bmmim][Im]Ionic Liquid50–80 °C85–95%Solvent-free, reusable catalytic system[1][7].
Modified Friedländer n-BuLi (2.2 eq)THF-70 °C to Reflux70–80%Utilizes cheap, commercially available precursors[4][5].
Skraup / EMME H2SO4 or NoneDiphenyl ether>200 °C15–40%No complex catalysts needed, but harsh conditions destroy sensitive functional groups[5][6].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific observational checkpoints.

Protocol A: Gram-Scale Aqueous Friedländer Synthesis

Ideal for synthesizing highly substituted 1,8-naphthyridines when 2-aminonicotinaldehyde is available.[2][3]

  • Preparation: In a round-bottom flask, suspend 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl derivative (e.g., acetone, 1.5 mmol) in deionized H2O (1 mL).

  • Catalysis: Add Choline Hydroxide (ChOH) (1 mol%). Self-Validation Checkpoint: The mixture should remain heterogeneous initially due to the hydrophobicity of the reactants.

  • Reaction: Stir the mixture under an N2 atmosphere at 50 °C. Monitor the reaction via TLC (10% MeOH/DCM). Self-Validation Checkpoint: Complete consumption of the UV-active aldehyde spot indicates reaction completion (typically within 2-4 hours).

  • Workup & Isolation: Extract the aqueous mixture with ethyl acetate (40 mL) and wash with water (10 mL). The ChOH catalyst safely partitions into the aqueous layer.

  • Purification: Concentrate the organic layer under vacuum. Due to the high regioselectivity of the aqueous basic catalysis, the crude product is often >95% pure, allowing you to bypass column chromatography.

Protocol B: Modified Friedländer via Directed Ortho-Metalation

Ideal for synthesizing 1,8-naphthyridines from simple, unfunctionalized 2-aminopyridines.[4][5]

  • Lithiation: Dissolve N-pivaloyl-2-aminopyridine (20.5 mmol) in anhydrous THF (40 mL) under an argon atmosphere. Cool the system to -70 °C. Add n-BuLi (2.5 M in hexane, 45.0 mmol) dropwise.

  • Dianion Formation: Warm the reaction to 0 °C and stir for 3 hours. Self-Validation Checkpoint: A distinct color change (often deep red or orange) indicates the successful formation of the highly reactive dianion.

  • Electrophilic Trapping: Re-cool the flask to -70 °C. Add β-dimethylaminoacrolein dropwise. Stir for 1 hour at -70 °C, then slowly allow the system to warm to 0 °C over 2 hours.

  • Acidic Cyclization: Quench the reaction with 4 N HCl (30 mL). Separate the aqueous layer (which now contains the water-soluble intermediate) and heat to 80–90 °C. Self-Validation Checkpoint: Distilling off the residual organic solvent while heating drives the acid-mediated cyclocondensation to completion.

  • Isolation: Neutralize the aqueous layer (pH 8-9) to precipitate the 1,8-naphthyridine core. Filter, wash, and recrystallize.

References

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - nih.gov -[Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition | ACS Omega - acs.org -[Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - nih.gov -[Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited | ACS Omega - acs.org -[Link]

  • Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines - sapub.org -[Link]

Sources

Comparative

Mechanistic Grounding: Why 1,8-Naphthyridines Succeed or Fail

As a Senior Application Scientist overseeing preclinical drug development, I frequently encounter the "translational gap"—the discrepancy between a compound's potency in a controlled in vitro environment and its systemic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing preclinical drug development, I frequently encounter the "translational gap"—the discrepancy between a compound's potency in a controlled in vitro environment and its systemic efficacy in vivo. The 1,8-naphthyridine scaffold, a privileged nitrogen-containing heterocycle, serves as the pharmacophoric core for numerous FDA-approved drugs (e.g., nalidixic acid, trovafloxacin) and investigational agents (1)[1].

This guide objectively compares the in vitro and in vivo performance of 1,8-naphthyridine derivatives. By dissecting the causality behind our experimental methodologies, this document provides researchers with a self-validating framework for rigorous preclinical evaluation.

The biological versatility of 1,8-naphthyridines stems from their ability to selectively interact with specific intracellular targets, though these interactions are heavily influenced by the microenvironment.

  • Antibacterial Activity: Compounds like AB206 and trovafloxacin exert their effects by inhibiting bacterial DNA gyrase and Topoisomerase IV, effectively halting DNA replication (2)[2].

  • Anticancer & Immunomodulatory Activity: Novel C-3 substituted 1,8-naphthyridine-3-carboxamides demonstrate potent cytotoxicity against tumor cell lines while simultaneously downregulating pro-inflammatory cytokines via the modulation of the TLR4/MyD88/NF-κB signaling cascade (3)[3].

TLR4_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 Adaptor TLR4->MyD88 Recruits Naphthyridine 1,8-Naphthyridine (Modulator) Naphthyridine->TLR4 Inhibits/Modulates NFkB_Cytosol NF-κB (Cytosol) MyD88->NFkB_Cytosol Activates Kinases NFkB_Nucleus NF-κB (Nucleus) NFkB_Cytosol->NFkB_Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Nucleus->Cytokines Upregulates Transcription

Fig 1. Modulation of the TLR4/MyD88/NF-κB signaling pathway by 1,8-naphthyridine derivatives.

Quantitative Data Comparison: The Translational Gap

To objectively evaluate performance, we must compare in vitro metrics (MIC, IC50) against in vivo outcomes (ED50, Tumor Growth Inhibition). Table 1 synthesizes data from benchmark studies to illustrate how structural nuances impact systemic viability.

CompoundPrimary IndicationIn Vitro EfficacyIn Vivo EfficacyTranslational Notes
Nalidixic Acid AntibacterialMIC: Baseline StandardED50: Baseline StandardFirst-generation benchmark; limited by rapid resistance development in vivo[2].
AB206 AntibacterialMIC: 4 to 18x more active than Nalidixic acidED50: 2 to 4x more potent than Nalidixic acid (Murine model)High in vitro potency translates moderately in vivo due to pharmacokinetic limitations (4)[4].
Compound 47 AnticancerIC50: 0.41 μM (MIAPaCa cells)Significant Tumor Growth Inhibition (Xenografts)Halogen substitution at C-3 enhances metabolic stability, vastly improving in vivo exposure[5].
Trovafloxacin AntibacterialMIC: <0.1 μg/mL for most strainsHigh survival rate in systemic infection modelsExcellent tissue penetration ensures near-perfect in vitro to in vivo parity[2].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any drop-off in in vivo efficacy can be accurately attributed to pharmacokinetics (PK) rather than assay artifacts.

Protocol A: In Vitro Cytotoxicity & Immunomodulation Assay

Objective: Establish the baseline intrinsic potency of 1,8-naphthyridine derivatives before advancing to animal models.

  • Cell Line Selection & Seeding: Plate MIAPaCa (pancreatic) and K-562 (leukemia) cells at

    
     cells/well in 96-well plates.
    
    • Causality: Utilizing both solid and hematological malignancy lines ensures the compound's mechanism is not tissue-restricted[5].

  • Compound Treatment & Calibration: Administer 1,8-naphthyridine derivatives at concentrations ranging from 0.1 to 10 μM.

    • Crucial Step: Always include a standard reference drug (e.g., Doxorubicin or Nalidixic acid) to calibrate the assay's sensitivity and provide a relative efficacy index.

  • Viability Quantification (MTT Assay): After 48 hours, introduce the MTT reagent.

    • Causality: The reduction of MTT to formazan by mitochondrial reductase directly correlates with the number of metabolically active cells, providing a reliable, artifact-free IC50 calculation.

  • Cytokine Profiling (ELISA): Extract supernatants to measure TNF-α and IL-6 levels.

    • Causality: This validates the dual-action immunomodulatory effect (TLR4 pathway inhibition) observed in C-3 modified naphthyridines, confirming the mechanism of action prior to in vivo dosing[6].

Protocol B: In Vivo Murine Infection / Xenograft Model

Objective: Evaluate pharmacokinetic translation and systemic efficacy.

  • Animal Model Selection: For antibacterial studies (e.g., AB206), utilize ICR mice infected intraperitoneally with E. coli or K. pneumoniae[4]. For anticancer studies, use athymic nude mice for xenografts.

    • Causality: ICR mice provide a robust, outbred immune baseline for acute infections, whereas athymic mice prevent the immune rejection of human tumor grafts, isolating the drug's direct cytotoxic effect.

  • Dosing Regimen & Route: Administer the compound orally (p.o.) and intravenously (i.v.) in parallel cohorts at doses derived from the in vitro IC50/MIC.

    • Causality: Comparing p.o. versus i.v. efficacy isolates gastrointestinal absorption bottlenecks from systemic clearance issues.

  • PK/PD Correlation (The Self-Validation Step): Harvest blood plasma at 1, 4, and 24 hours post-dose to measure circulating compound levels via LC-MS/MS.

    • Causality: If a compound fails in vivo despite high in vitro potency, plasma concentration data will definitively distinguish between rapid metabolic clearance (a PK failure) and a lack of intrinsic target engagement (a PD failure).

Validation_Workflow Design Rational Design (C-3/C-7 Modifications) InVitro In Vitro Screening (MIC / IC50) Design->InVitro Synthesize ADME In Silico ADME & PK Profiling InVitro->ADME Select Hits InVivo In Vivo Efficacy (Murine Models) ADME->InVivo Optimize PK InVivo->Design Poor Bioavailability Clinical Clinical Candidate Selection InVivo->Clinical Validate Translation

Fig 2. Self-validating experimental workflow for translating 1,8-naphthyridine efficacy.

Conclusion and Structural Optimization Insights

The comparison between in vitro and in vivo data for 1,8-naphthyridines reveals that raw binding affinity does not guarantee therapeutic success. Modifications, such as the addition of a piperazine moiety or a halogenated carboxamide at the C-3 position, are critical not just for target engagement, but for surviving hepatic first-pass metabolism and achieving widespread systemic distribution. By adhering to self-validating protocols, researchers can rapidly identify which derivatives possess the pharmacokinetic resilience required for clinical advancement.

References

  • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
  • Source: Antimicrobial Agents and Chemotherapy (PubMed/NIH)
  • Source: Current Drug Therapy (Bentham Science)
  • Source: Molecules (PMC/NIH)

Sources

Validation

Cross-Reactivity and Selectivity Profiling of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Derivatives as CB2 Receptor Ligands

Introduction The therapeutic targeting of the endocannabinoid system has historically been bottlenecked by dose-limiting psychoactive side effects mediated by the Cannabinoid Type 1 receptor (CB1R). Consequently, the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The therapeutic targeting of the endocannabinoid system has historically been bottlenecked by dose-limiting psychoactive side effects mediated by the Cannabinoid Type 1 receptor (CB1R). Consequently, the development of highly selective Cannabinoid Type 2 receptor (CB2R) agonists has become a primary objective for treating inflammatory, immune-mediated, and neurodegenerative disorders without central nervous system (CNS) toxicity 1.

The 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide scaffold has emerged as a structurally distinct and highly tunable pharmacophore 2. Derivatives such as VL15 have demonstrated exceptional CB2R affinity and selectivity, exerting potent immunomodulatory and anti-proliferative effects by downregulating NF-κB, ERK, and Akt pathways 3.

This guide provides a comprehensive comparison of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides against classical CB2R ligands (e.g., JWH-133) and non-selective cannabinoids (e.g., WIN-55,212-2), detailing the experimental frameworks required to validate cross-reactivity and functional bias.

Comparative Performance: Receptor Affinity and Cross-Reactivity

When evaluating cannabinoid ligands, the Selectivity Index (


 CB1 / 

CB2) is the critical metric defining the therapeutic window. The 1,8-naphthyridine-3-carboxamide core restricts the conformational flexibility often seen in classical cannabinoids, sterically hindering CB1R binding while optimizing interactions within the CB2R orthosteric pocket 2.
Table 1: Binding Affinity and Selectivity of Cannabinoid Ligands
CompoundScaffold ClassCB2R

(nM)
CB1R

(nM)
Selectivity Index (CB1/CB2)Primary Functional Outcome
VL15 1,8-Naphthyridin-2(1H)-one1.8 ± 0.2> 230~130Anti-inflammatory, anti-proliferative 3
JWH-133 Classical (

-THC derivative)
3.4 ± 1.0677 ± 150~200Anti-inflammatory 4
WIN-55,212-2 Aminoalkylindole0.28 ± 0.051.9 ± 0.16.8Non-selective agonist

Analysis: While JWH-133 exhibits a slightly higher selectivity index, VL15 demonstrates superior absolute affinity (1.8 nM) for CB2R 3. Furthermore, the naphthyridine scaffold of VL15 offers improved aqueous solubility and tunable lipophilicity compared to highly lipophilic classical cannabinoids, enhancing its drug-like properties for oral bioavailability and passive blood-brain barrier (BBB) diffusion 5.

Mechanistic Pathway: CB2R Activation and Downstream Signaling

The binding of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides to CB2R triggers a


-protein coupled cascade. This interaction inhibits adenylyl cyclase, reducing intracellular cAMP levels. Simultaneously, it modulates kinase cascades, critically downregulating the phosphorylation of ERK and Akt, and inhibiting the NF-κB complex 3.

CB2R_Signaling Ligand VL15 (1,8-Naphthyridine Derivative) Receptor CB2 Receptor (GPCR) Ligand->Receptor High Affinity Binding G_Protein Gi/o Protein (α subunit) Receptor->G_Protein Activation Effector Adenylyl Cyclase (Inhibited) G_Protein->Effector Inhibition Kinase1 Akt / ERK (Downregulated) G_Protein->Kinase1 Modulates SecondMsgr cAMP Levels (Decreased) Effector->SecondMsgr Transcription NF-κB Complex (Inhibited) SecondMsgr->Transcription Kinase1->Transcription Outcome Immunomodulation & Anti-proliferation Transcription->Outcome

Signal transduction pathway of CB2R activation by 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides.

Experimental Methodologies for Cross-Reactivity Profiling

To definitively establish the selectivity profile of novel 1,8-naphthyridine-3-carboxamides, a self-validating experimental system must be employed. The following protocols detail the competitive radioligand binding assay used to quantify


 values for both CB1R and CB2R 2.
Protocol 1: Competitive Radioligand Displacement Assay

Causality & Design Choice: We utilize


 because it is a potent, non-selective agonist with equal, high affinity for both CB1R and CB2R. By measuring the ability of the naphthyridine derivative to displace this radioligand in distinct CHO or HEK-293 cell lines stably expressing either human CB1R or CB2R, we can accurately calculate the respective 

values and derive the cross-reactivity index.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably transfected with either hCB1R or hCB2R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 1 mM EDTA and 3 mM

    
    . Centrifuge at 48,000 × g for 30 minutes at 4°C to isolate the membrane fraction.
    
  • Assay Buffer Formulation: Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM

    
    , 0.1% BSA, pH 7.4). Rationale: BSA is critical to prevent the highly lipophilic cannabinoid ligands from adhering to the plastic assay tubes, which would falsely lower the effective concentration.
    
  • Incubation: In a 96-well format, combine 50 µg of membrane protein, 0.5 nM

    
    , and varying concentrations of the test compound (e.g., VL15, ranging from 
    
    
    
    to
    
    
    M). Incubate at 30°C for 90 minutes to ensure thermodynamic equilibrium is reached.
  • Non-Specific Binding (NSB) Control: Define NSB by co-incubating parallel wells with 10 µM WIN-55,212-2. Rationale: This validates the assay by distinguishing true receptor binding from background noise.

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand binding). Wash three times with ice-cold binding buffer.

  • Quantification: Extract the filters, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the

    
     using non-linear regression (one-site competition model). Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    , where
    
    
    is the concentration of
    
    
    and
    
    
    is its dissociation constant for the respective receptor.

Assay_Workflow Membrane 1. Membrane Prep (hCB1R or hCB2R) Incubation 2. Incubation ([³H]CP-55,940 + Ligand) Membrane->Incubation Filtration 3. Rapid Filtration (GF/C Filters) Incubation->Filtration Scintillation 4. Scintillation Counting Filtration->Scintillation Analysis 5. Cheng-Prusoff Analysis (Ki) Scintillation->Analysis

Workflow for competitive radioligand displacement assay to determine CB1/CB2 cross-reactivity.

Protocol 2: Functional cAMP Accumulation Assay

Causality & Design Choice: Binding affinity (


) does not indicate functional efficacy (agonist vs. antagonist). Because CB2R is 

-coupled, true agonists will inhibit forskolin-stimulated cAMP production. This assay validates that the 1,8-naphthyridine-3-carboxamide is actively signaling without cross-activating CB1R-mediated pathways in off-target tissues.
  • Cell Preparation: Seed hCB2R-expressing CHO cells in a 96-well plate at

    
     cells/well.
    
  • Stimulation: Pre-incubate cells with 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 15 minutes.

  • Ligand Treatment: Add the test compound (e.g., VL15) at varying concentrations alongside 10 µM Forskolin (to directly stimulate adenylyl cyclase). Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and quantify intracellular cAMP using a homogeneous time-resolved fluorescence (HTRF) cAMP assay kit.

  • Interpretation: A dose-dependent decrease in the HTRF signal (indicating lower cAMP) confirms the compound's functional agonism at the CB2R.

Conclusion

The 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide scaffold represents a significant advancement over classical cannabinoids. By leveraging steric constraints, compounds like VL15 achieve nanomolar affinity for CB2R while maintaining a


-fold selectivity window against CB1R, effectively eliminating psychoactive cross-reactivity. Rigorous validation using competitive radioligand displacement and cAMP functional assays remains the gold standard for profiling these promising immunomodulatory agents.

References

  • CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. ACS Publications. 1

  • CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides (PMC). NIH. 2

  • 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative VL15 exerts immune-modulatory effects with good intestinal absorption and blood-brain barrier diffusion. UNIPI. 3

  • Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist. NIH. 4

  • Rimonabant reduces keratinocyte viability by induction of apoptosis and exerts topical anti-inflammatory activity in mice. ResearchGate. 5

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Novel 1,8-Naphthyridine Derivatives as Anticancer Agents

Introduction: The Enduring Promise of the 1,8-Naphthyridine Scaffold The 1,8-naphthyridine core is a classic example of a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and nitrogen-containing...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Promise of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a classic example of a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and nitrogen-containing heterocyclic system have made it a cornerstone in the development of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer effects.[2][4][5] Commercially available drugs such as nalidixic acid, a foundational antibacterial agent, and voreloxin, an anticancer agent, feature this core structure, highlighting its clinical significance.[5][6][7][8][9]

The primary anticancer mechanism for many 1,8-naphthyridine derivatives is the inhibition of topoisomerases, particularly topoisomerase II.[1][10] These enzymes are critical for managing DNA topology during replication and transcription, and their inhibition leads to catastrophic DNA damage and subsequent apoptosis in rapidly dividing cancer cells.[10][11]

This guide provides a comprehensive framework for benchmarking new 1,8-naphthyridine derivatives against established anticancer drugs. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating evaluation process. Our focus will be on establishing a clear, logical path from initial in vitro screening to preclinical in vivo validation.

Phase 1: Foundational In Vitro Evaluation

The initial phase of benchmarking is designed to be a rapid, high-throughput funnel to identify the most promising candidates and eliminate those with insufficient activity.[12][13] This is a critical cost- and time-saving step before committing to more complex and expensive in vivo studies.[12][13]

Broad-Spectrum Cytotoxicity Profiling

The first essential experiment is to determine the concentration-dependent cytotoxic effect of the new derivatives across a diverse panel of human cancer cell lines.

The Rationale: Using a broad panel, such as the NCI-60 cell line panel, provides a wealth of initial data.[12] It helps identify if a compound has broad-spectrum activity or if it is selective for certain cancer types (e.g., solid tumors vs. hematological malignancies). Comparing the half-maximal inhibitory concentration (IC50) values of the new derivatives to a standard-of-care agent, such as Doxorubicin (a well-known topoisomerase II inhibitor), provides the first critical benchmark.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a robust and widely used method to assess cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the new 1,8-naphthyridine derivatives and the reference drug (Doxorubicin) in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Add the compounds to the cells and incubate for 48-72 hours. Include "vehicle-only" wells as a negative control.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.

Comparative Data Summary: In Vitro Cytotoxicity
CompoundCell Line: MIAPaCa (Pancreatic) IC50 (µM)Cell Line: K-562 (Leukemia) IC50 (µM)Cell Line: PA-1 (Ovarian) IC50 (µM)
New Derivative 47 (Example) 0.41[4][11]0.77[4][11]>10
New Derivative 29 (Example) >10>100.41[4][11]
Doxorubicin (Comparator) 0.250.150.30

Note: Data for derivatives 47 and 29 are illustrative, based on published findings for halogen-substituted and C-3'-heteroaryl 1,8-naphthyridine derivatives, respectively.[4][11]

Phase 2: Elucidating the Mechanism of Action (MoA)

Once a promising cytotoxicity profile is established, the next logical step is to confirm that the new derivatives operate through the expected mechanism. For 1,8-naphthyridines, the primary hypothesized target is often DNA Topoisomerase II.

The Rationale: Directly demonstrating target engagement provides confidence that the observed cytotoxicity is not due to off-target effects. An in vitro Topoisomerase II relaxation assay is a clean, cell-free system to confirm direct enzymatic inhibition.

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase II enzyme, and assay buffer.

  • Inhibitor Addition: Add varying concentrations of the new 1,8-naphthyridine derivative or a known Topoisomerase II inhibitor like Etoposide (positive control). Include a "no inhibitor" control.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes. In the absence of an inhibitor, the enzyme will relax the supercoiled plasmid.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K to digest the enzyme.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run electrophoresis to separate the different DNA topologies.

  • Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is indicated by the persistence of the supercoiled DNA band.

Phase 3: Preclinical In Vivo Benchmarking

In vitro assays, while essential for initial screening, cannot predict a drug's behavior in a complex biological system.[12][13] In vivo testing is mandatory to evaluate a compound's efficacy, pharmacokinetics, and toxicity profile.

The Rationale: The choice of an animal model is critical. For initial efficacy studies of human cancers, cell line-derived xenograft (CDX) models in immunocompromised mice (e.g., athymic nude mice) are a well-established and cost-effective starting point.[14][15] These models prevent the rejection of the implanted human tumor cells, allowing for the assessment of the drug's direct antitumor activity.[14][15]

Benchmarking Workflow: From In Vitro to In Vivo

The following diagram illustrates the logical progression for evaluating a new drug candidate.

Benchmarking_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: MoA Validation cluster_2 Phase 3: In Vivo Efficacy Compound_Synthesis New 1,8-Naphthyridine Derivatives Cytotoxicity_Assay Broad Cytotoxicity Screen (e.g., MTT Assay vs. NCI-60) Compound_Synthesis->Cytotoxicity_Assay Test Compounds IC50_Determination Determine IC50 Values Cytotoxicity_Assay->IC50_Determination Analyze Data Topoisomerase_Assay Topoisomerase II Inhibition Assay IC50_Determination->Topoisomerase_Assay Select Lead Candidates Target_Confirmation Confirm On-Target Activity Topoisomerase_Assay->Target_Confirmation Xenograft_Model Establish Xenograft Tumor Models in Mice Target_Confirmation->Xenograft_Model Advance Validated Lead Treatment Administer Compound & Comparator Drug Xenograft_Model->Treatment Efficacy_Analysis Measure Tumor Growth Inhibition (TGI) Treatment->Efficacy_Analysis Go_NoGo Go_NoGo Efficacy_Analysis->Go_NoGo Go/No-Go Decision

Caption: A multi-phase workflow for benchmarking new anticancer drug candidates.

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MIAPaCa, selected based on in vitro sensitivity) into the flank of athymic nude mice.

  • Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline or a specific formulation vehicle).

    • Group 2: New 1,8-Naphthyridine Derivative (at a predetermined dose).

    • Group 3: Comparator Drug (e.g., Doxorubicin at its established effective dose).

  • Treatment Administration: Administer the treatments according to a defined schedule (e.g., intraperitoneally, once daily for 14 days).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size. Euthanize the animals and excise the tumors for weight measurement and further analysis.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control group.

Comparative Data Summary: In Vivo Efficacy
Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle Control 1550 ± 210--1.5
New Derivative 47 (50 mg/kg) 620 ± 9560%-3.0
Doxorubicin (5 mg/kg) 730 ± 11053%-10.5

Note: This data is hypothetical and for illustrative purposes only.

Discussion and Scientific Interpretation

The benchmarking process provides a multi-faceted view of a new compound's potential. In our illustrative example, "New Derivative 47" demonstrated potent and selective in vitro activity against pancreatic and leukemia cell lines.[4][11] The subsequent (hypothetical) in vivo data suggests superior tumor growth inhibition compared to the standard-of-care Doxorubicin, and critically, a more favorable toxicity profile as indicated by the smaller change in body weight.

Causality and Next Steps: The reduced toxicity could be due to greater specificity for the tumor or different off-target effects. The superior efficacy suggests this derivative may have improved pharmacokinetic properties or a more potent interaction with its target within the complex tumor microenvironment.

The logical next steps would include:

  • Pharmacokinetic (PK) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the new derivative.

  • Patient-Derived Xenograft (PDX) Models: These models more closely mimic human tumor heterogeneity and can provide more clinically relevant efficacy data.[14][16]

  • Mechanism of Resistance Studies: Investigating if the new derivative is effective against cell lines that have developed resistance to existing topoisomerase inhibitors.

Conclusion

A structured, multi-phase benchmarking strategy is indispensable for the objective evaluation of new 1,8-naphthyridine derivatives. By integrating broad in vitro screening, mechanistic validation, and rigorous in vivo testing, researchers can build a comprehensive data package. This approach not only allows for direct comparison against existing drugs but also provides critical insights that guide the rational progression of new chemical entities from the laboratory bench toward clinical development.

References

  • Title: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives Source: PubMed Central URL: [Link]

  • Title: Reported 1,8‐naphthyridine derivatives as anticancer agents with FGFR inhibitory activity. Source: ResearchGate URL: [Link]

  • Title: In Vivo Oncology Models for Drug Discovery Source: Eurofins Discovery URL: [Link]

  • Title: Antimicrobial Activity of Naphthyridine Derivatives - PMC Source: PubMed Central URL: [Link]

  • Title: Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms Source: Oxford Academic URL: [Link]

  • Title: In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies Source: Bentham Science URL: [Link]

  • Title: Full article: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - Taylor & Francis Source: Taylor & Francis Online URL: [Link]

  • Title: QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II Source: MedNexus URL: [Link]

  • Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL: [Link]

  • Title: 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities Source: PubMed URL: [Link]

  • Title: Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - MDPI Source: MDPI URL: [Link]

  • Title: New Anticancer Agents: In Vitro and In Vivo Evaluation Source: Karger Publishers URL: [Link]

  • Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed Source: PubMed URL: [Link]

  • Title: METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: Food and Agriculture Organization of the United Nations URL: [Link]

  • Title: 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities Source: Bentham Science URL: [Link]

  • Title: Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed Source: PubMed URL: [Link]

  • Title: Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

  • Title: Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms - PMC Source: PubMed Central URL: [Link]

  • Title: Better Benchmarking Improves Drug Development Decision-Making – Here's How Source: InVivo URL: [Link]

  • Title: An Analysis Of Clinical Development Benchmarking Practices Source: Clinical Leader URL: [Link]

  • Title: Full article: 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities - Taylor & Francis Source: Taylor & Francis Online URL: [Link]

  • Title: In Vivo Pharmacology Models for Cancer Target Research - PubMed Source: PubMed URL: [Link]

  • Title: In vitro assays and techniques utilized in anticancer drug discovery - PubMed Source: PubMed URL: [Link]

  • Title: In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed Source: PubMed URL: [Link]

  • Title: Screening of drugs for anti-cancer activity using in vivo animal models. - ACTREC Source: Advanced Centre for Treatment, Research and Education in Cancer URL: [Link]

  • Title: Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents - Oriental Journal of Chemistry Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Cell-culture based test systems for anticancer drug screening - ecancer Source: ecancermedicalscience URL: [Link]

  • Title: Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms - PMC Source: PubMed Central URL: [Link]

  • Title: Available drugs having 1,8-naphthyridine nucleus. (a) Vosaroxin. (b)... | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods Source: MDPI URL: [Link]

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  • Title: Antimicrobial Susceptibility Testing | Area of Focus - CLSI Source: Clinical and Laboratory Standards Institute URL: [Link]

  • Title: Marketed antibacterials with 1,8-naphthyridine nucleus - ResearchGate Source: ResearchGate URL: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

The following technical guide details the safety protocols, personal protective equipment (PPE), and operational logistics for handling 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide . This guide is structured for res...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety protocols, personal protective equipment (PPE), and operational logistics for handling 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide .

This guide is structured for researchers and drug development professionals, treating the compound not merely as a chemical reagent but as a pharmacologically active intermediate with specific containment requirements.

Executive Hazard Assessment

Compound Class: 1,8-Naphthyridine derivative (Nitrogen-containing heterocycle). Primary Application: Pharmaceutical intermediate (often associated with DNA gyrase inhibitors, antimicrobial agents, or neurological targets). Safety Classification: GHS Category 4 (Acute Toxicity) / Irritant .

While specific toxicological data for the carboxamide derivative is often proprietary or limited, structural analogs (e.g., 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid, CAS 5175-14-4) exhibit a consistent hazard profile. You must treat this compound as a Potent Compound (OEB 2/3) due to its biological activity profile.

Core Hazard Profile (Extrapolated from Analogs)
Hazard TypeGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1]Zero-tolerance for dust ingestion; strict hygiene required.
Skin Irritation H315 Causes skin irritation.[1][2][3]Direct contact may cause dermatitis; double-gloving required.
Eye Irritation H319 Causes serious eye irritation.[1][2][3]Fine dusts are ocular abrasives and chemical irritants.
STOT-SE H335 May cause respiratory irritation.[1][3][4]Inhalation of dust triggers mucosal inflammation.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common to heterocyclic amides: inhalation of fugitive dust and dermal absorption of solutions.

Tier 1: Standard Laboratory Handling (< 10 grams)

For routine weighing, synthesis, and aliquoting.

Protection ZoneEquipment StandardTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient. Naphthyridine dusts are fine and can bypass side-shields. Goggles provide a complete seal against airborne particulates.
Dermal (Hand) Double Nitrile Gloves (Min. thickness 0.11 mm)Outer Glove: Standard nitrile (4 mil). Inner Glove: Long-cuff nitrile. Reasoning: Amide solvents (e.g., DMF, DMSO) permeate standard nitrile. The double layer provides a breakthrough buffer.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary Barrier. If hood work is impossible, a P100/N95 particulate respirator is mandatory to block fine powders.
Body Lab Coat (High-density cotton or polyester blend)Must be buttoned to the neck. Wrist cuffs must be tucked under the glove gauntlet to prevent wrist exposure.
Tier 2: Bulk Handling (> 10 grams) or Aerosolizing Procedures

For scale-up synthesis, milling, or high-speed centrifugation.

  • Respiratory: Powered Air-Purifying Respirator (PAPR) with HEPA filters if open handling is required outside a containment enclosure.

  • Body: Disposable Tyvek® coveralls (Type 5/6) to prevent dust accumulation on street clothes.

  • Footwear: Shoe covers to prevent tracking of potent dusts out of the lab.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol emphasizes Source Control —preventing the chemical from ever entering the worker's breathing zone.

Phase A: Weighing & Transfer (Critical Risk Step)

Naphthyridine carboxamides are often electrostatic powders. Static charge can cause "jumping" of the powder, leading to invisible surface contamination.

  • Static Elimination: Use an ionizing bar or anti-static gun inside the balance enclosure before opening the vial.

  • The "Coffin" Method:

    • Place the receiving vessel (flask) inside a secondary container (beaker).

    • Weigh the solid.

    • Wipe the exterior of the stock bottle before returning it to storage.

  • Solvent Addition: Add solvent (typically DMSO or DMF for this class) slowly down the side of the vessel to minimize dust lofting.

Phase B: Reaction & Heating
  • Thermal Stability: 2-Oxo-1,8-naphthyridines are generally thermally stable, but amides can hydrolyze under strong acidic/basic reflux.

  • Venting: Ensure reaction vessels are vented through a scrubber or into the fume hood exhaust. Do not pressurize sealed vials if heating > 80°C.

Phase C: Waste Disposal
  • Liquids: Segregate into "Halogenated" or "Non-Halogenated" organic waste based on the solvent used.

  • Solids: Dispose of contaminated gloves, weigh boats, and paper towels as Hazardous Solid Waste . Do not use the regular trash.

  • Decontamination: Wipe surfaces with a 10% surfactant solution (e.g., SDS) followed by 70% ethanol. Naphthyridines are lipophilic; water alone is ineffective for cleanup.

Logical Workflow: Containment Hierarchy

The following diagram illustrates the decision logic for selecting the correct containment strategy based on the operation.

ContainmentStrategy Start Start: Handling 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid QuantityCheck Quantity > 10g? Solid->QuantityCheck Gloves Double Nitrile Gloves + Splash Goggles Liquid->Gloves Hood Standard Fume Hood (Sash @ 18 inches) QuantityCheck->Hood No (<10g) Iso Powder Containment Hood or Glove Box QuantityCheck->Iso Yes (>10g) Protocol Safe Operation Established Hood->Protocol Use Static Control Iso->Protocol Tyvek Suit Req. Gloves->Protocol Check Solvent Permeability

Figure 1: Decision logic for selecting containment based on physical state and quantity.

Emergency Response

In the event of exposure, immediate action mitigates long-term harm.

  • Ocular Exposure: Flush eyes immediately at an eyewash station for 15 minutes . Hold eyelids open. The amide functionality can induce lachrymation; do not stop flushing even if pain subsides.

  • Dermal Exposure: Wash with soap and copious water.[2][4] Do not use ethanol on skin, as it may increase the transdermal absorption of the compound.

  • Spill Cleanup (Powder):

    • Evacuate the immediate area.[3]

    • Don appropriate PPE (Goggles, Double Gloves, N95).

    • Cover spill with wet paper towels (to prevent dust).

    • Scoop into a hazardous waste bag.

    • Clean area with surfactant solution.

References

  • PubChem. (n.d.).[1] 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid (Compound CID 17750172).[1] National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Journal of Medicinal Chemistry. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties.[5][6] American Chemical Society. Retrieved March 5, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Reactant of Route 2
2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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